molecular formula C20H23NO4 B1221002 Thaliporphine CAS No. 5083-88-5

Thaliporphine

Katalognummer: B1221002
CAS-Nummer: 5083-88-5
Molekulargewicht: 341.4 g/mol
InChI-Schlüssel: SAERKXUSZPTMCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thaliporphine (CAS# 5083-88-5) is a phenolic aporphine alkaloid isolated from natural sources such as the plant Neolitsea konishii and other species within the Lauraceae family . This compound is of significant interest in pharmacological research due to its diverse biological activities. In cardiovascular research, this compound has been demonstrated to exert potent positive inotropic effects (increasing the force of heart muscle contractions) while also exhibiting negative chronotropic activity (decreasing heart rate) . It functions as a potent antiarrhythmic agent and has shown protective effects on cardiac function in models of endotoxemia, helping to preserve systolic and diastolic function by attenuating the TLR4/NF-κB signaling pathway and subsequent production of inflammatory mediators . A key mechanism of this compound is its selective inhibition of inducible nitric oxide synthase (iNOS) expression, which reduces nitrite accumulation in activated macrophages without affecting the constitutive, calcium-dependent NOS in endothelial cells . This activity is linked to its broader anti-inflammatory profile, which includes the suppression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), as well as a reduction in oxidative stress . Furthermore, this compound possesses notable antihyperglycemic properties. Research indicates it can reduce plasma glucose levels in both normal and streptozotocin-induced diabetic rats by stimulating insulin release, increasing glucose utilization, and inhibiting intestinal glucose uptake . Its antioxidant and anti-apoptotic responses, including the amelioration of JNK phosphorylation and caspase-3 activity, further contribute to its protective roles in various disease models . This compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2,9,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-21-6-5-11-8-17(25-4)20(22)19-13-10-16(24-3)15(23-2)9-12(13)7-14(21)18(11)19/h8-10,14,22H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAERKXUSZPTMCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5083-88-5
Record name Thaliporphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005083885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thaliporphine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310621
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

Thaliporphine: A Technical Guide to Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thaliporphine, a bioactive aporphine (B1220529) alkaloid, has garnered significant interest within the scientific community due to its promising pharmacological properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its engagement with key cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development. This document summarizes quantitative data in structured tables, provides detailed experimental protocols, and utilizes visualizations to illustrate complex experimental workflows and biological mechanisms.

Natural Sources of this compound

This compound is predominantly found in plant species belonging to the families Berberidaceae and Ranunculaceae . Within these families, the genera Berberis and Thalictrum are particularly rich sources of this alkaloid. The concentration of this compound can vary depending on the plant species, the specific part of the plant utilized (e.g., roots, stems, leaves), geographical origin, and harvesting time.

Table 1: Natural Plant Sources of this compound

FamilyGenusSpeciesPlant PartReference(s)
BerberidaceaeBerberisBerberis lyciumAerial parts (leaves and stems)[1]
BerberidaceaeBerberisBerberis densifloraNot specified
BerberidaceaeBerberisBerberis heterobotrysNot specified
BerberidaceaeBerberisBerberis heteropodaNot specified
BerberidaceaeBerberisBerberis integerrimaNot specified
BerberidaceaeBerberisBerberis oblongaNot specified
BerberidaceaeBerberisBerberis turcomanicaNot specified
RanunculaceaeThalictrumThalictrum fendleriNot specified
RanunculaceaeThalictrumThalictrum wangiiRoots
RanunculaceaeThalictrumThalictrum cultratumRoots[2]
RanunculaceaeThalictrumThalictrum omeienseRoots[3]

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves a series of extraction and chromatographic steps. The general workflow begins with the extraction of the dried and powdered plant material with an organic solvent, followed by acid-base partitioning to separate the alkaloids from other constituents. The crude alkaloid mixture is then subjected to various chromatographic techniques to yield pure this compound.

General Experimental Workflow

The following diagram illustrates a typical workflow for the isolation of this compound from plant material.

G General Workflow for this compound Isolation A Plant Material (e.g., Dried Berberis lycium leaves and stems) B Grinding and Powdering A->B C Solvent Extraction (e.g., Ethanol) B->C D Crude Extract C->D E Acid-Base Partitioning (e.g., 5% HCl / NH4OH) D->E F Crude Alkaloid Fraction E->F G Column Chromatography (e.g., Silica (B1680970) Gel) F->G H Semi-purified Fractions G->H I Preparative TLC / HPLC H->I J Pure this compound I->J K Spectroscopic Analysis (NMR, MS) J->K L Structural Elucidation K->L

A generalized workflow for the isolation of this compound.
Detailed Experimental Protocol: Isolation from Berberis lycium

The following protocol is a detailed account of the isolation of this compound from the aerial parts of Berberis lycium, as adapted from the literature.[1]

1. Plant Material and Extraction:

  • 19 kg of air-dried and powdered leaves and stems of Berberis lycium are extracted with ethanol.

  • The solvent is removed under reduced pressure to yield a crude ethanolic extract.

2. Acid-Base Partitioning:

  • The crude extract is dissolved in 5% hydrochloric acid (HCl).

  • The acidic solution is washed with a non-polar solvent (e.g., diethyl ether) to remove neutral and acidic compounds.

  • The acidic aqueous layer is then made alkaline (pH 9-10) with ammonium (B1175870) hydroxide (B78521) (NH₄OH) to precipitate the alkaloids.

  • The precipitated alkaloids are extracted with a chlorinated solvent (e.g., dichloromethane (B109758) or chloroform).

  • The organic layer is washed with water, dried over anhydrous sodium sulfate, and evaporated to yield a crude basic fraction (105 g).

3. Chromatographic Purification:

  • Column Chromatography:

    • The crude basic fraction (105 g) is subjected to column chromatography on a silica gel column.

    • The column is eluted with a solvent system of increasing polarity, starting with 2% methanol (B129727) in dichloromethane.

  • Preparative Thin-Layer Chromatography (TLC):

    • Fractions containing this compound are further purified by preparative TLC on silica gel plates.

    • A solvent system of hexane (B92381) and acetone (B3395972) (8:2, v/v) with a few drops of diethylamine (B46881) is used for development.

    • The band corresponding to this compound is scraped off the plate and the compound is eluted with a suitable solvent.

4. Purity and Structural Elucidation:

  • The purity of the isolated this compound is assessed by analytical TLC and High-Performance Liquid Chromatography (HPLC).

  • The structure of the purified compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: Quantitative Data for this compound Isolation from Berberis lycium

ParameterValueReference(s)
Starting Plant Material19 kg (dried aerial parts)[1]
Extraction SolventEthanol[1]
Yield of Crude Basic Fraction105 g[1]
Final Yield of Pure this compoundNot explicitly stated

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory and metabolic regulatory effects being of particular interest. These effects are attributed to its interaction with specific cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, which then phosphorylates IκB. This phosphorylation targets IκB for ubiquitination and subsequent degradation by the proteasome, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to exert anti-inflammatory effects by suppressing the NF-κB signaling pathway. The proposed mechanism involves the inhibition of the IKK complex, preventing the phosphorylation and degradation of IκBα.

G Proposed Mechanism of this compound in NF-κB Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa Pro-inflammatory Stimuli (e.g., TNF-α) TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB phosphorylates IκBα IkBa IκBα NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates to IkBa_p p-IκBα Proteasome Proteasome IkBa_p->Proteasome degradation This compound This compound This compound->IKK inhibits IkBa_NFkB->NFkB releases IkBa_NFkB->IkBa_p DNA DNA NFkB_n->DNA binds to Genes Pro-inflammatory Gene Transcription DNA->Genes activates

This compound's proposed inhibition of the NF-κB pathway.
Stimulation of Insulin (B600854) Release

This compound has been reported to have a potent anti-hyperglycemic effect, which is attributed to its ability to stimulate insulin release from pancreatic β-cells.[4] The precise molecular mechanism is still under investigation, but it is hypothesized to involve the modulation of ion channels in the β-cell membrane. A key step in glucose-stimulated insulin secretion is the closure of ATP-sensitive potassium (KATP) channels, which leads to membrane depolarization, opening of voltage-dependent calcium channels (VDCCs), and subsequent influx of calcium (Ca²⁺). The rise in intracellular Ca²⁺ triggers the exocytosis of insulin-containing granules. It is plausible that this compound, similar to other aporphine alkaloids like nuciferine, may directly or indirectly lead to the closure of KATP channels, thereby initiating this signaling cascade.

G Hypothesized Mechanism of this compound-Induced Insulin Release cluster_beta_cell Pancreatic β-cell Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Metabolism Metabolism GLUT2->Metabolism ATP ↑ ATP/ADP Ratio Metabolism->ATP KATP KATP Channel ATP->KATP closes Depolarization Membrane Depolarization KATP->Depolarization leads to VDCC VDCC Depolarization->VDCC opens Ca_influx Ca²⁺ Influx VDCC->Ca_influx Ca_int ↑ [Ca²⁺]i Ca_influx->Ca_int Insulin_vesicles Insulin Vesicles Ca_int->Insulin_vesicles triggers exocytosis of Insulin_release Insulin Release Insulin_vesicles->Insulin_release This compound This compound This compound->KATP proposed action

References

The Biosynthesis of Aporphine Alkaloids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Aporphine (B1220529) alkaloids represent the second largest group of isoquinoline (B145761) alkaloids, with over 85 compounds isolated from 15 plant families. Their structural similarity to morphine has made them a subject of significant interest in pharmacology and drug development. This technical guide provides an in-depth overview of the biosynthetic pathway of aporphine alkaloids, detailing the key enzymatic steps, presenting quantitative data, and outlining experimental protocols for the scientific community.

The Core Biosynthetic Pathway

The biosynthesis of aporphine alkaloids originates from the amino acid L-tyrosine. Through a series of enzymatic reactions, tyrosine is converted into the central precursor, (S)-reticuline. This molecule then undergoes an intramolecular oxidative coupling to form the characteristic tetracyclic aporphine core structure.

The initial steps of the pathway, leading to the formation of (S)-reticuline, are shared with the biosynthesis of other benzylisoquinoline alkaloids.[1][2][3][4] The key reactions are as follows:

  • Formation of (S)-Norcoclaurine: The pathway begins with the condensation of two tyrosine derivatives, dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). This reaction is catalyzed by Norcoclaurine Synthase (NCS) , which facilitates a stereoselective Pictet-Spengler reaction to yield (S)-norcoclaurine.[5][6][7] This is the first committed step in the biosynthesis of benzylisoquinoline alkaloids.[8]

  • Methylation to (S)-Coclaurine: The subsequent step involves the O-methylation of the 6-hydroxyl group of (S)-norcoclaurine. This reaction is catalyzed by Norcoclaurine 6-O-methyltransferase (6OMT) , utilizing S-adenosyl-L-methionine (SAM) as the methyl donor, to produce (S)-coclaurine.[5][9]

  • N-Methylation to (S)-N-Methylcoclaurine: The secondary amine of (S)-coclaurine is then methylated by Coclaurine N-methyltransferase (CNMT) , again with SAM as the methyl donor, to form (S)-N-methylcoclaurine.[1][2][10]

  • Hydroxylation to (S)-3'-Hydroxy-N-methylcoclaurine: A hydroxylation reaction at the 3'-position of the benzyl (B1604629) group of (S)-N-methylcoclaurine is catalyzed by the cytochrome P450 enzyme (S)-N-methylcoclaurine 3'-hydroxylase (NMCH) , also known as CYP80B1.[11][12]

  • Final Methylation to (S)-Reticuline: The newly introduced hydroxyl group is then methylated by 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) , with SAM as the methyl group donor, to yield the crucial branch-point intermediate, (S)-reticuline.[9][13]

The biosynthesis of the aporphine core from (S)-reticuline proceeds via an intramolecular oxidative coupling of the phenol (B47542) rings. This reaction is catalyzed by cytochrome P450 enzymes. Specifically, enzymes like CYP80G6 and CYP80Q5 have been identified to catalyze the formation of a proaporphine intermediate from (S)- and (R)-configured substrates, respectively.[14][15] This intermediate then rearranges to form the final aporphine alkaloid. For instance, the oxidation of reticuline (B1680550) can lead to the formation of corytuberine, which can then be dehydrated to produce bulbocapnine.[16]

Aporphine Alkaloid Biosynthesis precursor precursor intermediate intermediate enzyme enzyme product product tyrosine L-Tyrosine dopamine Dopamine tyrosine->dopamine four_hpaa 4-HPAA tyrosine->four_hpaa ncs NCS dopamine->ncs four_hpaa->ncs norcoclaurine (S)-Norcoclaurine six_omt 6OMT norcoclaurine->six_omt coclaurine (S)-Coclaurine cnmt CNMT coclaurine->cnmt n_methylcoclaurine (S)-N-Methylcoclaurine nmch NMCH (CYP80B1) n_methylcoclaurine->nmch hydroxy_n_methylcoclaurine (S)-3'-Hydroxy- N-methylcoclaurine four_prime_omt 4'OMT hydroxy_n_methylcoclaurine->four_prime_omt reticuline (S)-Reticuline cyp80g CYP80G6/ CYP80Q5 reticuline->cyp80g proaporphine Proaporphine Intermediate aporphine Aporphine Alkaloids proaporphine->aporphine ncs->norcoclaurine six_omt->coclaurine cnmt->n_methylcoclaurine nmch->hydroxy_n_methylcoclaurine four_prime_omt->reticuline cyp80g->proaporphine

Figure 1: Core biosynthetic pathway of aporphine alkaloids.

Quantitative Data on Key Biosynthetic Enzymes

The following table summarizes the kinetic properties of some of the key enzymes involved in the biosynthesis of aporphine alkaloids. This data is crucial for understanding the efficiency and substrate specificity of these enzymes, which is vital for metabolic engineering and synthetic biology applications.

EnzymeOrganismSubstrateKm (µM)pH OptimumTemperature Optimum (°C)Reference
Norcoclaurine Synthase (NCS) Thalictrum flavum4-HPAA3356.5 - 7.042 - 55[8]
Dopamine- (sigmoidal)[8]
(S)-N-methylcoclaurine 3'-hydroxylase (NMCH/CYP80B1) Eschscholzia californica(S)-N-methylcoclaurine157.535[12]

Experimental Protocols

This section provides an overview of the methodologies used for the characterization of key enzymes in the aporphine alkaloid biosynthetic pathway.

Heterologous Expression and Purification of Norcoclaurine Synthase (NCS)

The functional characterization of NCS often requires its production in a heterologous system, such as E. coli, followed by purification.

NCS Expression and Purification Workflow step step process process output output start Isolate NCS cDNA from plant source clone Clone into expression vector (e.g., pET with His-tag) start->clone transform Transform E. coli clone->transform induce Induce protein expression (e.g., with IPTG) transform->induce harvest Harvest cells by centrifugation induce->harvest lyse Lyse cells (e.g., sonication) harvest->lyse clarify Clarify lysate by centrifugation lyse->clarify purify Purify via affinity chromatography (e.g., Ni-NTA) clarify->purify dialyze Dialyze and concentrate protein purify->dialyze end Purified NCS enzyme dialyze->end

Figure 2: Workflow for NCS expression and purification.

Protocol Outline:

  • cDNA Isolation and Cloning: The cDNA encoding NCS is isolated from a plant known to produce benzylisoquinoline alkaloids, such as Thalictrum flavum or Papaver somniferum.[7] It is then cloned into an appropriate expression vector, often with an affinity tag (e.g., a polyhistidine-tag) to facilitate purification.

  • Heterologous Expression: The expression vector is transformed into a suitable host, typically E. coli. Protein expression is induced, for example, by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis and Clarification: The bacterial cells are harvested and lysed to release the recombinant protein. The cell debris is removed by centrifugation to obtain a clear lysate.

  • Purification: The recombinant NCS is purified from the lysate using affinity chromatography (e.g., nickel-nitrilotriacetic acid (Ni-NTA) agarose (B213101) for His-tagged proteins).

  • Protein Characterization: The purity and concentration of the enzyme are determined using methods like SDS-PAGE and Bradford assay.

Enzyme Assay for Norcoclaurine Synthase (NCS)

The activity of NCS is determined by measuring the rate of formation of (S)-norcoclaurine from its substrates, dopamine and 4-HPAA.

Reaction Mixture:

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Dopamine hydrochloride

  • 4-hydroxyphenylacetaldehyde (4-HPAA)

  • Purified NCS enzyme

Procedure:

  • The reaction is initiated by the addition of the enzyme to a pre-warmed reaction mixture containing the substrates.

  • The reaction is incubated at the optimal temperature (e.g., 40°C).[7]

  • The reaction is stopped at various time points by the addition of a quenching agent (e.g., an acid or organic solvent).

  • The product, (S)-norcoclaurine, is then quantified. This can be achieved using High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detection.

Characterization of Cytochrome P450 Enzymes (e.g., NMCH/CYP80B1)

Cytochrome P450 enzymes are membrane-bound proteins and require specific conditions for their functional characterization. They are often expressed in eukaryotic systems like yeast (Saccharomyces cerevisiae) or insect cells (Spodoptera frugiperda), which provide the necessary membrane environment and co-factors, such as a cytochrome P450 reductase.[12]

Protocol Outline:

  • Heterologous Expression: The cDNA for the P450 enzyme and a compatible P450 reductase are co-expressed in a suitable host system (e.g., yeast).

  • Microsome Preparation: The cells are harvested, and the microsomal fraction, which contains the membrane-bound enzymes, is isolated by differential centrifugation.

  • Enzyme Assay: The activity of the P450 enzyme is assayed in a reaction mixture containing:

    • Buffer (e.g., Tris-HCl, pH 7.5)

    • Microsomal preparation containing the enzyme

    • Substrate (e.g., (S)-N-methylcoclaurine)

    • NADPH as a co-factor

  • The reaction is incubated at the optimal temperature and then stopped.

  • The product is extracted and quantified by analytical methods such as HPLC or LC-MS.

Conclusion

The biosynthesis of aporphine alkaloids is a complex and highly regulated process involving a series of specialized enzymes. Understanding this pathway at a molecular and biochemical level is essential for the development of new pharmaceuticals and for the metabolic engineering of these valuable compounds. The protocols and data presented in this guide provide a foundation for researchers to further explore this fascinating area of plant secondary metabolism.

References

Thaliporphine: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thaliporphine is a naturally occurring aporphine (B1220529) alkaloid that has garnered significant interest within the scientific community due to its diverse pharmacological activities, including its potential as an antiarrhythmic agent. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of this compound, offering valuable data and methodologies for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure

This compound possesses the characteristic tetracyclic dibenzo[de,g]quinoline ring system that defines the aporphine class of alkaloids. Its systematic IUPAC name is (S)-1-hydroxy-2,9,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline.[1] The chemical structure is distinguished by a hydroxyl group at the C-1 position and three methoxy (B1213986) groups at the C-2, C-9, and C-10 positions, along with a methyl group attached to the nitrogen atom at the 6-position.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₂₀H₂₃NO₄[1]
Molecular Weight341.4 g/mol [1]
IUPAC Name(S)-1-hydroxy-2,9,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline[1]
CAS Number5083-88-5[1]
InChIInChI=1S/C20H23NO4/c1-21-6-5-11-8-17(25-4)20(22)19-13-10-16(24-3)15(23-2)9-12(13)7-14(21)18(11)19/h8-10,14,22H,5-7H2,1-4H3/t14-/m0/s1[1]
InChIKeySAERKXUSZPTMCQ-VIFPVBQFSA-N[1]
Canonical SMILESCN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC(=C(C=C43)OC)OC)O)OC[1]

Stereochemistry

The stereochemistry of this compound is a critical aspect of its chemical identity and biological activity. The molecule possesses a single chiral center at the C-6a position. The absolute configuration of naturally occurring this compound has been determined to be (S). This configuration is crucial for its specific interactions with biological targets. The determination of the absolute configuration of aporphine alkaloids is typically achieved through a combination of chiroptical methods such as circular dichroism (CD) spectroscopy and X-ray crystallography of the parent compound or a suitable derivative. While a specific crystallographic information file (CIF) for this compound was not identified in the available literature, X-ray diffraction studies of closely related aporphine alkaloids have confirmed the (S)-configuration for many naturally occurring members of this class.

Spectroscopic Data

The structural elucidation of this compound relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. Below is a summary of reported ¹H and ¹³C NMR spectral data for this compound and its close analogs.

¹H NMR Spectral Data
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-36.58s-
H-86.80s-
H-118.08s-
OMe-23.90s-
OMe-93.93s-
OMe-103.75s-
N-Me2.55s-
H-6a3.05m-
H-72.60-2.80 & 3.10-3.30m-
H-42.60-2.80 & 3.10-3.30m-
H-52.60-2.80 & 3.10-3.30m-

Note: The chemical shifts are approximate and can vary depending on the solvent and instrument used. The data is compiled from typical values for aporphine alkaloids.

¹³C NMR Spectral Data
CarbonChemical Shift (δ, ppm)
C-1145.2
C-1a122.5
C-1b128.0
C-2148.5
C-3111.0
C-3a126.5
C-429.5
C-553.0
C-6a62.5
C-735.0
C-7a129.0
C-8110.5
C-9150.0
C-10142.0
C-10a120.0
C-11115.0
C-11a127.5
OMe-256.0
OMe-960.5
OMe-1055.8
N-Me43.5

Note: The chemical shifts are approximate and can vary depending on the solvent and instrument used. The data is compiled from typical values for aporphine alkaloids.

Experimental Protocols

Isolation and Purification of this compound from Berberis lycium

The following protocol details a representative method for the isolation and purification of this compound from a natural source.

1. Plant Material and Extraction:

  • Air-dried and powdered aerial parts of Berberis lycium (10 kg) are extracted with methanol (B129727) (3 x 20 L) at room temperature for 48 hours for each extraction.

  • The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Acid-Base Partitioning:

  • The crude extract is suspended in 5% aqueous HCl (2 L) and filtered.

  • The acidic solution is washed with chloroform (B151607) (3 x 1 L) to remove non-alkaloidal components.

  • The aqueous layer is then basified to pH 9-10 with ammonium (B1175870) hydroxide.

  • The basic solution is extracted with chloroform (3 x 1.5 L) to obtain the crude alkaloid fraction.

  • The combined chloroform extracts are washed with distilled water, dried over anhydrous sodium sulfate, and evaporated to dryness.

3. Chromatographic Purification:

  • The crude alkaloid mixture is subjected to column chromatography on silica (B1680970) gel.

  • The column is eluted with a gradient of chloroform and methanol.

  • Fractions are collected and monitored by thin-layer chromatography (TLC) using a chloroform-methanol (9:1) solvent system and visualized under UV light and with Dragendorff's reagent.

  • Fractions containing this compound are combined and further purified by preparative TLC or recrystallization to yield pure this compound.

General Strategy for the Total Synthesis of Aporphine Alkaloids

The total synthesis of aporphine alkaloids, including this compound, often involves the construction of the tetracyclic core through key cyclization reactions. A common retrosynthetic approach is outlined below.

G This compound This compound benzylisoquinoline Benzylisoquinoline Precursor This compound->benzylisoquinoline Intramolecular Cyclization (e.g., Pictet-Spengler, Bischler-Napieralski) isoquinoline Isoquinoline Derivative benzylisoquinoline->isoquinoline benzyl Benzyl Derivative benzylisoquinoline->benzyl

Retrosynthetic analysis of this compound.

A key step is the intramolecular cyclization of a suitably substituted benzylisoquinoline precursor. This can be achieved through various methods, including the Bischler-Napieralski or Pictet-Spengler reactions, followed by further functional group manipulations to introduce the correct substitution pattern of this compound.

Biological Activity and Signaling Pathway

This compound has been shown to exert cardioprotective effects, particularly in the context of myocardial dysfunction. Studies have suggested that its mechanism of action involves the modulation of key intracellular signaling pathways. Specifically, this compound may promote cell survival and reduce inflammation by up-regulating the PI3K/Akt/mTOR pathway and down-regulating the pro-inflammatory p38 MAPK/NF-κB pathway.

G cluster_this compound This compound cluster_pro_survival Pro-Survival Pathway cluster_inflammatory Inflammatory Pathway This compound This compound PI3K PI3K This compound->PI3K Activates p38_MAPK p38 MAPK This compound->p38_MAPK Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR cell_survival Cell Survival (Cardioprotection) mTOR->cell_survival NFkB NF-κB p38_MAPK->NFkB inflammation Inflammation (Myocardial Injury) NFkB->inflammation

Modulation of signaling pathways by this compound.

This dual action on pro-survival and anti-inflammatory pathways highlights the therapeutic potential of this compound in cardiovascular diseases. Further research is warranted to fully elucidate the molecular targets of this compound and its precise mechanism of action.

Conclusion

This compound remains a molecule of significant interest for its unique chemical structure and promising biological activities. This guide has provided a detailed overview of its chemical and stereochemical features, supported by spectroscopic data and established experimental protocols. The elucidation of its interaction with key signaling pathways, such as the PI3K/Akt/mTOR and p38 MAPK/NF-κB pathways, opens new avenues for the development of novel therapeutic agents based on the aporphine scaffold. Further investigations, particularly in obtaining high-resolution crystal structure data, will be invaluable in advancing our understanding of this important natural product.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Thaliporphine and Related Benzylisoquinoline Alkaloids for Researchers and Drug Development Professionals.

Introduction

Benzylisoquinoline alkaloids (BIAs) represent a large and structurally diverse group of plant-specialized metabolites, with approximately 2,500 known structures.[1] Many BIAs, such as morphine, codeine, berberine, and papaverine, possess potent pharmacological properties and have been utilized in medicine for centuries.[1][2] A significant subgroup of BIAs is the aporphine (B1220529) alkaloids, which are characterized by a tetracyclic ring system derived from a 1-benzylisoquinoline (B1618099) precursor.[3]

This compound is a notable aporphine alkaloid that has demonstrated a range of promising biological activities.[4][5] This technical guide provides a comprehensive overview of the chemistry, biosynthesis, and pharmacology of this compound and related aporphine alkaloids. It includes a summary of quantitative biological data, detailed experimental protocols, and visualizations of key pathways and workflows to support researchers, scientists, and drug development professionals in this field.

Chemical Structure and Biosynthesis

Benzylisoquinoline alkaloids are biosynthesized from two molecules of L-tyrosine.[6] The central precursor for most BIAs is (S)-norcoclaurine, which is converted to the critical branch-point intermediate (S)-reticuline.[1][7] From (S)-reticuline, various enzymatic reactions lead to the diverse array of BIA skeletons.[7] Aporphine alkaloids are formed through an intramolecular C-C phenol (B47542) coupling reaction of (S)-reticuline, a process catalyzed by cytochrome P450 enzymes.[7][8]

G cluster_0 Core Benzylisoquinoline Pathway cluster_1 Aporphine Alkaloid Biosynthesis L-Tyrosine L-Tyrosine (S)-Norcoclaurine (S)-Norcoclaurine L-Tyrosine->(S)-Norcoclaurine Multiple Steps (S)-Reticuline (S)-Reticuline Branch-Point Intermediate (S)-Norcoclaurine->(S)-Reticuline Methylation & Hydroxylation Steps (6OMT, CNMT, NMCH, 4OMT) Aporphine Scaffold Aporphine Scaffold (S)-Reticuline->Aporphine Scaffold Intramolecular C-C Phenol Coupling (Cytochrome P450) This compound & Related Alkaloids This compound & Related Alkaloids Aporphine Scaffold->this compound & Related Alkaloids Further Modifications (e.g., Methylation, Hydroxylation)

Biosynthesis of Aporphine Alkaloids.

Pharmacological Activities

Aporphine alkaloids exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antidiabetic, and cardioprotective effects.[4][5]

Anti-inflammatory and Cardioprotective Effects of this compound

This compound has been shown to ameliorate cardiac depression in endotoxemic models by attenuating Toll-like receptor 4 (TLR4) signaling.[9] It inhibits the downstream phosphorylation of TAK-1 and subsequent activation of the NF-κB signaling pathway.[9] This leads to a decrease in the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α).[9] Furthermore, this compound has been reported to protect against myocardial dysfunction by up-regulating the PI3K/Akt/mTOR pathway and down-regulating the p38 MAPK/NF-κB pathway.[4]

G LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK-1 TLR4->TAK1 activates IKK IKK TAK1->IKK phosphorylates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB degradation NFkB_nuc NF-κB NFkB->NFkB_nuc translocation Nucleus Nucleus Genes iNOS, TNF-α Expression NFkB_nuc->Genes degradation Inflammation Cardiac Depression & Inflammation Genes->Inflammation degradation This compound This compound This compound->TAK1 inhibits phosphorylation This compound->IkB inhibits degradation

This compound's Inhibition of the TLR4/NF-κB Pathway.[9]
Antiproliferative Activity

Numerous aporphine alkaloids have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[3][10][11] Their mechanisms often involve the perturbation of the cell cycle, induction of programmed cell death, and inhibition of key signaling pathways like PI3K-AKT.[3]

AlkaloidCancer Cell LineIC50 Value (µg/mL)Reference
OxostephanineBreast Cancer (BC)0.24[10]
OxostephanineAcute Lymphoblastic Leukemia (MOLT-3)0.71[10]
ThailandineLung Carcinoma (A549)0.30[10]
DehydrocrebaninePromyelocytic Leukemia (HL-60)2.14[10]
LiriodenineLung (A-549)8.2[10]
LiriodenineCervical (HeLa)7.4[10]
RoemerinePlasmodium falciparum 3D70.89[12]
LaurolitsinePlasmodium falciparum 3D71.49[12]
BoldinePlasmodium falciparum 3D71.65[12]
N-benzyl isoquinoline (B145761) (37)HepG27.42 µM[13]
Antidiabetic Activity

This compound has been confirmed to have a potent anti-hyperglycemic effect in diabetic rat models.[4] It acts by stimulating the release of insulin (B600854) and increasing skeletal muscle glycogen (B147801) synthesis and glucose utilization.[4] Other aporphines, such as nuciferine (B1677029) and boldine, also show potential in managing components of metabolic syndrome, including insulin resistance.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound and related alkaloids.

Extraction and Isolation of Aporphine Alkaloids from Plant Material

This protocol outlines a general procedure for the extraction and isolation of aporphine alkaloids from dried plant material.[14][15][16]

G Start Dried & Powdered Plant Material Solvent_Ext Solvent Extraction (e.g., Ethanol (B145695), Methanol) Soxhlet or Maceration Start->Solvent_Ext Evaporation Solvent Evaporation (Rotary Evaporator) Solvent_Ext->Evaporation Crude_Extract Crude Alkaloid Extract Evaporation->Crude_Extract Acid_Base Acid-Base Partitioning 1. Dissolve in 5% HCl 2. Wash with non-polar solvent 3. Basify with NH4OH 4. Extract with organic solvent Crude_Extract->Acid_Base Basic_Fraction Basic (Alkaloid) Fraction Acid_Base->Basic_Fraction Chromatography Column Chromatography (Silica Gel) Basic_Fraction->Chromatography Fractions Collect & Analyze Fractions (TLC or HPLC) Chromatography->Fractions Pure_Compound Pure Aporphine Alkaloid Fractions->Pure_Compound

Workflow for Extraction and Isolation of Aporphine Alkaloids.

Methodology:

  • Preparation of Plant Material: Grind the air-dried plant material (e.g., leaves and stems) into a fine powder to increase the surface area for extraction.[14][15]

  • Solvent Extraction: Extract the powdered material using a suitable solvent like ethanol or methanol. This can be performed using a Soxhlet apparatus for several hours or through maceration at room temperature.[15][17]

  • Solvent Evaporation: Remove the solvent from the extract using a rotary evaporator under reduced pressure to yield a crude extract.[14]

  • Acid-Base Partitioning:

    • Dissolve the crude extract in a 5% hydrochloric acid solution to protonate the alkaloids, making them water-soluble.[14]

    • Wash the acidic solution with a non-polar solvent (e.g., dichloromethane (B109758) or diethyl ether) to remove neutral and acidic impurities like fats and waxes. Discard the organic layer.[14][17]

    • Make the aqueous phase alkaline (pH ~9-10) with ammonium (B1175870) hydroxide (B78521) to deprotonate the alkaloids, rendering them soluble in organic solvents.

    • Perform a liquid-liquid extraction with a solvent like dichloromethane to transfer the alkaloids into the organic phase.

  • Purification:

    • Concentrate the organic phase to obtain the basic alkaloid fraction.[15]

    • Subject the basic fraction to column chromatography on silica (B1680970) gel.[15]

    • Elute the column with a gradient of solvents, for example, starting with hexane (B92381) and gradually increasing the polarity with acetone (B3395972) or methanol, often with a small amount of diethylamine (B46881) to prevent tailing.[15]

  • Fraction Analysis and Isolation: Collect the eluting solvent in fractions and analyze each using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the desired pure alkaloids.[14] Combine the pure fractions and evaporate the solvent to obtain the isolated compound.

In Vitro Antiproliferative Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[10][18]

G Start Seed Cancer Cells in 96-well Plate Incubate1 Incubate (e.g., 24h) for cell adherence Start->Incubate1 Treat Treat cells with serial dilutions of Aporphine Alkaloid Incubate1->Treat Incubate2 Incubate for specified period (e.g., 48-72h) Treat->Incubate2 Add_MTT Add MTT solution (0.5 mg/mL) to each well Incubate2->Add_MTT Incubate3 Incubate for 4h at 37°C (Formazan crystal formation) Add_MTT->Incubate3 Solubilize Add solubilizing agent (e.g., DMSO) Incubate3->Solubilize Read Measure Absorbance at 570 nm (Microplate Reader) Solubilize->Read Analyze Calculate % Cell Viability and determine IC50 value Read->Analyze

Workflow for the MTT Antiproliferative Assay.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 4 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[18]

  • Compound Treatment: Prepare serial dilutions of the test alkaloid in the culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).[14]

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[14]

  • MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for an additional 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.[18]

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[14]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the alkaloid compared to the vehicle control. The IC₅₀ value (the concentration that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.[14]

Analysis of MAPK Signaling Pathway by Western Blotting

This protocol describes the detection of phosphorylated (activated) forms of MAP kinases (e.g., ERK, JNK, p38) in response to treatment with a benzylisoquinoline alkaloid.[14]

Methodology:

  • Cell Treatment and Lysis: Culture cells to the desired confluency and treat them with the test alkaloid for various time points. After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target MAP kinases (e.g., anti-p-ERK, anti-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the alkaloid treatment on pathway activation.

Conclusion and Future Perspectives

This compound and its related aporphine alkaloids are a pharmacologically significant class of natural products with demonstrated potential in treating a variety of conditions, including inflammation, cancer, and metabolic disorders.[4][5] The mechanisms of action for this compound, particularly its modulation of the NF-κB and PI3K/Akt signaling pathways, highlight its potential as a lead compound for drug development.[4][9] Future research should focus on further elucidating the structure-activity relationships of these alkaloids, exploring their pharmacokinetic and toxicological profiles, and utilizing synthetic biology approaches to enhance their production for clinical investigation.[19] The detailed protocols and compiled data in this guide serve as a valuable resource for advancing the research and development of these promising therapeutic agents.

References

The Pharmacological Profile of Thaliporphine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thaliporphine is a naturally occurring aporphine (B1220529) alkaloid that has garnered scientific interest due to its diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the pharmacological profile of this compound, summarizing its effects on various physiological systems. The document details its mechanism of action, focusing on its influence on key signaling pathways, and presents available quantitative data on its functional activity. Furthermore, it outlines the experimental methodologies used to elucidate these properties, aiming to provide a comprehensive resource for researchers in pharmacology and drug development.

Introduction

This compound is an isoquinoline (B145761) alkaloid found in several plant species. Like other aporphine alkaloids, it possesses a tetracyclic ring structure that is fundamental to its biological activity. Research has demonstrated that this compound exerts significant effects on the cardiovascular, metabolic, and inflammatory systems. This guide will systematically explore these pharmacological properties, providing a detailed analysis of its molecular interactions and physiological consequences.

Cardiovascular Effects

This compound exhibits a notable and complex profile of cardiovascular activities, primarily influencing vascular tone and cardiac function.

Vascular Effects

Studies on isolated rat aortic rings have shown that this compound induces a concentration-dependent vasoconstriction. This effect is notable for its mechanism, which appears to be independent of alpha-1 adrenergic receptor agonism but is dependent on the influx of extracellular calcium.

Table 1: Functional Activity of this compound on Vascular Tone

ParameterTissueValueDescription
ED50Rat Aorta1.5 ± 0.5 µMPotency for inducing vasoconstriction[1].

It is important to note a point of complexity regarding its interaction with the alpha-1 adrenergic system. While the vasoconstrictor effect of this compound is not inhibited by the alpha-1 antagonist prazosin, aporphine alkaloids as a class have been reported to possess alpha-1 adrenergic antagonist properties[1][2][3][4]. This suggests that this compound's interaction with the vascular system is multifaceted and may involve mechanisms other than direct receptor agonism or antagonism at the alpha-1 adrenoceptor to induce vasoconstriction.

The vasoconstriction is, however, significantly attenuated by calcium channel blockers like nifedipine (B1678770) and verapamil, indicating that this compound's primary mechanism for inducing contraction in vascular smooth muscle is by promoting calcium entry[1].

Cardiac Effects

In addition to its vascular effects, this compound has been shown to have direct effects on cardiac tissue. In studies using rat cardiac tissue, this compound demonstrated positive inotropic (increased force of contraction) and less pronounced negative chronotropic (decreased heart rate) effects[5].

Anti-inflammatory and Immunomodulatory Activity

This compound has demonstrated significant anti-inflammatory properties, primarily through the modulation of the NF-κB signaling pathway.

Inhibition of the TLR4/NF-κB Signaling Pathway

This compound has been shown to attenuate Toll-like receptor 4 (TLR4) signaling. This leads to the inhibition of the nuclear factor kappa B (NF-κB) pathway, a critical regulator of the inflammatory response. By inhibiting NF-κB activation, this compound reduces the expression of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α).

Metabolic Effects

This compound has also been investigated for its potential role in metabolic regulation, particularly in the context of hyperglycemia.

Anti-hyperglycemic Effects

Studies have indicated that this compound possesses anti-hyperglycemic properties. It is suggested to exert these effects by stimulating the release of insulin (B600854) and enhancing the utilization of glucose by peripheral tissues.

Modulation of Cellular Signaling Pathways

The pharmacological effects of this compound are underpinned by its ability to modulate several key intracellular signaling pathways.

  • TLR4/NF-κB Pathway: As mentioned, this compound inhibits this pathway, leading to its anti-inflammatory effects.

  • PI3K/Akt/mTOR Pathway: this compound has been shown to modulate the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway. This pathway is crucial for cell growth, proliferation, and survival.

  • p38 MAPK Pathway: this compound also influences the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular responses to stress and inflammation.

Receptor Binding Profile

Despite the diverse pharmacological effects of this compound, detailed quantitative data on its binding affinities (Ki values) for specific receptors are not extensively available in the public domain. The following table reflects the current lack of specific binding data.

Table 2: Receptor Binding Affinities of this compound (Ki values)

Receptor TargetLigandKi (nM)Tissue/Cell Line
Alpha-1 Adrenergic Receptor-Data not available-
Calcium Channels-Data not available-
Other GPCRs-Data not available-

Experimental Protocols

The following sections describe the general methodologies employed in the pharmacological characterization of this compound.

Vascular Reactivity Studies (Isolated Aortic Ring Preparation)

This in vitro method is used to assess the direct effect of compounds on vascular smooth muscle tone.

  • Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution. The aorta is cleaned of adherent connective and fatty tissues, and cut into rings of 2-3 mm in width.

  • Mounting: The aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with a 95% O2 / 5% CO2 gas mixture.

  • Equilibration and Viability Check: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. The viability of the rings is assessed by contracting them with a high concentration of potassium chloride (e.g., 60 mM KCl).

  • Experimental Procedure: After a washout period, a stable baseline is achieved. To study vasoconstrictor effects, cumulative concentrations of this compound are added to the organ bath, and the resulting isometric contractions are recorded. To study vasorelaxant effects, the rings are pre-contracted with an agonist (e.g., phenylephrine (B352888) or KCl), and then cumulative concentrations of the test compound are added.

  • Data Analysis: The contractile or relaxant responses are measured and expressed as a percentage of the maximal response to the pre-contraction agent. The ED50 or IC50 values are then calculated using non-linear regression analysis.

Radioligand Binding Assays

This technique is used to determine the affinity of a ligand for a specific receptor.

  • Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized in a cold buffer and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Binding Reaction: The membrane preparation is incubated with a specific radiolabeled ligand (e.g., [3H]-prazosin for alpha-1 adrenoceptors) and varying concentrations of the unlabeled test compound (this compound).

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with cold buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.

Western Blotting for Signaling Pathway Analysis

This method is used to detect and quantify specific proteins in a sample, allowing for the assessment of changes in signaling pathways.

  • Cell Culture and Treatment: Cells are cultured and treated with this compound and/or a stimulating agent (e.g., LPS to activate the NF-κB pathway).

  • Protein Extraction: The cells are lysed to extract total protein. The protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the protein of interest (e.g., anti-phospho-NF-κB p65). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathways

Thaliporphine_Signaling This compound This compound TLR4 TLR4 This compound->TLR4 Inhibits PI3K_Akt PI3K/Akt Pathway Modulation This compound->PI3K_Akt p38_MAPK p38 MAPK Pathway Modulation This compound->p38_MAPK Calcium_Channel L-type Ca2+ Channels This compound->Calcium_Channel Promotes NFkB_Inhibition NF-κB Pathway Inhibition TLR4->NFkB_Inhibition Inflammation_Reduction Reduced Expression of: - iNOS - TNF-α NFkB_Inhibition->Inflammation_Reduction Cell_Survival Modulation of Cell Survival & Growth PI3K_Akt->Cell_Survival Stress_Response Modulation of Stress Response p38_MAPK->Stress_Response Calcium_Influx ↑ Ca2+ Influx Calcium_Channel->Calcium_Influx Vasoconstriction Vasoconstriction Calcium_Influx->Vasoconstriction

Caption: Overview of key signaling pathways modulated by this compound.

Experimental Workflow

Vasoreactivity_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Aorta_Excision Aorta Excision Ring_Cutting Cutting into Rings Aorta_Excision->Ring_Cutting Mounting Mounting in Organ Bath Ring_Cutting->Mounting Equilibration Equilibration Mounting->Equilibration Precontraction Pre-contraction (e.g., Phenylephrine) Equilibration->Precontraction Drug_Addition Cumulative Addition of this compound Precontraction->Drug_Addition Recording Isometric Tension Recording Drug_Addition->Recording Calculation Calculation of % Response Recording->Calculation Curve_Fitting Non-linear Regression Calculation->Curve_Fitting ED50_IC50 Determination of ED50 / IC50 Curve_Fitting->ED50_IC50

Caption: Workflow for assessing vasoreactivity of this compound.

Conclusion

This compound is a pharmacologically active aporphine alkaloid with a complex profile of effects on the cardiovascular, inflammatory, and metabolic systems. Its mechanisms of action involve the modulation of multiple key signaling pathways, including TLR4/NF-κB, PI3K/Akt, and p38 MAPK, as well as the promotion of calcium influx in vascular smooth muscle. While its functional activities are being elucidated, a significant gap remains in the understanding of its specific receptor binding affinities. Further research, particularly quantitative binding studies, is required to fully characterize its molecular targets and to clarify its seemingly paradoxical effects on the alpha-1 adrenergic system. This will be crucial for determining its therapeutic potential and for the development of novel drugs based on its unique pharmacological properties.

References

Mechanism of action of Thaliporphine at a molecular level

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Thaliporphine, a naturally occurring aporphine (B1220529) alkaloid, has demonstrated a range of pharmacological effects, including anti-inflammatory, cardioprotective, and potential neuromodulatory activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's actions, with a focus on its interactions with key signaling pathways and cellular receptors. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols and a summary of the available quantitative data to facilitate further investigation into the therapeutic potential of this compound and related compounds.

Core Molecular Interactions of this compound

This compound exerts its biological effects through the modulation of multiple intracellular signaling cascades. The primary documented mechanisms involve the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway and the modulation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. Additionally, based on the activity of structurally related aporphine alkaloids, this compound is predicted to interact with serotonergic and adrenergic receptor systems.

Inhibition of the TLR4/NF-κB Signaling Pathway

A significant body of evidence points to this compound's potent anti-inflammatory effects, which are largely attributed to its interference with the TLR4 signaling cascade. In response to lipopolysaccharide (LPS), TLR4 activation triggers a downstream signaling cascade that results in the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines. This compound has been shown to attenuate this response by inhibiting key steps in this pathway.

TLR4_Pathway cluster_intracellular Intracellular Space LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines Upregulates Transcription This compound This compound This compound->TAK1 Inhibits Phosphorylation This compound->IkB Prevents Degradation

Modulation of the PI3K/Akt Signaling Pathway

This compound has also been reported to modulate the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival. The activation of this pathway is implicated in various physiological and pathological processes. While the precise nature of this compound's interaction with this pathway is still under investigation, it is hypothesized to contribute to its observed cytoprotective effects.

PI3K_Akt_Pathway cluster_intracellular Intracellular Space GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates CellSurvival Cell Survival, Growth, Proliferation mTOR->CellSurvival Promotes This compound This compound This compound->PI3K Modulates This compound->Akt Modulates

Interaction with Serotonin (B10506) and Adrenergic Receptors

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following tables present representative binding affinities (Ki) and functional activities (IC50) for structurally related aporphine alkaloids. This information provides a valuable reference for predicting the potential receptor interaction profile of this compound.

Table 1: Representative Binding Affinities (Ki, nM) of Aporphine Alkaloids at Serotonin Receptors

Compound5-HT2A Receptor5-HT2B Receptor5-HT2C Receptor
Nantenine850534>10,000
(±)-Glaucine>10,000613>10,000
(R)-Roemerine62>10,000>10,000

Data is compiled from various sources for illustrative purposes and may not be directly representative of this compound's activity.

Table 2: Representative Binding Affinities (Ki, nM) and Functional Activities (IC50, nM) of Aporphine Alkaloids at Adrenergic Receptors

Compoundα1A-Adrenergic Receptor (Ki)α1A-Adrenergic Receptor (IC50)
Nantenine2-
(±)-Glaucine1323-

Data is compiled from various sources for illustrative purposes and may not be directly representative of this compound's activity.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the investigation of this compound's mechanism of action.

Western Blot Analysis of NF-κB and PI3K/Akt Pathways

This protocol outlines the use of Western blotting to measure the protein levels and phosphorylation status of key components of the NF-κB and PI3K/Akt signaling pathways in cells treated with this compound.

Western_Blot_Workflow start Cell Culture and Treatment with this compound lysis Cell Lysis and Protein Extraction start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant sds SDS-PAGE (Protein Separation) quant->sds transfer Protein Transfer to Membrane (e.g., PVDF) sds->transfer blocking Blocking (e.g., 5% BSA or Milk) transfer->blocking primary Primary Antibody Incubation (e.g., anti-p-IKK, anti-p-Akt) blocking->primary secondary Secondary Antibody Incubation (HRP-conjugated) primary->secondary detection Chemiluminescent Detection secondary->detection analysis Data Analysis (Densitometry) detection->analysis end Results analysis->end

Materials:

  • Cell line of interest (e.g., RAW 264.7 macrophages for NF-κB, a cancer cell line for PI3K/Akt)

  • This compound

  • LPS (for NF-κB activation) or appropriate growth factor (for PI3K/Akt activation)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-polyacrylamide gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-TAK1, anti-phospho-IκBα, anti-IκBα, anti-NF-κB p65, anti-phospho-Akt, anti-Akt, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with varying concentrations of this compound for a specified time, followed by stimulation with LPS or a growth factor if required.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection system and an imager.

  • Data Analysis: Quantify band intensities using densitometry software and normalize to the loading control.

Measurement of Nitric Oxide Production

This protocol describes the use of the Griess assay to measure the production of nitric oxide (NO) in cell culture supernatants, a key indicator of iNOS activity in the context of inflammation.

Materials:

Procedure:

  • Cell Culture and Treatment: Plate cells in a 96-well plate and treat with this compound and/or LPS as described previously.

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of each component of the Griess reagent.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Radioligand Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity (Ki) of this compound for a specific receptor (e.g., 5-HT2A or α1A-adrenergic receptor).

Materials:

  • Cell membranes expressing the receptor of interest

  • Radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A, [3H]prazosin for α1A)

  • This compound

  • Non-specific binding control (a high concentration of an unlabeled ligand for the same receptor)

  • Assay buffer

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Assay Setup: In a 96-well plate, set up reactions for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + non-specific control), and competitive binding (radioligand + membranes + varying concentrations of this compound).

  • Incubation: Incubate the plate at a specified temperature for a time sufficient to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) from the resulting curve. Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

This compound's molecular mechanism of action is multifaceted, involving the modulation of key inflammatory and cell survival signaling pathways. Its ability to inhibit the TLR4/NF-κB cascade provides a strong rationale for its observed anti-inflammatory properties. Furthermore, its predicted interactions with serotonergic and adrenergic receptors suggest a broader therapeutic potential, particularly in the central nervous system. The experimental protocols and data presented in this guide offer a foundation for further research into the precise molecular interactions of this compound and the development of novel therapeutics based on its unique pharmacological profile. Further studies are warranted to obtain specific quantitative binding and functional data for this compound at its putative GPCR targets to fully elucidate its mechanism of action.

Thaliporphine: A Potential Therapeutic Agent for Metabolic Syndrome - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic syndrome is a growing global health crisis characterized by a cluster of conditions including insulin (B600854) resistance, dyslipidemia, and central obesity, which significantly increases the risk of type 2 diabetes and cardiovascular disease. Current therapeutic strategies often involve polypharmacy with limited efficacy and potential side effects. Thaliporphine, a natural aporphine (B1220529) alkaloid, has emerged as a promising monotherapeutic agent with the potential to address multiple facets of metabolic syndrome. This technical guide provides a comprehensive overview of the existing preclinical evidence for this compound's therapeutic potential, focusing on its effects on glucose and lipid metabolism, and its putative mechanisms of action involving key signaling pathways. This document is intended to serve as a resource for researchers and drug development professionals interested in the further investigation and potential clinical translation of this compound.

Introduction to this compound and Metabolic Syndrome

Metabolic syndrome is a complex pathophysiological state defined by a constellation of metabolic abnormalities.[1][2] While the precise etiology is multifactorial, insulin resistance is considered a core underlying feature.[3] The management of metabolic syndrome is challenging, often requiring a multi-drug approach to control its various components.[2]

This compound is an aporphine alkaloid that can be isolated from certain plant species.[4] Aporphine alkaloids are a class of natural products known for a wide range of pharmacological activities.[1] Preclinical studies have indicated that this compound possesses potent antihyperglycemic effects, suggesting its potential as a therapeutic agent for conditions associated with impaired glucose metabolism, such as metabolic syndrome.[4][5]

Effects on Glucose Metabolism

This compound has demonstrated significant effects on glucose homeostasis in preclinical models, primarily through its actions on insulin secretion and glucose utilization.

Antihyperglycemic Effects

In vivo studies using streptozotocin (B1681764) (STZ)-induced diabetic rat models, which mimic type 1 and type 2 diabetes, have shown that a bolus intravenous injection of this compound leads to a dose-dependent decrease in plasma glucose levels in both normal and diabetic rats.[4][5]

Table 1: Dose-Dependent Effect of this compound on Plasma Glucose Reduction in Normal and Diabetic Rats

Animal ModelDose (mg/kg, i.v.)Plasma Glucose Reduction (%)
Normal Wistar Rats0.1Significant
0.319.1 ± 2.2
1.0Significant
Nicotinamide-STZ-induced Diabetic Rats (NIDDM model)0.319.1 ± 3.5
STZ-induced Diabetic Rats (IDDM model)0.311.7 ± 2.5

Data compiled from Chi et al. (2006).[4] Note: "Significant" indicates a statistically significant reduction was observed, but the exact percentage was not specified in the abstract.

Stimulation of Insulin Release

The hypoglycemic effect of this compound is, at least in part, attributable to its ability to stimulate insulin secretion from pancreatic β-cells.[4][5]

Table 2: Effect of this compound on Plasma Insulin Levels

Animal ModelTreatmentBaseline Insulin (μIU/mL)Post-treatment Insulin (μIU/mL)
Normal Wistar RatsThis compound (1.0 mg/kg, i.v.)7.7 ± 2.214.9 ± 2.3
Nicotinamide-STZ-induced Diabetic RatsThis compound (1.0 mg/kg, i.v.)6.4 ± 2.315.2 ± 3.3

Data from Chi et al. (2006).[4]

Enhanced Glucose Utilization and Glycogen (B147801) Synthesis

This compound has been reported to significantly increase skeletal muscle glycogen synthesis in both normal and diabetic rats, indicating an enhancement of glucose uptake and utilization in peripheral tissues.[1][4] However, specific quantitative data on the percentage or fold increase in glycogen content are not yet available in the reviewed literature.

Effects on Lipid Metabolism

While direct studies on the effects of this compound on the lipid profiles of animal models with metabolic syndrome are limited, research on other aporphine alkaloids, such as nuciferine (B1677029) and dicentrine, suggests a potential class effect. These related compounds have been shown to reduce total cholesterol, triglycerides, and LDL cholesterol, while increasing HDL cholesterol in hyperlipidemic rats.[1] This suggests that this compound may also exert beneficial effects on dyslipidemia, a key component of metabolic syndrome, but further specific investigation is required.

Proposed Mechanisms of Action: Key Signaling Pathways

The precise molecular mechanisms underlying the therapeutic effects of this compound are still under investigation. However, based on the known pathophysiology of metabolic syndrome and the actions of other natural compounds, several key signaling pathways are likely to be involved.

AMP-Activated Protein Kinase (AMPK) Pathway

AMPK is a central regulator of cellular energy homeostasis.[6] Its activation in peripheral tissues like the liver and skeletal muscle promotes glucose uptake and fatty acid oxidation while inhibiting lipogenesis.[6][7] Many natural products with beneficial metabolic effects exert their action through AMPK activation. It is plausible that this compound may activate AMPK, leading to increased glucose uptake in skeletal muscle and suppression of hepatic glucose production.

AMPK_Pathway This compound This compound ampk AMPK Activation This compound->ampk Hypothesized Activation glucose_uptake Increased Glucose Uptake (Muscle) ampk->glucose_uptake glycogen_synthesis Increased Glycogen Synthesis (Muscle) ampk->glycogen_synthesis hgp Decreased Hepatic Glucose Production ampk->hgp lipid_oxidation Increased Fatty Acid Oxidation ampk->lipid_oxidation lipogenesis Decreased Lipogenesis ampk->lipogenesis

Figure 1: Hypothesized AMPK signaling pathway modulated by this compound.
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) Pathway

SREBP-1c is a key transcription factor that promotes lipogenesis in the liver.[8] Its overexpression is associated with hepatic steatosis, a common feature of metabolic syndrome. Inhibition of SREBP-1c is a therapeutic target for non-alcoholic fatty liver disease (NAFLD). Other aporphine alkaloids have been shown to down-regulate SREBP-1c.[1] It is hypothesized that this compound may also inhibit the SREBP-1c pathway, thereby reducing hepatic fat accumulation.

SREBP1c_Pathway This compound This compound srebp1c SREBP-1c Inhibition This compound->srebp1c Hypothesized Inhibition lipogenic_genes Decreased Expression of Lipogenic Genes (e.g., FAS, ACC) srebp1c->lipogenic_genes tg_synthesis Reduced Hepatic Triglyceride Synthesis lipogenic_genes->tg_synthesis hepatic_steatosis Amelioration of _Hepatic Steatosis tg_synthesis->hepatic_steatosis NFkB_Pathway metabolic_stress Metabolic Stress (e.g., excess FFAs) nfkb NF-κB Activation metabolic_stress->nfkb This compound This compound This compound->nfkb Hypothesized Inhibition cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) nfkb->cytokines inflammation Chronic Low-Grade Inflammation cytokines->inflammation insulin_resistance Insulin Resistance inflammation->insulin_resistance STZ_Induction_Workflow start Select Male Wistar Rats fasting Overnight Fasting start->fasting stz_prep Prepare STZ in Citrate Buffer fasting->stz_prep stz_injection Inject STZ (i.p. or i.v.) stz_prep->stz_injection wait Wait 48-72 hours stz_injection->wait glucose_measurement Measure Fasting Blood Glucose wait->glucose_measurement diabetic_model Diabetic Rat Model (Glucose >250 mg/dL) glucose_measurement->diabetic_model

References

Thaliporphine: A Journey from Traditional Medicine to Modern Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, History, and Scientific Evaluation of a Promising Aporphine (B1220529) Alkaloid

Introduction

Thaliporphine, a member of the aporphine class of isoquinoline (B145761) alkaloids, stands as a compelling example of a natural product with deep roots in traditional medicine and significant potential for modern therapeutic applications. This technical guide provides a comprehensive overview of the discovery and history of this compound, its origins in traditional medicinal plants, and the scientific investigations into its pharmacological properties. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of its molecular interactions.

Discovery and Initial Characterization

The discovery of this compound is credited to the pioneering work of Dr. S. Morris Kupchan and his colleagues in the field of natural product chemistry. Their systematic investigation of plant alkaloids with potential antitumor properties led to the first isolation and characterization of this compound.

First Isolation

This compound was first isolated from the roots and rhizomes of Thalictrum dasycarpum, a plant belonging to the Ranunculaceae family. The seminal work, published in the Journal of Pharmaceutical Sciences in 1967, detailed the meticulous process of its extraction and purification.

Structure Elucidation

The chemical structure of this compound was elucidated using a combination of classical chemical degradation techniques and modern spectroscopic methods. These included ultraviolet (UV) and infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These analyses established this compound as an aporphine alkaloid with a specific substitution pattern on its tetracyclic ring system.

Traditional Medicine Context

This compound is found in several plant genera that have a long history of use in various traditional medicine systems across the globe. The empirical knowledge of these cultures provided the initial clues that prompted scientific investigation into the bioactive constituents of these plants.

Plant Sources and Traditional Uses
Plant GenusFamilyTraditional Medicine SystemTraditional Uses
ThalictrumRanunculaceaeTraditional Chinese Medicine, Native American MedicineUsed to treat inflammation, pain, fever, and certain cancers.[1]
HernandiaHernandiaceaeSamoan Traditional MedicineEmployed in the treatment of cancer and other ailments.[2]
CorydalisPapaveraceaeTraditional Chinese MedicineWidely used for its analgesic properties to alleviate various types of pain.[3][4][5][6][7]

Quantitative Data

The following table summarizes key quantitative data related to the isolation and biological activity of this compound as reported in early and subsequent studies.

ParameterValuePlant SourceReference
Yield from Initial Isolation 0.02%Thalictrum dasycarpum (roots and rhizomes)Kupchan et al., 1967
Antitumor Activity (KB cells) ED₅₀ = 2.8 µg/mL-Kupchan et al., 1970[8]
Anti-inflammatory Activity Significant reduction in serum TNF-α-[4]
Dopamine (B1211576) D1 Receptor Binding Potent antagonist activity-[9][10]
Dopamine D2 Receptor Binding Moderate antagonist activity-[2][9][11][12]

Experimental Protocols

The following protocols are based on the methodologies described in the original discovery papers and subsequent related studies for the isolation and characterization of aporphine alkaloids.

Extraction and Isolation of this compound from Thalictrum dasycarpum

This protocol is a generalized representation based on the methods used by S. M. Kupchan's group for the isolation of Thalictrum alkaloids.

  • Plant Material Preparation: Dried and powdered roots and rhizomes of Thalictrum dasycarpum are used as the starting material.

  • Extraction: The powdered plant material is exhaustively extracted with methanol (B129727) at room temperature. The methanolic extract is then concentrated under reduced pressure.

  • Acid-Base Partitioning: The concentrated extract is acidified with 5% hydrochloric acid and filtered. The acidic aqueous solution is then washed with diethyl ether to remove non-alkaloidal components. The aqueous layer is then made basic with ammonium (B1175870) hydroxide (B78521) to a pH of 8-9 and extracted repeatedly with chloroform (B151607).

  • Chromatographic Separation: The chloroform extract, containing the crude alkaloids, is concentrated and subjected to column chromatography on alumina. The column is eluted with a gradient of chloroform and methanol.

  • Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC). These fractions are combined and further purified by preparative TLC or recrystallization to yield pure this compound.

Structure Elucidation Methods
  • Ultraviolet (UV) Spectroscopy: The UV spectrum of this compound in ethanol (B145695) is recorded to determine its absorption maxima, which is characteristic of the aporphine chromophore.

  • Infrared (IR) Spectroscopy: The IR spectrum is obtained to identify functional groups present in the molecule, such as hydroxyl and methoxy (B1213986) groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are recorded to determine the chemical structure, including the number and arrangement of protons and carbon atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of this compound.

Signaling Pathways and Mechanisms of Action

This compound has been shown to exert its biological effects through various molecular mechanisms. The following diagrams illustrate some of the key signaling pathways influenced by this compound.

experimental_workflow cluster_extraction Extraction & Partitioning cluster_purification Purification plant_material Powdered Plant Material (Thalictrum dasycarpum) extraction Methanol Extraction plant_material->extraction acidification Acidification (HCl) extraction->acidification partitioning Chloroform Extraction (at basic pH) acidification->partitioning column_chromatography Alumina Column Chromatography partitioning->column_chromatography tlc Preparative TLC column_chromatography->tlc pure_this compound Pure this compound tlc->pure_this compound

Workflow for the isolation of this compound.
Antitumor Activity

The cytotoxic effects of this compound are believed to be mediated through the induction of apoptosis in cancer cells. While the precise mechanism is still under investigation, aporphine alkaloids are known to interfere with DNA synthesis and topoisomerase activity.

antitumor_pathway This compound This compound dna_damage DNA Damage / Topoisomerase Inhibition This compound->dna_damage p53 p53 Activation dna_damage->p53 bax Bax (Pro-apoptotic) p53->bax upregulates bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 downregulates mitochondrion Mitochondrial Dysfunction bax->mitochondrion bcl2->mitochondrion caspases Caspase Activation mitochondrion->caspases apoptosis Apoptosis caspases->apoptosis

Proposed apoptotic pathway induced by this compound.
Analgesic and Anti-inflammatory Effects

The analgesic and anti-inflammatory properties of this compound are linked to its ability to act as a dopamine receptor antagonist and to modulate inflammatory signaling pathways.

analgesic_inflammatory_pathway cluster_analgesia Analgesic Pathway cluster_inflammation Anti-inflammatory Pathway thaliporphine_a This compound dopamine_receptors Dopamine Receptors (D1 & D2) thaliporphine_a->dopamine_receptors antagonizes neuronal_signaling Modulation of Neuronal Signaling dopamine_receptors->neuronal_signaling pain_perception Decreased Pain Perception neuronal_signaling->pain_perception thaliporphine_i This compound tlr Toll-like Receptors (TLR) thaliporphine_i->tlr inhibits nf_kb NF-κB Pathway tlr->nf_kb pro_inflammatory_cytokines Pro-inflammatory Cytokines (e.g., TNF-α) nf_kb->pro_inflammatory_cytokines inflammation Reduced Inflammation pro_inflammatory_cytokines->inflammation

Dual mechanism of this compound in analgesia and inflammation.

Conclusion

This compound is a fascinating natural product with a rich history rooted in traditional medicine. The pioneering work of researchers like S. M. Kupchan paved the way for its scientific investigation, revealing its potential as an antitumor, analgesic, and anti-inflammatory agent. The detailed understanding of its chemical synthesis, biological activities, and mechanisms of action continues to evolve, highlighting the importance of exploring traditional knowledge for the discovery of novel therapeutic leads. Further research into the clinical applications of this compound and its derivatives is warranted to fully realize its therapeutic potential.

References

Thaliporphine: A Physicochemical and Biological Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Thaliporphine is a naturally occurring aporphine (B1220529) alkaloid, a class of isoquinoline (B145761) alkaloids known for their rigid tetracyclic core and diverse pharmacological activities.[1] Found in various plant species, including those of the Berberidaceae family, this compound has garnered interest within the scientific community for its potential therapeutic applications.[1][2] Like many aporphine alkaloids, it possesses a range of biological properties, from cardiovascular effects to the modulation of key cellular signaling pathways.[3][4]

This technical guide serves as a comprehensive resource on the core physicochemical properties of this compound. It provides a summary of known chemical and physical data, detailed experimental protocols for the determination of key parameters, and an overview of its biological signaling interactions. This document is intended to support researchers, scientists, and drug development professionals in their work with this promising natural compound.

Chemical and Physical Properties

The fundamental physicochemical properties of a compound are critical for predicting its behavior in both chemical and biological systems. These parameters influence everything from solubility and absorption to receptor binding and metabolic stability. While experimental data for some of this compound's properties are not widely published, a summary of its known and computationally derived characteristics is presented below.

PropertyValueSource
IUPAC Name 2,9,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol[5]
Synonym(s) Thalicmidine[1]
Molecular Formula C₂₀H₂₃NO₄[5]
Molecular Weight 341.4 g/mol [5]
CAS Number 5083-88-5[5]
Chemical Structure
alt text
PubChem
Appearance Solid (Typical for alkaloids)General Knowledge
Melting Point Not reported. See Protocol 3.2.N/A
Aqueous Solubility Not reported. See Protocol 3.3.N/A
Dissociation Constant (pKa) Not reported. See Protocol 3.4.N/A
logP (Octanol/Water) XLogP3 (Computed): 2.6[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 4[5]
Rotatable Bonds 3[5]

Experimental Methodologies

The following sections detail standard experimental protocols for the isolation of this compound and the determination of its primary physicochemical properties.

Isolation and Purification of this compound

This compound can be isolated from plant sources, such as Berberis lycium.[1] The following is a generalized protocol based on common alkaloid extraction techniques.

  • Extraction : Air-dried and powdered plant material (e.g., aerial parts) is extracted exhaustively with a solvent such as ethanol (B145695) at room temperature.[1]

  • Solvent Removal : The resulting ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude residue.

  • Acid-Base Extraction : The crude residue is dissolved in a 5% hydrochloric acid solution to protonate the basic alkaloids, rendering them water-soluble. This aqueous solution is then washed with a non-polar organic solvent (e.g., dichloromethane) to remove neutral compounds.

  • Basification and Re-extraction : The acidic aqueous layer is made alkaline (pH 9-10) with ammonium (B1175870) hydroxide. This deprotonates the alkaloids, making them insoluble in water. The basic fraction is then extracted back into an organic solvent like dichloromethane (B109758).[1]

  • Chromatographic Purification : The resulting organic extract is concentrated and subjected to column chromatography over silica (B1680970) gel. Elution is typically performed with a solvent system such as dichloromethane with an increasing gradient of methanol (B129727) (e.g., starting with 2% methanol in dichloromethane).[1]

  • Structure Elucidation : The purity of the isolated fractions is assessed by thin-layer chromatography (TLC), and the final structure is confirmed using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Determination of Melting Point

The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.

  • Sample Preparation : A small amount of the dry, purified this compound powder is packed into a glass capillary tube (one end sealed) to a height of 2-3 mm.[6]

  • Apparatus Setup : The capillary tube is placed into the heating block of a calibrated melting point apparatus.[7]

  • Approximate Determination : A preliminary rapid heating run is performed to determine the approximate melting range.

  • Accurate Determination : A fresh sample is heated to a temperature approximately 20°C below the approximate melting point. The heating rate is then slowed to 1-2°C per minute.

  • Data Recording : The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded. This range is the experimental melting point.[7]

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

  • Sample Preparation : An excess amount of solid this compound is added to a vial containing a known volume of the desired aqueous medium (e.g., purified water or a buffer of a specific pH). The presence of excess solid is essential throughout the experiment.[3]

  • Equilibration : The vial is sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[3]

  • Phase Separation : After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration (using a filter that does not bind the compound).

  • Quantification : The concentration of this compound in the clear, saturated supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.

  • Calculation : The solubility is expressed in units such as mg/mL or mol/L.

Determination of Dissociation Constant (pKa)

The pKa value is critical for understanding a drug's ionization state at different physiological pHs. Given this compound's structure, which contains both a phenolic hydroxyl group (acidic) and a tertiary amine (basic), methods like potentiometric titration or UV-spectrophotometry are suitable.

  • Solution Preparation : A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a water-methanol co-solvent system if solubility is low) to create a solution of known concentration (e.g., 0.01 M).

  • Apparatus Setup : The solution is placed in a jacketed beaker to maintain a constant temperature. A calibrated pH electrode and a magnetic stirrer are immersed in the solution.

  • Titration : The solution is titrated with a standardized solution of strong acid (e.g., 0.1 M HCl) and/or strong base (e.g., 0.1 M NaOH), added in small, precise increments using a burette.[2]

  • Data Collection : The pH of the solution is recorded after each addition of titrant, once the reading has stabilized.

  • Analysis : A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) correspond to the pH at the half-equivalence point(s), which can be determined from the inflection points on the curve.

Biological Activity and Signaling Pathways

This compound has been shown to modulate specific intracellular signaling pathways, contributing to its observed biological effects. Notably, it has demonstrated protective effects in myocardial tissue, potentially through the dual regulation of pro-survival and pro-inflammatory pathways.[3]

Studies suggest that this compound can up-regulate the PI3K/Akt/mTOR pathway, which is central to cell survival, growth, and proliferation. Concurrently, it has been observed to down-regulate the p38 MAPK/NF-κB pathway, a key cascade involved in inflammation and cellular stress responses.[3] This dual action highlights its potential as a modulator of cellular homeostasis in pathological conditions.

Thaliporphine_Signaling cluster_pi3k Pro-Survival Pathway cluster_mapk Inflammatory Pathway This compound This compound PI3K PI3K This compound->PI3K Upregulates p38_MAPK p38 MAPK This compound->p38_MAPK Downregulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival & Growth mTOR->Survival NFkB NF-κB p38_MAPK->NFkB Inflammation Inflammation NFkB->Inflammation

Caption: this compound's dual modulation of PI3K/Akt and p38 MAPK/NF-κB signaling pathways.

General Experimental Workflow

The process of studying a natural product like this compound, from its initial discovery to its detailed characterization, follows a logical and systematic workflow. This workflow ensures that the compound is properly identified, purified, and its key properties are understood before proceeding to more complex biological or preclinical studies.

Experimental_Workflow cluster_G A Plant Material (e.g., Berberis lycium) B Crude Extraction (e.g., Ethanol) A->B C Acid-Base Partitioning B->C D Column Chromatography (Purification) C->D E Pure this compound Isolate D->E F Structural Elucidation (NMR, MS) E->F Verify Structure G Physicochemical Characterization E->G H Biological Activity Screening E->H G1 Melting Point G2 Solubility G3 pKa G4 logP

Caption: A generalized workflow for the isolation and characterization of this compound.

Conclusion

This compound is an aporphine alkaloid with a well-defined chemical structure and significant biological potential. While key experimental physicochemical data such as its melting point, aqueous solubility, and pKa are not yet prevalent in the literature, established analytical protocols are readily available for their determination. The compound's ability to modulate critical signaling pathways like PI3K/Akt/mTOR and p38 MAPK/NF-κB underscores its potential as a lead compound for further investigation in drug discovery and development. This guide provides the foundational chemical and methodological information necessary to facilitate such research.

References

An In-depth Technical Guide on Thaliporphine Derivatives and Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thaliporphine, a member of the aporphine (B1220529) class of isoquinoline (B145761) alkaloids, has emerged as a significant scaffold in medicinal chemistry due to its diverse and potent biological activities.[1][2] Aporphine alkaloids are characterized by a tetracyclic aromatic core and are found in various plant species.[3][4] this compound and its synthetic derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties, making them promising candidates for drug discovery and development.[1][2][3][5]

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound and its derivatives. It is designed to serve as a resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development, offering detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways.

Synthesis of this compound Derivatives

The synthesis of this compound and its analogs is a key area of research, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.[6][7][8][9] Synthetic strategies often involve the construction of the characteristic aporphine core through methods such as intramolecular cyclization of benzylisoquinoline precursors.[9][10] Modifications to the aromatic rings and the nitrogen atom of the aporphine scaffold have led to a diverse library of derivatives with enhanced or novel biological activities.[6][7][11]

Key synthetic approaches include:

  • Biomimetic Oxidative Phenol Coupling: This method mimics the natural biosynthetic pathway of aporphine alkaloids, often utilizing metal-catalyzed or photochemical reactions to induce cyclization.[6][12]

  • Palladium-Catalyzed Intramolecular Arylation: A powerful tool for forming the C-ring of the aporphine nucleus from appropriately substituted benzylisoquinolines.

  • Benzyne (B1209423) Chemistry: This approach involves the generation of a highly reactive benzyne intermediate, which can undergo cycloaddition reactions to construct the tetracyclic core.[6][9]

  • Functional Group Interconversion: Derivatization of the parent this compound molecule through reactions such as methylation, bromination, acetylation, and ring-opening allows for the fine-tuning of its pharmacological properties.[7]

Biological Activities of this compound Derivatives

This compound and its derivatives exhibit a remarkable range of biological activities, which are summarized in the following sections.

Anticancer Activity

Aporphine alkaloids, including this compound derivatives, have shown significant potential as anticancer agents.[3][4][11] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways.[3][11]

Several studies have reported the cytotoxic effects of this compound analogs against various cancer cell lines.[13][14] For instance, certain oxoaporphine derivatives have demonstrated potent inhibitory activity against topoisomerase I, an enzyme crucial for DNA replication and repair in cancer cells.[15]

Table 1: Anticancer Activity of this compound and Related Aporphine Derivatives

CompoundCancer Cell LineIC50 Value (µM)Reference
6aR-2'-(3-oxobutenyl)-thaliadinA549 (Lung Carcinoma)23.73[14]
6aR-2'-(3-oxobutenyl)-thaliadinMCF-7 (Breast Cancer)34.97[14]
ThaliadinA549 (Lung Carcinoma)28.45[14]
ThaliadinMCF-7 (Breast Cancer)29.86[14]
N-methylthalisopynineA549 (Lung Carcinoma)>50[14]
N-methylthalisopynineMCF-7 (Breast Cancer)>50[14]
OxostephanineBreast Cancer (BC)0.24 µg/mL[16][17]
OxostephanineAcute Lymphoblastic Leukemia (MOLT-3)0.71 µg/mL[16][17]
ThailandineLung Carcinoma (A549)0.30 µg/mL[16][17]
DehydrocrebaninePromyelocytic Leukemia (HL-60)2.14 µg/mL[16][17]
LiriodenineLung (A-549)8.2 µg/mL[16]
LiriodenineLeukemia (K-562)7.8 µg/mL[16]
LiriodenineCervical (HeLa)7.4 µg/mL[16]
LiriodenineBreast (MDA-MB)8.8 µg/mL[16]
Antimicrobial Activity

Several this compound derivatives have demonstrated notable activity against a range of microbial pathogens, including bacteria and protozoa.[3][18] The antimicrobial potential of these compounds is an active area of investigation, with some derivatives showing promising minimum inhibitory concentrations (MICs).

Table 2: Antimicrobial Activity of Aporphine Alkaloids

CompoundMicroorganismMIC (µg/mL)Reference
ThailandineMycobacterium tuberculosis H37Ra6.25[17][18]
ThailandineStreptococcus pneumoniae30[18]
ThailandineStaphylococcus aureus30[18]
OxostephanineMycobacterium tuberculosis H37Ra>100[18]
DehydrocrebanineMycobacterium tuberculosis H37Ra50[18]
CrebanineMycobacterium tuberculosis H37Ra100[18]
Neuroprotective Effects

This compound and its analogs have shown promise in the context of neurodegenerative diseases by exhibiting neuroprotective properties.[19][20] These compounds can modulate various signaling pathways implicated in neuronal survival and apoptosis.[19] For example, studies have indicated that certain aporphine alkaloids can protect neuronal cells from oxidative stress-induced damage.[20][21] A derivative of this compound, TM-1, has been shown to improve acute lung injury after traumatic brain injury by downregulating aquaporin expression.[22]

Anti-inflammatory and Cardioprotective Activities

This compound has been reported to possess anti-inflammatory and cardioprotective effects.[5] It has been shown to ameliorate cardiac depression in endotoxemic rats by attenuating Toll-like receptor 4 (TLR4) signaling.[23] This involves the downstream inhibition of TAK-1 phosphorylation and NF-κB signaling, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO) and reactive oxygen species (ROS).[23] Furthermore, this compound may protect against myocardial dysfunction by up-regulating the PI3K/Akt/mTOR pathway and down-regulating the p38 MAPK/NF-κB pathway.[1]

Signaling Pathways Modulated by this compound Derivatives

The biological activities of this compound derivatives are mediated through their interaction with and modulation of various intracellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. This compound has been shown to inhibit the activation of NF-κB.[23] In the context of inflammation, lipopolysaccharide (LPS) binding to TLR4 triggers a cascade that leads to the phosphorylation and degradation of IκBα, releasing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound can attenuate this process.[23]

NF_kappa_B_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TAK1 TAK1 MyD88->TAK1 IKK IKK Complex TAK1->IKK IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB P NFkB NF-κB IkBa_NFkB->NFkB Degradation of IκBα NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation This compound This compound This compound->TAK1 Inhibition This compound->IKK Inhibition DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression DNA->Genes

Caption: Inhibition of the NF-κB signaling pathway by this compound.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is central to cell growth, proliferation, and survival. Dysregulation of this pathway is common in cancer. Some aporphine alkaloids have been found to inactivate the PI3K/Akt signaling pathway, contributing to their anticancer effects.[11] this compound, on the other hand, has been shown to up-regulate this pathway in the context of cardioprotection.[1]

PI3K_Akt_mTOR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Survival mTORC1->CellGrowth Aporphine Aporphine Derivatives Aporphine->PI3K Inhibition This compound This compound (Cardioprotection) This compound->Akt Activation

Caption: Modulation of the PI3K/Akt/mTOR pathway by Aporphines.

Experimental Protocols

This section provides an overview of common experimental methodologies used in the biological evaluation of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with This compound derivatives A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Antimicrobial Assay (Broth Microdilution)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound derivative in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (medium only) controls.

  • Incubation: Incubate the plate under appropriate conditions (temperature, time) for the specific microorganism.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and is essential for studying the effects of this compound derivatives on signaling pathways.

Protocol:

  • Cell Lysis: Treat cells with the this compound derivative, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a method like the Bradford or BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-Akt, NF-κB p65).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound and its derivatives represent a rich source of biologically active compounds with significant therapeutic potential. Their diverse pharmacological profile, encompassing anticancer, antimicrobial, neuroprotective, and anti-inflammatory activities, underscores their importance in drug discovery. The ability to synthesize a wide array of analogs allows for the systematic exploration of structure-activity relationships, paving the way for the development of more potent and selective drug candidates.

Future research should focus on:

  • Lead Optimization: Synthesizing and screening more focused libraries of this compound derivatives to improve efficacy and reduce toxicity.

  • In Vivo Studies: Conducting comprehensive in vivo studies in relevant animal models to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of promising compounds.

  • Mechanism of Action Elucidation: Further investigating the molecular targets and signaling pathways modulated by these compounds to gain a deeper understanding of their mechanisms of action.

  • Clinical Translation: Identifying the most promising derivatives for further preclinical and clinical development as novel therapeutic agents for a range of diseases.

This guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to harness the therapeutic potential of this compound and its derivatives.

References

The Aporphine Enigma: A Technical Guide to Structural Elucidation of Novel Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies and data interpretation techniques required for the structural elucidation of novel aporphine (B1220529) alkaloids. Aporphine alkaloids, a class of isoquinoline (B145761) alkaloids, are of significant interest in drug discovery due to their diverse and potent biological activities. This guide is designed to equip researchers with the necessary knowledge to isolate, characterize, and understand the molecular architecture of these complex natural products.

Introduction to Aporphine Alkaloids

Aporphine alkaloids are characterized by a tetracyclic dibenzo[de,g]quinoline ring system. To date, over 700 aporphine alkaloids have been identified, exhibiting a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The structural diversity within this class, arising from various substitution patterns on the aromatic rings and modifications of the nitrogen atom, presents a continuous challenge and opportunity for natural product chemists.[1] The accurate structural elucidation of novel aporphine alkaloids is paramount for understanding their structure-activity relationships (SAR) and for guiding synthetic and semi-synthetic efforts in drug development.

Experimental Protocols for Isolation and Purification

The successful isolation of novel aporphine alkaloids from complex natural matrices is the foundational step in their structural elucidation. The following protocols outline a generalized workflow, which may require optimization based on the specific plant material and target compounds.

General Extraction Protocol

This protocol describes a common acid-base extraction method for enriching the alkaloid fraction from plant material.[4][5][6]

Materials:

Procedure:

  • Maceration: Macerate the powdered plant material in methanol or ethanol at room temperature for 24-72 hours. Repeat the extraction three times to ensure exhaustive extraction.

  • Concentration: Combine the extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acidification: Dissolve the crude extract in a 5% aqueous solution of HCl or H₂SO₄. This protonates the basic alkaloids, rendering them water-soluble.

  • Defatting: Wash the acidic aqueous solution with dichloromethane or chloroform in a separatory funnel to remove neutral and acidic lipophilic impurities. Discard the organic layer.

  • Basification: Basify the aqueous layer to a pH of 9-10 with ammonium hydroxide or sodium carbonate. This deprotonates the alkaloids, making them soluble in organic solvents.

  • Extraction of Alkaloids: Extract the basified aqueous solution with dichloromethane or chloroform. Repeat the extraction three to five times.

  • Drying and Concentration: Combine the organic extracts, wash with distilled water, and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to obtain the crude alkaloid mixture.

Chromatographic Purification

The crude alkaloid mixture is a complex amalgam of different compounds. Chromatographic techniques are essential for the isolation of individual alkaloids in high purity.[4][5][7]

Methods:

  • Column Chromatography (CC): This is the primary method for the initial fractionation of the crude alkaloid extract.

    • Stationary Phase: Silica gel or alumina (B75360) are commonly used.

    • Mobile Phase: A gradient of solvents with increasing polarity, such as a mixture of hexane, ethyl acetate, and methanol, is typically employed.

  • Preparative Thin-Layer Chromatography (pTLC): Useful for the separation of small quantities of alkaloids from fractions obtained by column chromatography.

  • High-Performance Liquid Chromatography (HPLC): A high-resolution technique for the final purification of alkaloids.

    • Column: Reversed-phase columns (e.g., C18) are frequently used.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with an acid modifier like formic acid or trifluoroacetic acid, is common.

  • High-Speed Counter-Current Chromatography (HSCCC): A support-free liquid-liquid partition chromatography technique that is particularly effective for separating polar compounds and minimizing sample loss.[5][8]

Spectroscopic Techniques for Structural Elucidation

The determination of the chemical structure of a purified novel aporphine alkaloid relies on a combination of modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this process.[9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[9][10] A suite of 1D and 2D NMR experiments is necessary for complete structural assignment.[3][12][13]

Key NMR Experiments:

  • ¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through chemical shifts, integration, and coupling constants.

  • ¹³C NMR (Carbon-13 NMR): Reveals the number of different types of carbon atoms in the molecule.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different spin systems and identifying quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

Table 1: Representative ¹H and ¹³C NMR Data for a Novel Aporphine Alkaloid

PositionδC (ppm)δH (ppm, J in Hz)HMBC Correlations (H to C)
1143.2-H-11, H-2
1a111.0-H-2, H-11
1b123.7-H-8, H-11
2135.76.70 (s)C-1, C-1a, C-3
3138.6-H-2, H-4
3a117.6-H-4, H-8
421.02.75 (m)C-3, C-3a, C-5
540.62.97 (m), 3.45 (brd, 12.0)C-4, C-5a, C-6a
6a52.34.00 (dd, 14.0, 4.4)C-5, C-7, C-7a
732.72.64 (t, 14.0), 2.92 (overlapped)C-6a, C-7a, C-8
7a121.0-H-6a, H-7, H-8
8115.76.70 (s)C-1b, C-7a, C-9
9144.3-H-8, H-10
10145.1-H-11
11114.17.37 (s)C-1, C-1b, C-10
11a124.3-H-11
1-O-CH₃59.43.93 (s)C-1
2,3-O-CH₂-O101.06.00, 6.12 (d, 1.2)C-2, C-3

Data is hypothetical and compiled from typical values for aporphine alkaloids for illustrative purposes.[4]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of the novel alkaloid, as well as valuable structural information through fragmentation analysis.[9][14][15][16][17]

Common Ionization Techniques:

  • Electrospray Ionization (ESI): A soft ionization technique suitable for polar and thermally labile molecules like alkaloids.

  • High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, allowing for the determination of the elemental formula.

Fragmentation Patterns: The fragmentation of aporphine alkaloids in tandem mass spectrometry (MS/MS) experiments often follows predictable pathways, which can aid in structure elucidation. Common fragmentation events include:

  • Loss of the nitrogen-containing ring (ring B).

  • Cleavage of substituent groups such as methoxy (B1213986) (-OCH₃) and methylenedioxy (-O-CH₂-O-) groups.

  • Retro-Diels-Alder (RDA) fragmentation of the C ring.

Table 2: Key Mass Spectrometric Data for a Novel Aporphine Alkaloid

ParameterObservationInterpretation
Ionization ModeESI Positive[M+H]⁺
HRMS (m/z)328.1190Calculated for C₁₈H₁₈NO₅: 328.1185
MS/MS Fragments (m/z)297, 282, 269Loss of -OCH₃, -OCH₃ and -CH₃, -O-CH₂-O-

Data is hypothetical and compiled for illustrative purposes.[4]

Visualization of Workflows and Pathways

Diagrams are essential tools for visualizing complex experimental procedures and biological signaling pathways.

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of a novel aporphine alkaloid.

experimental_workflow plant_material Powdered Plant Material extraction Solvent Extraction (Methanol/Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloid Mixture acid_base->crude_alkaloids column_chrom Column Chromatography (Silica Gel) crude_alkaloids->column_chrom fractions Alkaloid Fractions column_chrom->fractions hplc Preparative HPLC fractions->hplc pure_alkaloid Pure Novel Alkaloid hplc->pure_alkaloid nmr NMR Spectroscopy (1D & 2D) pure_alkaloid->nmr ms Mass Spectrometry (HRMS & MS/MS) pure_alkaloid->ms structure Structure Elucidation nmr->structure ms->structure

Caption: Workflow for the isolation and structural elucidation of a novel aporphine alkaloid.

Signaling Pathways

Many aporphine alkaloids exert their biological effects by modulating key cellular signaling pathways. Understanding these pathways is crucial for drug development.

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism, and is a common target for anticancer drugs.[2][10][18][19][20]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Inhibition Akt->Apoptosis Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: Simplified PI3K/Akt signaling pathway.

The TLR2/MyD88/NF-κB pathway is a key component of the innate immune response and is involved in inflammation. Some aporphine alkaloids have been shown to modulate this pathway.[1][21][22]

TLR2_Pathway Ligand Bacterial Lipopeptides TLR2 TLR2/TLR1 or TLR2/TLR6 Ligand->TLR2 MyD88 MyD88 TLR2->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases Nucleus Nucleus NFkappaB->Nucleus Inflammation Inflammatory Gene Expression Nucleus->Inflammation promotes

Caption: Simplified TLR2/MyD8D8/NF-κB signaling pathway.

Conclusion

The structural elucidation of novel aporphine alkaloids is a meticulous process that combines classical natural product chemistry with advanced spectroscopic techniques. This guide provides a foundational framework for researchers entering this exciting field. The detailed protocols for isolation and purification, coupled with a systematic approach to spectroscopic data analysis, will facilitate the discovery and characterization of new bioactive molecules. Furthermore, understanding the interplay of these alkaloids with key cellular signaling pathways will undoubtedly accelerate their development as potential therapeutic agents.

References

Thaliporphine and the Cardiovascular System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thaliporphine, a naturally occurring aporphine (B1220529) alkaloid, has demonstrated a complex and multifaceted range of effects on the cardiovascular system. Preclinical studies have highlighted its potential as a cardioprotective agent, particularly in the contexts of myocardial ischemia-reperfusion injury and sepsis-induced cardiac depression. Its mechanisms of action are intricate, involving interactions with opioid receptors, modulation of mitochondrial potassium channels, and significant anti-inflammatory effects through the attenuation of NF-κB signaling. However, research has also indicated a direct vasoconstrictor effect on vascular smooth muscle, adding a layer of complexity to its cardiovascular profile. This technical guide provides a comprehensive overview of the current understanding of this compound's cardiovascular effects, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to support further research and drug development efforts.

Cardioprotective Effects

This compound has been shown to confer significant cardioprotection in animal models of myocardial ischemia-reperfusion (I/R) injury and endotoxemia.

Ischemia-Reperfusion Injury

In a rat model of myocardial I/R injury, this compound administered before reperfusion demonstrated a reduction in infarct size and an improvement in cardiac function.[1] The protective effects are believed to be mediated, at least in part, by the activation of opioid receptors and the opening of mitochondrial ATP-sensitive potassium (KATP) channels.[1]

Sepsis-Induced Cardiac Depression

This compound has been observed to preserve cardiac function in endotoxemic rabbits.[2][3] This protective effect is attributed to its ability to attenuate the inflammatory cascade by suppressing the NF-κB signaling pathway.[2][3][4] Specifically, this compound has been shown to decrease the expression of pro-inflammatory cytokines like TNF-α and inducible nitric oxide synthase (iNOS).[2][4] Furthermore, it appears to modulate the PI3K/Akt/mTOR pathway, which is crucial for cell survival.[2][3] By preventing the nitrosylation of sarcoplasmic reticulum Ca2+-ATPase (SERCA2), this compound helps maintain proper calcium handling within cardiomyocytes.[2][4]

Vascular Effects

The effects of this compound on vascular tone appear to be context-dependent and warrant careful consideration.

Vasoconstriction

In isolated rat aortic rings, this compound induced a sustained, concentration-dependent contraction.[5] This effect was more potent than the potassium channel opener Bay K 8644 but less potent than endothelin.[5] The vasoconstriction is primarily attributed to the promotion of Ca2+ entry into vascular smooth muscle cells and is not mediated by common adrenergic, cholinergic, or angiotensin receptors.[5]

Antiarrhythmic and Inotropic Effects

This compound has been identified as a potent antiarrhythmic agent.[6] Studies on its N-homologues and optical isomers have revealed that the naturally occurring form possesses a superior profile with positive inotropic effects (increased contractility) and less negative chronotropic effects (decreased heart rate) compared to its levorotatory isomer.[6]

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies on this compound's cardiovascular effects.

Table 1: Hemodynamic Effects of this compound in Endotoxemic Rabbits [2]

ParameterControlLPSLPS + this compound (1 mg/kg)LPS + this compound (3 mg/kg)
Mean Arterial Pressure (MAP, mmHg) 78.61 ± 1.6864.48 ± 4.6960.67 ± 2.2069.93 ± 4.95
Left Ventricular Systolic Pressure (LVSP, mmHg) 96.60 ± 4.9275.08 ± 4.0475.32 ± 2.1789.95 ± 2.44
+dP/dt (mmHg/s) 5276.80 ± 777.212988.08 ± 251.314075.10 ± 374.314075.10 ± 374.31
-dP/dt (mmHg/s) 6413.75 ± 629.403442.97 ± 514.734720.70 ± 400.394720.70 ± 400.39
End-Systolic Elastance (Ees, mmHg/ml) 85.6 ± 7.849.9 ± 4.857.8 ± 8.569.5 ± 5.3
Arterial Elastance (Ea, mmHg/ml) 277.0 ± 29.7165.5 ± 30.2227.7 ± 24.3238.1 ± 21.6
Preload Recruitable Stroke Work (PRSW, mmHg) 26.97 ± 7.7514.13 ± 2.5620.90 ± 4.2227.23 ± 3.81

Table 2: Vasoconstrictor Potency of this compound [5]

CompoundED50 (µM)
This compound 1.5 ± 0.5
Endothelin 0.0039 ± 0.0004
Bay K 8644 5.5 ± 0.6

Experimental Protocols

Rat Model of Myocardial Ischemia-Reperfusion Injury[1]
  • Animal Model: Anesthetized Sprague-Dawley rats.

  • Ischemia Induction: The left main coronary artery is occluded for 1 hour.

  • Reperfusion: The occlusion is released, and the heart is reperfused for 2 hours.

  • Drug Administration: this compound (0.05 and 0.5 mg/kg) or saline (control) is administered 10 minutes before the onset of reperfusion. Morphine (0.3 mg/kg) is used as a reference compound.

  • Assessments: Infarct size, cardiac function (e.g., +dp/dtmax), plasma creatine (B1669601) kinase, and cardiac myeloperoxidase (MPO) activity.

  • Antagonist Studies: Opioid receptor antagonists (naloxone or naltrexone) and a mitochondrial KATP channel blocker (5-hydroxydecanoate) are used to investigate the mechanism of action.

Endotoxemic Rabbit Model of Sepsis-Induced Cardiac Depression[2]
  • Animal Model: Rabbits.

  • Induction of Endotoxemia: Intravenous injection of lipopolysaccharide (LPS) (1 mg/kg).

  • Drug Administration: Co-administration of this compound (1 and 3 mg/kg) with LPS.

  • Hemodynamic Evaluation: In vivo pressure-volume analysis using a conductance catheter at 4 hours post-LPS injection to measure preload-dependent and -independent hemodynamic parameters.

  • Biochemical Analysis: Measurement of inflammatory factors in whole blood and serum, and analysis of sepsis-related signaling pathways at the protein level.

Isolated Rat Aortic Ring Assay for Vasoconstrictor Activity[5]
  • Tissue Preparation: Thoracic aorta is isolated from rats and cut into rings.

  • Experimental Setup: Aortic rings are mounted in organ chambers containing Krebs solution.

  • Contraction Studies: Cumulative concentration-response curves are generated for this compound (0.1-100 µM).

  • Mechanism of Action Studies:

    • The effect of endothelium removal is assessed.

    • The influence of various antagonists is evaluated: prazosin (B1663645) (α1-adrenergic), atropine (B194438) (muscarinic), saralasin (B108331) (angiotensin II), and ketanserin (B1673593) (serotonin).

    • The role of calcium is investigated by conducting experiments in Ca2+-free Krebs solution and in the presence of Ca2+ channel blockers (nifedipine, verapamil) or an agonist (Bay K 8644).

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways involved in the cardiovascular effects of this compound.

thaliporphine_cardioprotection cluster_stimulus Stimulus cluster_this compound This compound Intervention cluster_receptors Receptors cluster_downstream Downstream Effects Ischemia/Reperfusion Ischemia/Reperfusion Cardioprotection Cardioprotection (Reduced Infarct Size, Improved Function) This compound This compound Opioid_Receptors Opioid_Receptors This compound->Opioid_Receptors Activates Mito_KATP Mitochondrial KATP Channels Opioid_Receptors->Mito_KATP Opens Mito_KATP->Cardioprotection Leads to

Caption: Cardioprotective signaling of this compound in ischemia-reperfusion.

thaliporphine_sepsis LPS Lipopolysaccharide (LPS) TLR4 Toll-Like Receptor 4 (TLR4) LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB This compound This compound This compound->NFkB Inhibits PI3K_Akt PI3K/Akt/mTOR Pathway This compound->PI3K_Akt Activates Inflammation Inflammation (↑ TNF-α, ↑ iNOS) NFkB->Inflammation Cardiac_Depression Cardiac Depression PI3K_Akt->Cardiac_Depression Prevents SERCA2 SERCA2 Nitrosylation Inflammation->SERCA2 SERCA2->Cardiac_Depression thaliporphine_vasoconstriction This compound This compound Calcium_Channels L-type Ca2+ Channels This compound->Calcium_Channels Promotes Opening Calcium_Influx ↑ Intracellular Ca2+ Calcium_Channels->Calcium_Influx Vasoconstriction Vasoconstriction Calcium_Influx->Vasoconstriction

References

The Anti-Inflammatory Potential of Thaliporphine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review for Researchers and Drug Development Professionals

Abstract

Thaliporphine, a naturally occurring aporphine (B1220529) alkaloid, has demonstrated significant anti-inflammatory properties across a range of preclinical studies. This technical guide provides a comprehensive overview of the existing research on this compound's anti-inflammatory effects, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used to elucidate its properties. This compound has been shown to modulate key inflammatory signaling pathways, notably the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways. In vivo studies have confirmed its ability to reduce levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), and protect against organ damage in models of systemic inflammation. This document aims to serve as a detailed resource for researchers, scientists, and professionals in drug development by consolidating the available data, outlining experimental protocols, and visualizing the molecular pathways involved in this compound's anti-inflammatory action.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Aporphine alkaloids, a class of naturally occurring compounds, have been investigated for their diverse pharmacological activities, including anti-inflammatory effects.[1][2] this compound is one such aporphine alkaloid that has emerged as a promising candidate for therapeutic development due to its potent anti-inflammatory activities. This guide synthesizes the current understanding of this compound's anti-inflammatory properties, providing a technical foundation for further research and development.

Mechanism of Action: Modulation of Key Signaling Pathways

This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and p38 MAPK signaling pathways. These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the expression of genes involved in inflammation and immunity.[3][4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for TNF-α, interleukin-6 (IL-6), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[5][6]

This compound has been shown to down-regulate the p38 MAPK/NF-κB pathway, thereby inhibiting the cascade of events that leads to the production of inflammatory mediators.[7]

NF_kappaB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex Activates IkappaB IκB IKK_complex->IkappaB Phosphorylates NFkappaB_IkappaB NF-κB-IκB (Inactive) NFkappaB NF-κB (p50/p65) NFkappaB_n NF-κB (p50/p65) NFkappaB->NFkappaB_n Translocation NFkappaB_IkappaB->NFkappaB IκB Degradation This compound This compound This compound->IKK_complex Inhibits DNA DNA NFkappaB_n->DNA Binds Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Pro_inflammatory_genes Transcription

Figure 1. Inhibition of the NF-κB signaling pathway by this compound.
Modulation of the p38 MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways are a family of signaling cascades that play a central role in cellular responses to a variety of external stimuli, including inflammatory cytokines.[8] The p38 MAPK pathway is particularly important in the inflammatory process.[9] Activation of the p38 MAPK pathway leads to the phosphorylation and activation of downstream transcription factors, which in turn regulate the expression of pro-inflammatory genes.

This compound has been identified to down-regulate the p38 MAPK pathway, contributing to its anti-inflammatory effects.[7] By inhibiting p38 MAPK activation, this compound can reduce the production of inflammatory mediators.

p38_MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Receptor Inflammatory_Stimuli->Receptor TAK1 TAK1 Receptor->TAK1 Activates MKK3_6 MKK3/6 TAK1->MKK3_6 Phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, ATF2) p38_MAPK->Transcription_Factors Activates This compound This compound This compound->p38_MAPK Inhibits Pro_inflammatory_genes Pro-inflammatory Gene Expression Transcription_Factors->Pro_inflammatory_genes

Figure 2. Down-regulation of the p38 MAPK pathway by this compound.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in several preclinical models. This section summarizes the available quantitative data.

In Vivo Studies
Animal ModelInflammatory StimulusThis compound DoseMeasured ParameterResultReference
RatLipopolysaccharide (LPS)Not specifiedSerum Superoxide (B77818) AnionSignificantly reduced[7]
RatLipopolysaccharide (LPS)Not specifiedSerum TNF-αSignificantly reduced[7]
RabbitLipopolysaccharide (LPS)Not specifiedMyocardial functionProtected against dysfunction[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of this compound.

In Vivo Models

This model is used to study systemic inflammation and the protective effects of anti-inflammatory agents.

  • Animals: Male Wistar rats (250-300g) are used.

  • Induction of Endotoxemia: A single intravenous (i.v.) or intraperitoneal (i.p.) injection of LPS from Escherichia coli (e.g., 5-10 mg/kg) is administered.

  • This compound Administration: this compound is typically administered intravenously at various doses prior to or simultaneously with the LPS challenge.

  • Sample Collection: Blood samples are collected at different time points (e.g., 2, 4, 6, and 24 hours) post-LPS injection for the analysis of inflammatory markers.

  • Measured Parameters:

    • Serum levels of TNF-α, IL-6, and other cytokines are measured by ELISA.[10]

    • Serum levels of superoxide anion are measured using specific assays.

    • Markers of organ damage (e.g., AST, ALT for liver; creatinine (B1669602) for kidney) are measured using standard biochemical assays.

  • Statistical Analysis: Data are analyzed using appropriate statistical tests, such as ANOVA followed by a post-hoc test.

LPS_Endotoxemia_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_monitoring Monitoring & Sample Collection cluster_analysis Analysis Animals Acclimatize Male Wistar Rats Groups Divide into Control, LPS, and LPS + This compound groups Animals->Groups Thaliporphine_Admin Administer this compound (i.v.) Groups->Thaliporphine_Admin LPS_Admin Induce Endotoxemia with LPS (i.v. or i.p.) Thaliporphine_Admin->LPS_Admin Blood_Collection Collect Blood Samples at various time points LPS_Admin->Blood_Collection Cytokine_Analysis Measure Serum Cytokines (TNF-α, IL-6) via ELISA Blood_Collection->Cytokine_Analysis Organ_Damage_Analysis Assess Organ Damage Markers (AST, ALT, etc.) Blood_Collection->Organ_Damage_Analysis Oxidative_Stress_Analysis Measure Oxidative Stress Markers Blood_Collection->Oxidative_Stress_Analysis

Figure 3. Workflow for LPS-induced endotoxemia model in rats.

This is a widely used and reproducible model of acute local inflammation.[2][11][12]

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g) are used.

  • Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw.[2]

  • This compound Administration: this compound is administered orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[2]

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

  • Statistical Analysis: Results are expressed as mean ± SEM and analyzed using statistical methods like ANOVA.

In Vitro Models

This cell-based assay is used to investigate the direct effects of compounds on inflammatory responses in macrophages.[13][14][15]

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1-2 hours) before stimulation with LPS (e.g., 1 µg/mL) for a further period (e.g., 24 hours).[14]

  • Measured Parameters:

    • Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokine Production: Levels of TNF-α, IL-6, and other cytokines in the supernatant are quantified by ELISA.

    • Gene and Protein Expression: The expression of iNOS, COX-2, and pro-inflammatory cytokines is determined by RT-PCR and Western blotting, respectively.[5][15][16]

  • Statistical Analysis: Data from multiple independent experiments are analyzed for statistical significance.

Conclusion

This compound demonstrates compelling anti-inflammatory properties, primarily through the down-regulation of the NF-κB and p38 MAPK signaling pathways. Preclinical evidence from in vivo models of systemic inflammation supports its potential as a therapeutic agent for inflammatory conditions. The quantitative data, although still emerging, indicates a significant reduction in key inflammatory mediators. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound's anti-inflammatory profile. Further research focusing on detailed dose-response relationships, pharmacokinetic and pharmacodynamic studies, and evaluation in chronic inflammation models is warranted to fully elucidate the therapeutic potential of this compound for drug development professionals.

References

Neuroprotective Effects of Aporphine Alkaloids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aporphine (B1220529) alkaloids, a class of isoquinoline (B145761) alkaloids, have emerged as promising neuroprotective agents with therapeutic potential for a range of neurodegenerative disorders. Their multifaceted mechanisms of action, including antioxidant, anti-inflammatory, and anti-apoptotic properties, make them compelling candidates for drug discovery and development. This technical guide provides an in-depth overview of the neuroprotective effects of key aporphine alkaloids, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways to support researchers in this field.

Quantitative Neuroprotective Data of Aporphine Alkaloids

The following tables summarize the quantitative data on the neuroprotective effects of several well-studied aporphine alkaloids. These data are compiled from various in vitro and in vivo studies and are intended to provide a comparative overview for researchers.

Table 1: Neuroprotective Effects of Boldine

Experimental ModelToxin/InsultAlkaloid ConcentrationQuantitative EffectReference
HT22 hippocampal-derived cellsAmyloid beta (Aβ) oligomers (1 µM)1–10 µMSignificantly prevented the decrease in cell viability (p < 0.05).[1][2]
HT22 hippocampal-derived cellsAβ oligomers (1 µM)1 µMCompletely abolished the augmented mitochondrial and ER-Ca2+ retention (p < 0.001 and p < 0.01, respectively).[2]
HT22 hippocampal-derived cellsAβ oligomers1 µMLargely prevented the enhancement of mitochondrial ROS levels (p < 0.001).[1][2]
Rat hippocampal slicesOxygen-glucose deprivation (OGD)10 µMSignificantly increased cellular viability.[3][4]
Human glioblastoma cells (GBM59, GBM96, U87-MG)-25–600 µMDose-dependent decrease in cell growth.[5][6]

Table 2: Neuroprotective Effects of Nuciferine

Experimental ModelToxin/InsultAlkaloid ConcentrationQuantitative EffectReference
Human neuroblastoma SH-SY5Y cells-0.8 mg/mLMarkedly inhibited cell viability.[7]
Mouse colorectal cancer CT26 cells-0.8 mg/mLMarkedly inhibited cell viability.[7]
6 cancer cell lines-0.05 mg/mLSignificantly suppressed cell invasion.[7]
Oral squamous cell carcinoma cells (SCC25, CAL27)-80 µMLowest concentration to inhibit cell proliferation.[8]
Myocardial cellsIschemia-reperfusionNot specifiedUpregulation of Bcl-2 and inhibition of Bax, caspase-9, and caspase-3.[9]

Table 3: Neuroprotective Effects of Pronuciferine

Experimental ModelToxin/InsultAlkaloid ConcentrationQuantitative EffectReference
Human neuronal SH-SY5Y cells-10 µMSignificantly increased cell proliferation by 45% (P < 0.001).[10]
Human neuronal SH-SY5Y cellsHydrogen peroxide (H₂O₂)10 µMSignificantly suppressed neuronal death (P < 0.001).[10]
Human neuronal SH-SY5Y cells-10 µMSignificantly increased intracellular BDNF protein expression (P < 0.05).[10]

Table 4: Neuroprotective Effects of Magnoflorine

Experimental ModelToxin/InsultAlkaloid ConcentrationQuantitative EffectReference
PC12 cellsAmyloid beta (Aβ)Not specifiedReduced Aβ-induced apoptosis and intracellular ROS generation.
APP/PS1 mice-Not specifiedSignificantly improved cognitive deficits and AD-type pathology.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the neuroprotective effects of aporphine alkaloids.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Materials:

    • Neuronal cells (e.g., SH-SY5Y, PC12, HT22)

    • 96-well plates

    • Complete culture medium

    • Aporphine alkaloid of interest

    • Neurotoxin (e.g., H₂O₂, Amyloid-beta)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, or 40% DMF in 2% acetic acid with 16% SDS, pH 4.7)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the aporphine alkaloid for a specified duration (e.g., 2 hours).

    • Introduce the neurotoxin to induce cell damage and incubate for the desired period (e.g., 24 hours).

    • Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.

    • Incubate the plate for 1-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Record the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

Assessment of Apoptosis: Western Blot for Bcl-2 and Bax

Western blotting is used to detect changes in the expression of key apoptotic proteins like the anti-apoptotic Bcl-2 and the pro-apoptotic Bax.

  • Materials:

    • Treated and untreated neuronal cells

    • Ice-cold PBS

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels

    • PVDF or nitrocellulose membrane

    • Blocking buffer (5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)

    • HRP-conjugated secondary antibody

    • ECL substrate

    • Imaging system

  • Procedure:

    • Cell Lysis: Wash treated cells with ice-cold PBS and lyse them with RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • Sample Preparation: Mix 20-30 µg of protein with Laemmli buffer and heat at 95-100°C for 5 minutes.

    • Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

    • Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Bax 1:200, anti-Bcl-2 1:200) overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.

    • Detection: Wash the membrane again and incubate with ECL substrate. Capture the chemiluminescent signal using an imaging system.

    • Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Materials:

    • Cell lysates from treated and untreated cells

    • Caspase-3 colorimetric assay kit (containing lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

    • 96-well plate

    • Microplate reader

  • Procedure:

    • Prepare Cell Lysates: Induce apoptosis in cells and prepare cell lysates according to the kit's instructions. This typically involves incubation on ice with lysis buffer.

    • Protein Quantification: Determine the protein concentration of the lysates.

    • Assay Reaction: In a 96-well plate, add 50-200 µg of protein lysate to each well.

    • Add 50 µL of 2x Reaction Buffer (containing 10 mM DTT) to each sample.

    • Add 5 µL of the 4 mM DEVD-pNA substrate (final concentration 200 µM).

    • Incubation: Incubate the plate at 37°C for 1-2 hours.

    • Measurement: Read the absorbance at 400-405 nm using a microplate reader.

    • Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold-increase in caspase-3 activity.

Measurement of Intracellular Reactive Oxygen Species (ROS): DCFH-DA Assay

This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.

  • Materials:

    • Adherent neuronal cells in a 24-well plate

    • DCFH-DA stock solution (10-20 mM in DMSO)

    • Culture medium (e.g., DMEM)

    • PBS

    • Fluorescence microscope

    • Fluorescence microplate reader

  • Procedure:

    • Cell Seeding and Treatment: Seed cells (e.g., 2 x 10⁵ cells/well) in a 24-well plate and allow them to adhere overnight. Treat cells with the aporphine alkaloid and/or an oxidative stressor.

    • DCFH-DA Staining: Prepare a 10-25 µM working solution of DCFH-DA in pre-warmed culture medium. Remove the treatment medium, wash the cells once with medium, and then add 500 µL of the DCFH-DA working solution to each well.

    • Incubate at 37°C for 30 minutes.

    • Washing: Remove the DCFH-DA solution and wash the cells once with medium and twice with PBS. Add 500 µL of PBS to each well.

    • Imaging and Quantification:

      • Capture fluorescent images using a fluorescence microscope (excitation ~485 nm, emission ~530 nm).

      • For quantification, lyse the cells and measure the fluorescence intensity of the supernatant in a black 96-well plate using a fluorescence microplate reader. Normalize the fluorescence intensity to the protein concentration of the lysate.

Signaling Pathways and Experimental Workflows

The neuroprotective effects of aporphine alkaloids are mediated through the modulation of various signaling pathways. The following diagrams, created using the DOT language, visualize these pathways and a typical experimental workflow.

neuroprotective_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Analysis & Interpretation cell_culture Neuronal Cell Culture (e.g., SH-SY5Y, PC12) treatment Treatment with Aporphine Alkaloid and/or Toxin cell_culture->treatment cell_viability Cell Viability Assay (MTT) treatment->cell_viability apoptosis_assay Apoptosis Assays (Western Blot, Caspase Activity) treatment->apoptosis_assay ros_assay ROS Measurement (DCFH-DA) treatment->ros_assay quant_data Quantitative Data (IC50, % Viability, etc.) cell_viability->quant_data apoptosis_assay->quant_data ros_assay->quant_data animal_model Animal Model of Neurodegeneration alkaloid_admin Alkaloid Administration animal_model->alkaloid_admin behavioral_tests Behavioral Tests alkaloid_admin->behavioral_tests histology Histological Analysis behavioral_tests->histology biochemical_assays Biochemical Assays histology->biochemical_assays biochemical_assays->quant_data pathway_analysis Signaling Pathway Analysis quant_data->pathway_analysis conclusion Conclusion on Neuroprotective Efficacy pathway_analysis->conclusion

A typical experimental workflow for evaluating the neuroprotective effects of aporphine alkaloids.

boldine_pathway boldine Boldine abeta Aβ Oligomers boldine->abeta Inhibits Aggregation ros Mitochondrial ROS boldine->ros Reduces ca_er ER Ca2+ Release boldine->ca_er Normalizes ca_mito Mitochondrial Ca2+ Overload boldine->ca_mito Normalizes synaptic_failure Synaptic Failure boldine->synaptic_failure Prevents neuroprotection Neuroprotection boldine->neuroprotection abeta->ros abeta->ca_er abeta->synaptic_failure mito_dysfunction Mitochondrial Dysfunction ros->mito_dysfunction ca_er->ca_mito ca_mito->mito_dysfunction apoptosis Apoptosis mito_dysfunction->apoptosis synaptic_failure->apoptosis nuciferine_pathway nuciferine Nuciferine pi3k PI3K nuciferine->pi3k Inhibits stat3 STAT3 nuciferine->stat3 Inhibits bcl2 Bcl-2 nuciferine->bcl2 Upregulates bax Bax nuciferine->bax Downregulates akt Akt pi3k->akt cell_survival Cell Survival akt->cell_survival apoptosis Apoptosis stat3->apoptosis bcl2->apoptosis Inhibits caspase9 Caspase-9 bax->caspase9 caspase3 Caspase-3 caspase9->caspase3 caspase3->apoptosis

References

Methodological & Application

Total Synthesis of Thaliporphine via Photocatalytic Coupling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the total synthesis of the aporphine (B1220529) alkaloid Thaliporphine. The key strategic step in this synthetic route is a visible-light-mediated photocatalytic oxidative phenol (B47542) coupling to construct the core biaryl framework of the aporphine scaffold. This methodology offers an efficient and scalable approach, minimizing the use of transition metals.

The synthesis commences with the construction of a key intermediate, (±)-Glaucine, which is then converted to this compound. The protocols provided are based on the work of Carson et al. in their synthesis of aporphine alkaloids and the subsequent conversion described by Rao and Lee.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the total synthesis of this compound.

Step No.ReactionStarting MaterialsKey Reagents/CatalystSolventReaction TimeYield (%)
1Photocatalytic Oxidative Phenol CouplingN-Phthaloyl-3-hydroxytyramine, Methyl 2-(4-hydroxyphenyl)acetateMesAcr⁺BF₄⁻ (Photocatalyst), dtbbpHFIP96 hup to 82%
2Methylation of PhenolsDimeric Phenol ProductIodomethane (B122720), K₂CO₃Acetone12 h87%
3Friedel-Crafts CyclizationMethylated DimerTrifluoroacetic Anhydride (B1165640), Trifluoroacetic AcidDCM1 hNot Isolated
4Phthalimide DeprotectionCyclized IntermediateMethylamine (B109427)THF/Water12 h37% (over 2 steps)
5Methylation and Reduction6a,7-DehydronorglaucineParaformaldehyde, NaBH₃CN, HClMethanol24 h80%
6Selective Demethylation(±)-Glaucine48% Hydrobromic AcidN/A30 min~40%

Experimental Protocols

Step 1: Photocatalytic Oxidative Phenol Coupling

This protocol describes the formation of the key dimeric intermediate via a photocatalytic oxidative phenol coupling.

Materials:

  • N-Phthaloyl-3-hydroxytyramine

  • Methyl 2-(4-hydroxyphenyl)acetate

  • Mesityl-acridinium tetrafluoroborate (B81430) (MesAcr⁺BF₄⁻)

  • 2,6-di-tert-butylpyridine (dtbbp)

  • Hexafluoroisopropanol (HFIP)

  • Graduated cylinder or large surface area reaction vessel

  • Blue LED light source (e.g., Kessil lamp, 427 nm)

Procedure:

  • To a graduated cylinder, add N-Phthaloyl-3-hydroxytyramine (1.0 equiv), Methyl 2-(4-hydroxyphenyl)acetate (2.0 equiv), MesAcr⁺BF₄⁻ (0.05 equiv), and dtbbp (0.05 equiv).

  • Add HFIP to achieve a concentration of 0.10 M with respect to the limiting reagent.

  • Ensure the reaction mixture is open to the air to allow for optimal oxygen exposure.

  • Irradiate the mixture with a blue LED light source at 35 °C for 96 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford the desired ortho-para coupled dimer.[1]

Step 2-5: Synthesis of (±)-Glaucine

The following steps describe the conversion of the photocatalytically-derived dimer to (±)-Glaucine.

Protocol for Phenol Methylation:

  • Dissolve the dimeric phenol product from Step 1 in acetone.

  • Add potassium carbonate (K₂CO₃, 3.0 equiv) and iodomethane (3.0 equiv).

  • Stir the mixture at room temperature for 12 hours.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by flash chromatography to yield the methylated dimer.[1]

Protocol for Friedel-Crafts Cyclization and Deprotection:

  • Dissolve the methylated dimer in dichloromethane (B109758) (DCM).

  • Cool the solution to 0 °C and add trifluoroacetic anhydride followed by trifluoroacetic acid.

  • Stir the reaction for 1 hour at 0 °C.

  • Quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM, dry the combined organic layers over sodium sulfate, and concentrate under reduced pressure. The crude cyclized intermediate is used directly in the next step.[1]

  • Dissolve the crude intermediate in a mixture of tetrahydrofuran (B95107) (THF) and water.

  • Add methylamine and stir at room temperature for 12 hours.

  • Concentrate the reaction mixture and purify by chromatography to yield 6a,7-dehydronorglaucine.[1]

Protocol for Final Methylation and Reduction to (±)-Glaucine:

  • To a solution of 6a,7-dehydronorglaucine in methanol, add paraformaldehyde and sodium cyanoborohydride (NaBH₃CN).

  • Add concentrated hydrochloric acid (HCl) dropwise until the solution is acidic.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate until the solution is basic.

  • Extract the mixture with DCM, dry the combined organic layers, and concentrate.

  • Purify by column chromatography to afford (±)-Glaucine.[1]

Step 6: Conversion of (±)-Glaucine to (±)-Thaliporphine

This final step involves the selective demethylation of Glaucine to yield this compound.

Materials:

  • (±)-Glaucine

  • 48% Hydrobromic acid (HBr)

Procedure:

  • Heat (±)-Glaucine with 48% aqueous hydrobromic acid at 100 °C for 30 minutes.

  • Cool the reaction mixture and neutralize with a suitable base (e.g., ammonium (B1175870) hydroxide).

  • Extract the product with an organic solvent (e.g., chloroform).

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by chromatography to yield (±)-Thaliporphine.

Visualizations

Signaling Pathway of the Photocatalytic Coupling

G cluster_0 Photocatalytic Cycle PC Photocatalyst (MesAcr⁺BF₄⁻) PC_excited Excited Photocatalyst* PC->PC_excited Visible Light (427 nm) PC_excited->PC Regeneration Phenol1_radical Phenol 1 Radical Cation PC_excited->Phenol1_radical SET Phenol1 Phenol 1 (N-Phthaloyl-3-hydroxytyramine) Phenol1->Phenol1_radical Dimer Coupled Dimer Phenol1_radical->Dimer Phenol2 Phenol 2 (Methyl 2-(4-hydroxyphenyl)acetate) Phenol2->Dimer Nucleophilic Attack

Caption: Proposed mechanism for the photocatalytic oxidative phenol coupling.

Experimental Workflow for the Total Synthesis of this compound

G start Starting Materials: N-Phthaloyl-3-hydroxytyramine Methyl 2-(4-hydroxyphenyl)acetate photocoupling 1. Photocatalytic Oxidative Coupling start->photocoupling dimer Dimeric Intermediate photocoupling->dimer methylation 2. Methylation dimer->methylation methylated_dimer Methylated Dimer methylation->methylated_dimer cyclization 3. Friedel-Crafts Cyclization methylated_dimer->cyclization cyclized_intermediate Cyclized Intermediate cyclization->cyclized_intermediate deprotection 4. Deprotection cyclized_intermediate->deprotection dehydro_intermediate 6a,7-Dehydronorglaucine deprotection->dehydro_intermediate final_methylation_reduction 5. Methylation & Reduction dehydro_intermediate->final_methylation_reduction glaucine (±)-Glaucine final_methylation_reduction->glaucine demethylation 6. Selective Demethylation glaucine->demethylation This compound This compound demethylation->this compound

Caption: Overall workflow for the total synthesis of this compound.

References

Application Note: Quantification of Aporphine Alkaloids in Plant Matrices using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aporphine (B1220529) alkaloids are a large and structurally diverse class of isoquinoline (B145761) alkaloids found in various plant families. Compounds such as magnoflorine, nuciferine, and glaziovine (B1671578) exhibit a wide range of biological activities, making them subjects of significant interest in pharmacology and drug development.[1][2][3] A robust, sensitive, and selective analytical method is essential for the accurate quantification of these compounds in complex matrices like plant extracts for phytochemical analysis, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose, offering exceptional sensitivity and selectivity through techniques like Multiple Reaction Monitoring (MRM).[4] This document provides a comprehensive protocol for the extraction and quantification of aporphine alkaloids from plant materials.

Principle of the Method

This method combines the separation power of HPLC with the sensitive and selective detection of tandem mass spectrometry.[5] Samples are first prepared using a solid-liquid extraction protocol to isolate the alkaloids from the plant matrix. The extract is then injected into an HPLC system, where the aporphine alkaloids are separated on a reverse-phase C18 column. The separated compounds are then introduced into a mass spectrometer.

For quantification, the mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (typically the protonated molecule, [M+H]⁺) for each target alkaloid is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable product ion is monitored by the third quadrupole (Q3).[4] This highly specific transition from precursor to product ion allows for accurate quantification even at low concentrations and in the presence of complex matrix components.[6]

Experimental Protocols

Protocol 1: Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1.0 mg of each aporphine alkaloid reference standard (e.g., magnoflorine, nuciferine, glaziovine).

    • Dissolve each standard in 1.0 mL of methanol (B129727) in a volumetric flask to obtain a final concentration of 1 mg/mL.

    • Store stock solutions at -20°C in amber vials.

  • Intermediate and Working Standard Solutions:

    • Prepare an intermediate stock solution (e.g., 10 µg/mL) by diluting the primary stock solutions in methanol.

    • Generate a series of working calibration standards (e.g., 0.5, 1, 5, 10, 50, 100, 500 ng/mL) by serially diluting the intermediate stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[1]

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

Protocol 2: Sample Preparation from Plant Material

This protocol describes a general method for extracting aporphine alkaloids from dried plant tissue.[1][7]

  • Homogenization: Grind dried plant material (leaves, stems, or roots) into a fine powder (approx. 40-60 mesh) using a laboratory mill.[1]

  • Extraction:

    • Accurately weigh 1.0 g of the powdered material into a 50 mL conical tube.

    • Add 20 mL of an extraction solvent. A mixture of chloroform (B151607) and methanol or 90% ethanol (B145695) is often effective.[1][2][8]

    • Vortex the mixture for 1 minute to ensure the material is fully wetted.

  • Ultrasonic-Assisted Extraction: Place the sample tube in an ultrasonic bath and sonicate for 30-45 minutes at room temperature.[1][7]

  • Centrifugation: Centrifuge the sample at 4000 x g for 10 minutes to pellet the solid plant material.

  • Collection and Evaporation:

    • Carefully decant the supernatant into a clean tube. For exhaustive extraction, the pellet can be re-extracted and the supernatants combined.

    • Evaporate the collected supernatant to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature below 50°C.[1]

  • Reconstitution: Reconstitute the dried residue in 2.0 mL of the initial mobile phase. Vortex thoroughly to dissolve the analytes.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial for analysis. This step removes any remaining particulate matter that could damage the HPLC system.

Data Presentation

Quantitative data and instrumental parameters should be clearly organized for reproducibility and comparison.

Table 1: HPLC/UHPLC Chromatographic Conditions

Parameter Typical Setting
System UHPLC or HPLC system
Column C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)[9][10]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Gradient 5% B to 80% B over 10-15 minutes[11]
Flow Rate 0.3 - 0.5 mL/min for UHPLC
Column Temperature 40°C

| Injection Volume | 2 - 5 µL |

Table 2: Example MS/MS Parameters for Selected Aporphine Alkaloids Note: These parameters, especially Collision Energy (CE), must be empirically optimized for the specific instrument being used.

Analyte Precursor Ion (m/z) [M+H]⁺ Product Ion (Quantifier) (m/z) Product Ion (Qualifier) (m/z) Collision Energy (eV)
Magnoflorine 342.2 297.1[12] 282.1 25 - 35
Nuciferine 296.2 265.1 234.1 20 - 30

| Glaziovine | 298.1 | 267.1 | 224.1 | 20 - 30 |

Table 3: Typical Method Validation Parameters

Parameter Typical Acceptance Criteria Example Value Range
Linearity (r²) ≥ 0.995[13] 0.9990 - 1.000[14]
Range (ng/mL) Covers expected sample concentrations 0.5 - 500 ng/mL[2][15]
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1[13] 0.05 - 5.0 ng/mL[2][15][14]
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:1[13] 0.15 - 17.0 ng/mL[2][15][14]
Accuracy (% Recovery) 80 - 120%[16] 92.2 - 102.7%[14]

| Precision (% RSD) | ≤ 15% (≤ 20% at LOQ)[16] | Intra-day: < 2.5%, Inter-day: < 3.0%[14] |

Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plant Material (Dried) Grind Grinding to Fine Powder Sample->Grind Extract Solid-Liquid Extraction (e.g., Methanol/Chloroform + Sonication) Grind->Extract Filter_Evap Filtration & Evaporation Extract->Filter_Evap Reconstitute Reconstitution in Mobile Phase Filter_Evap->Reconstitute HPLC HPLC Separation (C18 Reverse-Phase) Reconstitute->HPLC MS Mass Spectrometry (ESI+, MRM Mode) HPLC->MS Process Peak Integration & Quantification MS->Process Report Final Concentration Report Process->Report

Caption: Experimental workflow for aporphine alkaloid quantification. Max Width: 760px.

G ESI ESI Source Generates Ions Q1 Q1: Precursor Ion Selection Selects only m/z of Target Analyte (e.g., 342.2 for Magnoflorine) ESI->Q1 Mixture of Ions from HPLC Q2 Q2: Collision Cell Precursor ion is fragmented by collision with inert gas (e.g., Argon) Q1->Q2 Isolated Precursor Ions Q3 Q3: Product Ion Selection Selects only a specific fragment ion (e.g., 297.1) Q2->Q3 Mixture of Fragment Ions Detector Detector Counts selected product ions, generating a signal Q3->Detector Isolated Product Ions

Caption: Logical diagram of the Multiple Reaction Monitoring (MRM) process. Max Width: 760px.

References

Application Notes and Protocols for the Isolation of Thaliporphine from Thalictrum Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thaliporphine is a naturally occurring aporphine (B1220529) alkaloid found in various plant species, notably within the genus Thalictrum. This class of compounds has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory and potential anticancer properties. These application notes provide a comprehensive protocol for the isolation and purification of this compound from Thalictrum species, intended to aid researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation

While specific yields of this compound from Thalictrum species are not extensively reported in publicly available literature, the following table summarizes the yields of related alkaloids from Thalictrum minus to provide a general reference for expected extraction efficiency. Additionally, key spectroscopic data for this compound are provided for identification and characterization.

Table 1: Yield of Selected Alkaloids from Thalictrum minus

AlkaloidYield from Roots (mg)Yield from Aerial Parts (mg)
Thalidasine20.00-
3-hydroxy-6'-desmethyl-9-O-methylthalifaboramine-11.63
Thalifaboramine-2.85
Berberine20.0020.00
Palmatine7.00-

Table 2: Spectroscopic Data for this compound (C₂₀H₂₃NO₄)

Spectroscopic DataValue
Molecular Weight 341.4 g/mol [1]
Mass Spectrometry (LC-ESI-QTOF) Positive Mode: m/z 342.1699 [M+H]⁺, 364.1519 [M+Na]⁺[1]
Negative Mode: m/z 340.1554 [M-H]⁻[1]
¹³C-NMR Data for aporphine alkaloids are extensively cataloged and can be used for structural comparison.[2]
¹H-NMR Characteristic signals for aporphine alkaloids can be referenced from literature.[3]

Experimental Protocols

The following protocols describe a generalized procedure for the extraction, separation, and purification of this compound from Thalictrum species, based on established methods for aporphine alkaloid isolation.

Plant Material Preparation
  • Collection and Identification: Collect fresh plant material from a Thalictrum species known to contain this compound (e.g., Thalictrum foliolosum, Thalictrum minus). Ensure proper botanical identification.

  • Drying: Clean the plant material to remove soil and debris. Air-dry in a well-ventilated area away from direct sunlight until a constant weight is achieved.

  • Grinding: Pulverize the dried plant material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction of Total Alkaloids

This acid-base extraction method is effective for the initial isolation of a crude alkaloid mixture.

  • Maceration: Macerate the powdered plant material in 95% ethanol (B145695) at room temperature for 72 hours.

  • Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanolic extract.

  • Acid-Base Partitioning:

    • Suspend the crude extract in 5% hydrochloric acid (HCl).

    • Wash the acidic solution with diethyl ether to remove neutral and acidic compounds.

    • Make the aqueous layer alkaline (pH 9-10) by adding ammonium (B1175870) hydroxide (B78521) (NH₄OH).

    • Extract the alkaline solution multiple times with chloroform (B151607) (CHCl₃) to partition the alkaloids into the organic phase.

    • Combine the chloroform extracts, wash with distilled water, dry over anhydrous sodium sulfate, and evaporate to dryness to yield the crude alkaloid fraction.

Chromatographic Purification of this compound

Column chromatography is a standard technique for the separation of individual alkaloids from the crude extract.

  • Column Preparation:

    • Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate).

    • Pack a glass column with the silica gel slurry, ensuring a homogenous and bubble-free packing.

    • Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., hexane:ethyl acetate, 9:1 v/v).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate, followed by the addition of methanol).

    • Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

  • Fraction Analysis and Isolation:

    • Spot the collected fractions on TLC plates and develop in an appropriate solvent system.

    • Visualize the spots under UV light or by using a suitable staining reagent (e.g., Dragendorff's reagent).

    • Combine the fractions containing the compound with the same Rf value as a this compound standard.

    • Evaporate the solvent from the combined fractions to obtain purified this compound.

Structure Elucidation

Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS), ¹H-NMR, and ¹³C-NMR, and compare the data with reported values.[1][2][3]

Mandatory Visualizations

Experimental Workflow

experimental_workflow plant_material Plant Material (Thalictrum sp.) drying Drying and Grinding plant_material->drying extraction Ethanol Extraction drying->extraction concentration Concentration extraction->concentration acid_base Acid-Base Partitioning concentration->acid_base crude_alkaloids Crude Alkaloid Extract acid_base->crude_alkaloids column_chromatography Silica Gel Column Chromatography crude_alkaloids->column_chromatography fraction_collection Fraction Collection and TLC Analysis column_chromatography->fraction_collection pure_this compound Pure this compound fraction_collection->pure_this compound structure_elucidation Structure Elucidation (MS, NMR) pure_this compound->structure_elucidation

Caption: Flowchart of the experimental workflow for isolating this compound.

Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by suppressing the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a key regulator of the inflammatory response. Thalidomide (B1683933), another drug with anti-inflammatory properties, has been shown to inhibit the IκB kinase (IKK) complex, which is a critical step in NF-κB activation.[4][5] It is plausible that this compound may act through a similar mechanism.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnf Inflammatory Stimuli (e.g., TNF-α) tnfr TNFR tnf->tnfr ikk IKK Complex tnfr->ikk activates ikb_nfkb IκB-p65/p50 ikk->ikb_nfkb phosphorylates p_ikb P-IκB ikb_nfkb->p_ikb nfkb p65/p50 ub_ikb Ub-IκB p_ikb->ub_ikb ubiquitination proteasome Proteasome ub_ikb->proteasome degradation proteasome->nfkb releases nfkb_n p65/p50 nfkb->nfkb_n translocates This compound This compound This compound->ikk inhibits dna DNA (κB sites) nfkb_n->dna binds to gene_transcription Inflammatory Gene Transcription dna->gene_transcription

References

Application Notes and Protocols for Anti-Cancer Screening Using Thaliporphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thaliporphine is a naturally occurring aporphine (B1220529) alkaloid that has garnered significant interest within the scientific community for its potential as an anti-cancer agent. Aporphine alkaloids, a class of isoquinoline (B145761) alkaloids, are known to exhibit a range of biological activities, including cytotoxic, anti-proliferative, and pro-apoptotic effects on various cancer cell lines.[1][2][3] this compound, specifically, has been shown to influence critical signaling pathways implicated in cancer progression, such as the NFκB and PI3K/Akt/mTOR pathways.[4] These application notes provide detailed protocols for a suite of cell culture-based assays to characterize the anti-cancer profile of this compound, offering a systematic approach to evaluate its efficacy and mechanism of action.

Data Presentation: Comparative Cytotoxicity of Aporphine Alkaloids

While extensive quantitative data for this compound across a wide range of cancer cell lines is still emerging, the following table summarizes the half-maximal inhibitory concentration (IC50) values of structurally related aporphine alkaloids. This data can serve as a valuable reference for designing initial dose-response studies for this compound.

AlkaloidCancer Cell LineIC50 (µM)
Compound 4 (Aporphine) HCT-116 (Colon Carcinoma)51.4[5]
Compound 9 (Aporphine) HCT-116 (Colon Carcinoma)27.1[5]
7-Hydroxy-dehydronuciferine AGS (Gastric Cancer)62.9 ± 0.1[6]
7-Hydroxy-dehydronuciferine DU-145 (Prostate Cancer)80.8 ± 0.2[6]
Nantenine HCT-116 (Colon Cancer)Comparable to etoposide (B1684455) (15-25 µM)[7]
Nantenine Caco-2 (Colon Cancer)Comparable to etoposide (15-25 µM)[7]
Aporphine from S. venosa SKOV3 (Ovarian Cancer)6 µg/ml[8]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.[9]

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[11]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. It is advisable to start with a broad concentration range (e.g., 0.1 to 100 µM). Remove the existing medium and replace it with 100 µL of medium containing the desired concentrations of this compound. Include untreated cells as a negative control and a vehicle control (e.g., DMSO, ensuring the final concentration is non-toxic, typically <0.1%).[12]

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: Following the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well.[11]

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, protected from light.[12]

  • Formazan Solubilization: After the incubation, carefully remove the MTT-containing medium and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

  • Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.[12]

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

Principle: During the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[14]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration.[12]

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.[12]

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to the cell suspension.[12]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.[12]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis

This assay is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: The DNA content of a cell changes as it progresses through the cell cycle. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA. A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity is then measured by flow cytometry, allowing for the quantification of cells in each phase.[15]

Materials:

  • Propidium iodide (PI) staining solution (containing RNase A)

  • 70% ethanol (B145695) (ice-cold)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Primary Screening & Mechanistic Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_viability Cell Viability Assay (MTT) cell_culture->cell_viability apoptosis_assay Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis_assay cell_cycle_assay Cell Cycle Analysis cell_culture->cell_cycle_assay thaliporphine_prep This compound Preparation (Stock Solution) thaliporphine_prep->cell_viability thaliporphine_prep->apoptosis_assay thaliporphine_prep->cell_cycle_assay ic50 IC50 Determination cell_viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis_assay->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle_assay->cell_cycle_dist

Caption: Experimental workflow for anti-cancer screening.

signaling_pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_nfkb NF-κB Pathway cluster_apoptosis Apoptosis This compound This compound pi3k PI3K This compound->pi3k Upregulates nfkb NF-κB This compound->nfkb Attenuates apoptosis Apoptosis This compound->apoptosis Induces akt Akt pi3k->akt mtor mTOR akt->mtor mtor->apoptosis Inhibits pro_inflammatory Pro-inflammatory Cytokines nfkb->pro_inflammatory nfkb->apoptosis Inhibits

References

Application Notes & Protocols for the Identification of Aporphine Alkaloids by UHPLC-Q-Exactive Orbitrap MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aporphine (B1220529) alkaloids represent a significant class of isoquinoline (B145761) alkaloids renowned for their diverse and potent pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The accurate and comprehensive identification of these compounds in complex matrices, such as plant extracts and biological samples, is crucial for drug discovery and development. Ultra-high-performance liquid chromatography coupled with Q-Exactive Orbitrap high-resolution mass spectrometry (UHPLC-Q-Exactive Orbitrap MS) has emerged as a powerful and reliable platform for this purpose, offering high sensitivity, selectivity, and mass accuracy. This document provides detailed application notes and standardized protocols for the identification of aporphine alkaloids using this advanced analytical technique.

Principle and Advantages

The methodology leverages the superior separation efficiency of UHPLC with the high-resolution and accurate mass (HRAM) capabilities of the Q-Exactive Orbitrap mass spectrometer. The workflow involves the chromatographic separation of alkaloids, followed by their ionization and detection in the mass spectrometer. The Q-Exactive Orbitrap analyzer provides high-resolution full scan mass spectra (MS) for accurate mass determination and elemental composition confirmation, as well as data-dependent MS/MS (dd-MS²) or parallel reaction monitoring (PRM) for structural elucidation through characteristic fragmentation patterns. This combination allows for the confident identification of known aporphine alkaloids and the characterization of novel derivatives.

Experimental Protocols

Sample Preparation (from Plant Material)

A robust sample preparation protocol is essential for the efficient extraction of aporphine alkaloids and the removal of interfering substances.

Materials:

Protocol:

  • Extraction:

    • Weigh 1.0 g of the dried, powdered plant material.

    • Perform an extraction with an appropriate solvent system. A synergistic effect for alkaloid extraction has been noted between chloroform and methanol. Alternatively, an acid-base extraction can be employed. For the latter, start with an acidic aqueous solution (e.g., 0.1 M HCl or 0.5 M CA) to protonate the alkaloids and increase their solubility in the aqueous phase.

    • For solvent extraction, use dynamic maceration at room temperature for 1 hour.

  • Liquid-Liquid Extraction (for Acid-Base Method):

    • If an acid-base extraction was used, perform a defatting step by partitioning the acidic aqueous extract with an immiscible organic solvent like ethyl acetate to remove non-polar compounds.

    • Alkalinize the aqueous phase to a pH of 9-10 with ammonium hydroxide to deprotonate the alkaloids, making them soluble in organic solvents.

    • Extract the alkaloids into an organic solvent such as ethyl acetate or chloroform.

  • Drying and Reconstitution:

    • Evaporate the organic solvent to dryness using a rotary evaporator.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 0.1% formic acid in water:acetonitrile, 95:5 v/v).

  • Filtration:

    • Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection into the UHPLC system to remove any particulate matter.

UHPLC-Q-Exactive Orbitrap MS Analysis

Instrumentation:

  • Thermo Scientific™ Q Exactive™ Orbitrap Mass Spectrometer (or similar)

  • Thermo Scientific™ Vanquish™ UHPLC system (or similar)

  • Thermo Scientific™ Hypersil GOLD™ aQ C18 column (100 mm × 2.1 mm, 1.9 µm) or equivalent

UHPLC Conditions:

ParameterValue
Column Thermo Scientific™ Hypersil GOLD™ aQ C18 (100 mm × 2.1 mm, 1.9 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-10 min, 5% B; 10-20 min, 5-40% B; 20-45 min, 40-90% B; 45-50 min, 90% B
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Injection Volume 2 µL

Q-Exactive Orbitrap MS Conditions:

ParameterValue
Ionization Mode Positive (Heated Electrospray Ionization - HESI)
Spray Voltage 3.5 kV
Capillary Temperature 320 °C
Sheath Gas Flow Rate 40 arb
Auxiliary Gas Flow Rate 10 arb
S-Lens RF Level 50
Scan Mode Full MS / dd-MS² (Data-Dependent MS²) or PRM (Parallel Reaction Monitoring)
Full MS Scan Range m/z 100-1500
Full MS Resolution 70,000
dd-MS² Resolution 17,500
Normalized Collision Energy (NCE) Stepped 20, 40, 60 eV

Data Presentation

The following table summarizes the key identification parameters for a selection of aporphine alkaloids identified in Sabia schumanniana Diels using a UHPLC-Q-Exactive Orbitrap MS system.

Compound No.Tentative IdentificationRetention Time (min)Molecular FormulaExperimental m/z [M+H]⁺Theoretical m/z [M+H]⁺Mass Error (ppm)Key MS/MS Fragments (m/z)
1Magnoflorine5.32C₂₀H₂₄NO₄⁺342.1699342.1700-0.29297.1123, 282.0886
2Lirinidine10.25C₁₈H₁₉NO₃298.1438298.14380283.1202, 265.1097
3Nornuciferine11.58C₁₈H₁₉NO₂282.1488282.1489-0.35267.1253, 249.1148
4Nuciferine12.33C₁₉H₂₁NO₂296.1645296.16450281.1409, 263.1304

Application Notes and Protocols for the Characterization of Thaliporphine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Thaliporphine is a naturally occurring aporphine (B1220529) alkaloid that has garnered significant interest within the scientific community due to its diverse pharmacological activities. As a member of the isoquinoline (B145761) alkaloid family, this compound has been investigated for its potential therapeutic applications, including its effects on the cardiovascular and central nervous systems. Accurate and reliable characterization of this compound is paramount for its development as a potential drug candidate. This document provides detailed application notes and protocols for the characterization of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two of the most powerful analytical techniques for structural elucidation and confirmation.

Data Presentation

The following tables summarize the key quantitative data for the characterization of this compound.

Table 1: Representative ¹H NMR Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-36.58s-
H-86.75s-
H-117.90s-
H-6a3.10m-
H-7ax3.20m-
H-7eq2.65m-
H-5α3.15m-
H-5β2.60m-
H-4α3.05m-
H-4β2.50m-
N-CH₃2.55s-
1-OCH₃3.65s-
2-OCH₃3.88s-
10-OCH₃3.95s-

Note: The chemical shifts are representative and may vary slightly depending on the solvent and instrument used. Data is compiled based on typical values for aporphine alkaloids.

Table 2: Representative ¹³C NMR Data for this compound

PositionChemical Shift (δ, ppm)
C-1145.2
C-1a128.5
C-1b122.0
C-2150.5
C-3111.0
C-3a127.8
C-429.5
C-553.0
C-6a62.5
C-735.0
C-7a126.0
C-8110.5
C-9148.0
C-10149.0
C-11112.0
C-11a129.0
N-CH₃43.5
1-OCH₃56.0
2-OCH₃55.8
10-OCH₃60.5

Note: The chemical shifts are representative and may vary slightly depending on the solvent and instrument used. Data is compiled based on typical values for aporphine alkaloids.

Table 3: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₂₀H₂₃NO₄
Molecular Weight341.41 g/mol
Ionization ModeESI-Positive
[M+H]⁺ (observed)342.1705
Key Fragment Ions (m/z)326, 310, 298, 282

Experimental Protocols

Protocol 1: NMR Spectroscopic Analysis of this compound

Objective: To acquire ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃).

    • Vortex the mixture until the sample is completely dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Typical parameters:

      • Pulse sequence: zg30

      • Number of scans: 16-64

      • Spectral width: 12-16 ppm

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-2 seconds

  • ¹³C NMR Acquisition:

    • Acquire a standard ¹³C{¹H} NMR spectrum (proton-decoupled).

    • Typical parameters:

      • Pulse sequence: zgpg30

      • Number of scans: 1024-4096

      • Spectral width: 200-240 ppm

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

  • 2D NMR Experiments (Optional but Recommended):

    • For complete structural assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

  • Data Processing:

    • Apply Fourier transformation to the acquired FIDs.

    • Phase the spectra and perform baseline correction.

    • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Protocol 2: Mass Spectrometric Analysis of this compound

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)

  • Formic acid or ammonium (B1175870) acetate (B1210297) (for enhancing ionization)

  • LC-MS system (e.g., HPLC coupled to a Q-TOF or Triple Quadrupole mass spectrometer with an ESI source)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

  • LC-MS System Setup:

    • Liquid Chromatography (LC) Conditions:

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: Start with a low percentage of B, and gradually increase to elute the compound.

      • Flow rate: 0.2-0.4 mL/min.

      • Injection volume: 1-5 µL.

    • Mass Spectrometry (MS) Conditions:

      • Ionization mode: Electrospray Ionization (ESI), positive ion mode.

      • Capillary voltage: 3-4 kV.

      • Drying gas temperature: 300-350 °C.

      • Drying gas flow: 8-12 L/min.

      • Nebulizer pressure: 30-40 psi.

      • Mass range: m/z 100-500 for full scan analysis.

  • Data Acquisition:

    • Acquire data in full scan mode to determine the [M+H]⁺ ion.

    • Perform tandem MS (MS/MS) experiments on the [M+H]⁺ ion to obtain fragmentation data. Use varying collision energies to observe the fragmentation pattern.

  • Data Analysis:

    • Identify the protonated molecular ion [M+H]⁺ in the full scan spectrum.

    • Analyze the MS/MS spectrum to identify characteristic fragment ions. Common fragmentation pathways for aporphine alkaloids involve the loss of the N-methyl group and subsequent retro-Diels-Alder reactions.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Characterization cluster_data_processing Data Processing & Elucidation start This compound Sample dissolve Dissolve in Deuterated Solvent (NMR) or LC Mobile Phase (MS) start->dissolve nmr NMR Spectroscopy (1H, 13C, 2D) dissolve->nmr NMR Sample ms Mass Spectrometry (LC-MS/MS) dissolve->ms MS Sample nmr_data Process NMR Data (FT, Phasing, Referencing) nmr->nmr_data ms_data Process MS Data (Identify [M+H]+, Fragments) ms->ms_data structure Structural Elucidation & Confirmation nmr_data->structure ms_data->structure

Caption: Experimental workflow for this compound characterization.

pi3k_akt_pathway This compound This compound rtk Receptor Tyrosine Kinase (RTK) This compound->rtk Activates pi3k PI3K rtk->pi3k Activates pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 akt Akt pip3->akt Activates mtor mTOR akt->mtor Activates cell_growth Cell Growth & Survival mtor->cell_growth Promotes

Caption: this compound's effect on the PI3K/Akt/mTOR signaling pathway.

p38_mapk_nfkb_pathway inflammatory_stimuli Inflammatory Stimuli p38_mapk p38 MAPK inflammatory_stimuli->p38_mapk Activates This compound This compound This compound->p38_mapk Inhibits ikk IKK Complex p38_mapk->ikk Activates ikb IκB ikk->ikb Phosphorylates & Degrades nfkb NF-κB ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates to inflammation Inflammatory Gene Expression nucleus->inflammation Induces

Caption: this compound's inhibitory effect on the p38 MAPK/NF-κB pathway.

Application Note: Cell-Based Assays to Determine Thaliporphine's Effect on TLR2 Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Toll-like receptor 2 (TLR2) is a key pattern recognition receptor of the innate immune system. It recognizes a wide range of pathogen-associated molecular patterns (PAMPs) from bacteria, fungi, and viruses, as well as damage-associated molecular patterns (DAMPs) released from host cells. Upon ligand binding, TLR2 forms heterodimers with TLR1 or TLR6, initiating a MyD88-dependent signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1.[1] This, in turn, drives the expression of pro-inflammatory cytokines and chemokines, including Interleukin-8 (IL-8), which are crucial for host defense. However, dysregulated TLR2 signaling is implicated in the pathogenesis of various inflammatory and autoimmune diseases, making it an attractive target for therapeutic intervention.

Thaliporphine is an aporphine (B1220529) alkaloid with known anti-inflammatory properties. While direct studies on this compound's effect on TLR2 are limited, a related aporphine alkaloid, Taspine, has been identified as a TLR2 antagonist.[1][2] A derivative of Taspine was shown to inhibit TLR2 by hindering the formation of the TLR2/MyD88 complex and subsequently blocking the downstream NF-κB and MAPK signaling pathways.[1][2] This precedent provides a strong rationale for investigating whether this compound exerts its anti-inflammatory effects through the modulation of TLR2 signaling.

This application note provides detailed protocols for a suite of cell-based assays to determine the effect of this compound on the TLR2 signaling pathway. The described assays will enable researchers to:

  • Quantify the inhibition of TLR2-mediated NF-κB activation.

  • Measure the reduction in downstream pro-inflammatory cytokine production (IL-8).

  • Investigate the modulation of key proteins in the TLR2 signaling cascade.

Data Presentation

The following tables present example data demonstrating the potential inhibitory effects of this compound on TLR2 signaling.

Table 1: Effect of this compound on Pam3CSK4-Induced NF-κB Activation in HEK-Blue™ hTLR2 Cells

TreatmentThis compound (µM)NF-κB Activity (Fold Induction over Control)% Inhibition
Untreated Control01.0 ± 0.1-
Pam3CSK4 (100 ng/mL)015.2 ± 1.30
Pam3CSK4 + this compound110.5 ± 0.930.9
Pam3CSK4 + this compound56.1 ± 0.559.9
Pam3CSK4 + this compound102.8 ± 0.381.6
Pam3CSK4 + this compound251.5 ± 0.290.1

Data are represented as mean ± standard deviation (SD) from a representative experiment performed in triplicate. Pam3CSK4 is a synthetic triacylated lipopeptide that specifically activates the TLR2/TLR1 heterodimer.

Table 2: Effect of this compound on Pam3CSK4-Induced IL-8 Production in THP-1 Monocytes

TreatmentThis compound (µM)IL-8 Concentration (pg/mL)% Inhibition
Untreated Control050 ± 8-
Pam3CSK4 (100 ng/mL)01250 ± 1100
Pam3CSK4 + this compound1980 ± 9521.6
Pam3CSK4 + this compound5620 ± 7550.4
Pam3CSK4 + this compound10310 ± 4075.2
Pam3CSK4 + this compound25150 ± 2588.0

Data are represented as mean ± SD from a representative experiment performed in triplicate. THP-1 is a human monocytic cell line that endogenously expresses TLR2.

Table 3: Densitometric Analysis of Key TLR2 Signaling Proteins Following this compound Treatment

Treatmentp-p65 / p65 (Relative Ratio)p-IKKα/β / IKKα/β (Relative Ratio)IκBα / β-actin (Relative Ratio)
Untreated Control0.1 ± 0.020.15 ± 0.031.0 ± 0.08
Pam3CSK4 (100 ng/mL)1.0 ± 0.11.0 ± 0.090.2 ± 0.04
Pam3CSK4 + this compound (10 µM)0.4 ± 0.050.5 ± 0.060.8 ± 0.07

Data represent the relative band intensity normalized to the respective total protein or loading control from Western blot analysis. Values are mean ± SD from three independent experiments.

Mandatory Visualizations

TLR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus Pam3CSK4 Pam3CSK4 (TLR2/1 Ligand) TLR2 TLR2 Pam3CSK4->TLR2 TLR1 TLR1 Pam3CSK4->TLR1 MyD88 MyD88 TLR2->MyD88 TLR1->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex (IKKα/β/γ) TAK1->IKK IkB IκBα IKK->IkB Phosphorylates & Targets for Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation This compound This compound (Hypothesized) This compound->MyD88 Potential Inhibition DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Cytokines (e.g., IL-8) DNA->Cytokines Transcription Experimental_Workflow cluster_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis culture Culture HEK-Blue™ hTLR2 or THP-1 cells seed Seed cells into appropriate plates (96-well or 6-well) culture->seed pretreat Pre-treat with various concentrations of this compound seed->pretreat stimulate Stimulate with TLR2 agonist (e.g., Pam3CSK4) pretreat->stimulate incubate Incubate for specified time stimulate->incubate assay_nfkB NF-κB Reporter Assay (Luciferase/SEAP) incubate->assay_nfkB assay_elisa IL-8 ELISA incubate->assay_elisa assay_wb Western Blot incubate->assay_wb analyze_nfkB Measure Luminescence/ Absorbance assay_nfkB->analyze_nfkB analyze_elisa Measure Absorbance & Calculate Concentration assay_elisa->analyze_elisa analyze_wb Densitometry Analysis assay_wb->analyze_wb Logical_Flow start Hypothesis: This compound inhibits TLR2 signaling q1 Question 1: Does this compound inhibit TLR2-mediated NF-κB activation? start->q1 exp1 Experiment: NF-κB Reporter Assay q1->exp1 q2 Question 2: Does this compound reduce downstream cytokine production? exp1->q2 exp2 Experiment: IL-8 ELISA q2->exp2 q3 Question 3: Which proteins in the TLR2 pathway are affected? exp2->q3 exp3 Experiment: Western Blot for p-p65, p-IKK, IκBα q3->exp3 conclusion Conclusion: Elucidation of this compound's mechanism of action on the TLR2 pathway exp3->conclusion

References

High-Performance Liquid Chromatography for the Analysis of Aporphine Alkaloids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of aporphine (B1220529) alkaloids using High-Performance Liquid Chromatography (HPLC). Aporphine alkaloids are a class of isoquinoline (B145761) alkaloids with significant pharmacological interest due to their wide range of biological activities.[1] Accurate and robust analytical methods are crucial for the quantification of these compounds in various matrices, including plant extracts and biological samples, to support phytochemical analysis, pharmacokinetic studies, and quality control.

I. Introduction to HPLC in Aporphine Alkaloid Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of aporphine alkaloids.[2] Reversed-phase HPLC is the most common approach, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[1][3] The separation is based on the differential partitioning of the alkaloids between the two phases. Detection is typically achieved using UV-Vis spectroscopy, often at wavelengths between 270-280 nm, or mass spectrometry (MS) for enhanced sensitivity and structural elucidation.[1][4] The use of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offers improved resolution, higher sensitivity, and faster analysis times.[5][6]

II. Quantitative Data Summary

The following tables summarize quantitative data from various studies on the HPLC and LC-MS/MS analysis of aporphine alkaloids. These values can serve as a reference for method development and validation.

Table 1: HPLC Method Parameters and Performance for Aporphine Alkaloid Analysis

ParameterTypical Value/RangeReference
Column C18 Reverse Phase (e.g., 4.6 x 250 mm, 5 µm)[1]
Mobile Phase Acetonitrile/Water or Methanol (B129727)/Water with additives (e.g., formic acid, ammonium (B1175870) acetate)[1]
Flow Rate 0.8 - 1.2 mL/min[1]
Detection Wavelength 270 - 280 nm[1]
Linearity (r²) > 0.999[1]
Limit of Detection (LOD) 0.1 - 13 µg/mL[1][7][8]
Limit of Quantification (LOQ) 0.5 - 20 µg/mL[1][7][8]

Table 2: LC-MS/MS Method Parameters and Performance for Aporphine Alkaloid Analysis

ParameterTypical Value/RangeReference
Column UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm)[9]
Mobile Phase Acetonitrile and water with 10 mM ammonium acetate (B1210297) (pH 3 with acetic acid)[9]
Flow Rate 0.3 mL/min[10]
Ionization Mode Positive Electrospray Ionization (ESI+)[10]
Limit of Detection (LOD) 0.5 - 5.2 ng/mL[9][11][12]
Limit of Quantification (LOQ) 0.5 - 17.2 ng/mL[9][10][11][12]
Accuracy 80 - 120%[9][11][12]

III. Experimental Protocols

This section provides detailed protocols for the extraction and HPLC analysis of aporphine alkaloids from plant material.

Protocol 1: Extraction of Aporphine Alkaloids from Plant Material

This protocol describes a general procedure for the extraction of aporphine alkaloids from dried plant material.[1]

Materials:

  • Dried and powdered plant material (40-60 mesh)

  • Methanol or a chloroform-methanol mixture[1][11]

  • Ultrasonic bath

  • Centrifuge

  • Filtration apparatus with 0.45 µm filter

Procedure:

  • Accurately weigh 1.0 g of the powdered plant material into a suitable flask.

  • Add 25 mL of the extraction solvent (e.g., methanol).[1] A synergistic effect has been noted between chloroform (B151607) and methanol for improved extraction yield.[9][11]

  • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.[1]

  • Centrifuge the mixture to pellet the solid material.

  • Carefully decant the supernatant.

  • Filter the supernatant through a 0.45 µm membrane filter prior to HPLC analysis.[2]

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a general HPLC method for the separation and quantification of aporphine alkaloids.

Equipment and Reagents:

  • HPLC system with a UV detector or Mass Spectrometer

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[1]

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or ammonium acetate (for mobile phase modification)[1]

  • Aporphine alkaloid standards of known purity

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate (pH adjusted to 3 with acetic acid).[4][8]

  • Mobile Phase B: Acetonitrile or Methanol.[4][8]

  • Gradient Elution: A typical gradient starts with a low percentage of organic phase (e.g., 10% B) and gradually increases to a higher percentage (e.g., 40-70% B) over a period of 15-30 minutes to elute the alkaloids.[4][8][10]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30-35°C.[1][13]

  • Injection Volume: 10-20 µL.[1][2]

  • Detection: UV detection at 270 nm or MS detection in positive ion mode.[1][10][13]

Procedure:

  • Standard Preparation: Prepare a stock solution of the aporphine alkaloid standard in the mobile phase. Serially dilute the stock solution to prepare a series of calibration standards covering the expected concentration range of the samples.[1]

  • Sample Analysis: Inject the prepared standards and the filtered sample extracts into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the aporphine alkaloids in the samples by interpolating their peak areas from the calibration curve.[1]

IV. Visualizations

The following diagrams illustrate the experimental workflow for the HPLC analysis of aporphine alkaloids.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Plant Material grind Grinding start->grind extract Ultrasonic Extraction grind->extract filter Filtration extract->filter hplc HPLC Separation filter->hplc Inject Sample detect UV/MS Detection hplc->detect quant Quantification detect->quant report Report Generation quant->report sample_preparation_detail plant_material 1. Dried Plant Material grinding 2. Grind to Fine Powder (40-60 mesh) plant_material->grinding weighing 3. Accurately Weigh 1.0 g grinding->weighing extraction 4. Add 25 mL Extraction Solvent (e.g., Methanol) weighing->extraction ultrasonication 5. Ultrasonicate for 30 min extraction->ultrasonication centrifugation 6. Centrifuge to Pellet Solids ultrasonication->centrifugation decanting 7. Decant Supernatant centrifugation->decanting filtration 8. Filter through 0.45 µm Filter decanting->filtration hplc_analysis_logic cluster_input Inputs cluster_process Chromatographic Process cluster_output Outputs standards Calibration Standards injection Injection standards->injection samples Prepared Samples samples->injection separation C18 Column Separation injection->separation detection UV or MS Detection separation->detection chromatogram Chromatogram detection->chromatogram calibration_curve Calibration Curve chromatogram->calibration_curve From Standards concentration Analyte Concentration chromatogram->concentration From Samples calibration_curve->concentration Interpolation

References

Application Notes and Protocols for Thaliporphine in Photodynamic Therapy of Colorectal Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific studies on the application of Thaliporphine in photodynamic therapy (PDT) for colorectal cancer are not available. The following application notes and protocols are presented as a comprehensive, instructive guide for researchers interested in investigating this compound as a novel photosensitizer for this indication. The methodologies are based on established principles of photodynamic therapy and protocols for analogous compounds in colorectal cancer research. All quantitative data presented is hypothetical and for illustrative purposes.

Application Notes

Introduction to this compound as a Potential Photosensitizer

This compound is an aporphine (B1220529) alkaloid, a class of naturally occurring compounds known for a range of biological activities, including cytotoxic effects against cancer cells.[1][2] Its inherent chemical structure suggests potential as a photosensitizer for photodynamic therapy (PDT). PDT is a non-invasive therapeutic modality that employs a photosensitizer, light of a specific wavelength, and molecular oxygen to generate reactive oxygen species (ROS), leading to localized tumor destruction.[3][4] Given the need for novel and effective treatments for colorectal cancer, investigating compounds like this compound for PDT is a promising area of research.[5][6]

Principle of Action: this compound-Mediated Photodynamic Therapy

The proposed mechanism for this compound in PDT follows the fundamental principles of this therapeutic approach.[7][8] Upon systemic or local administration, this compound would preferentially accumulate in the rapidly dividing cells of colorectal tumors. Subsequent illumination of the tumor with light at a wavelength corresponding to this compound's absorption peak would excite the molecule from its ground state to a short-lived singlet state, followed by conversion to a longer-lived triplet state.[9] This triplet-state this compound can then transfer its energy to molecular oxygen, generating highly cytotoxic reactive oxygen species (ROS), such as singlet oxygen and free radicals.[4][10] These ROS induce oxidative stress, leading to cellular damage and triggering apoptotic and/or necrotic cell death pathways in the cancer cells.[11][12]

Potential Advantages in Colorectal Cancer Therapy
  • Selective Cytotoxicity: Like many photosensitizers, this compound-PDT is anticipated to offer dual selectivity, arising from both the preferential accumulation of the drug in tumor tissue and the localized application of light.[13]

  • Novel Mechanism of Action: As an aporphine alkaloid, this compound may exert cytotoxic effects through mechanisms complementary to traditional chemotherapeutics, potentially offering an advantage in cases of drug-resistant colorectal cancer.[1]

  • Minimally Invasive: PDT is a minimally invasive procedure that can be performed endoscopically for colorectal tumors, reducing the side effects associated with systemic chemotherapy and radiotherapy.[14]

Key Research and Development Considerations
  • Formulation and Delivery: The solubility and stability of this compound in physiological conditions need to be characterized to develop an effective formulation for intravenous or local delivery.

  • Pharmacokinetics and Tumor Accumulation: Studies are required to determine the optimal time window between this compound administration and light application to maximize its concentration in the tumor relative to surrounding healthy tissue.

  • Light Dosimetry: The optimal wavelength, intensity, and duration of light required to activate this compound efficiently need to be established.

  • In Vivo Efficacy and Safety: Preclinical studies using animal models of colorectal cancer are essential to evaluate the anti-tumor efficacy and assess any potential systemic toxicity or skin photosensitivity.

Hypothetical Quantitative Data

The following tables present hypothetical data that would be generated during the preclinical evaluation of this compound for PDT in colorectal cancer.

Table 1: In Vitro Phototoxicity of this compound in Human Colorectal Cancer Cell Lines

Cell LineThis compound Concentration (µM)Light Dose (J/cm²)IC50 (µM)
HCT1160.1 - 10102.5
HT-290.1 - 10103.1
SW4800.1 - 10104.5

IC50 values represent the concentration of this compound required to inhibit cell growth by 50% following photodynamic therapy.

Table 2: In Vivo Anti-Tumor Efficacy of this compound-PDT in a Colorectal Cancer Xenograft Model

Treatment GroupThis compound Dose (mg/kg)Light Dose (J/cm²)Tumor Growth Inhibition (%)
Control (Saline)000
This compound only10015
Light only01005
This compound-PDT1010085

Tumor growth inhibition is measured at the end of the study period compared to the control group.

Detailed Experimental Protocols

Protocol 1: In Vitro Phototoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound-PDT in colorectal cancer cell lines.

Materials:

  • Colorectal cancer cell lines (e.g., HCT116, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • LED light source with appropriate wavelength for this compound activation

Procedure:

  • Seed colorectal cancer cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in a complete culture medium.

  • Replace the medium in the wells with the this compound dilutions and incubate for a predetermined uptake period (e.g., 4-24 hours). Include wells with a medium containing the same concentration of DMSO as the highest this compound concentration as a vehicle control. Also, include untreated control wells.

  • After incubation, wash the cells twice with PBS.

  • Add fresh, phenol-free medium to each well.

  • Expose the designated plates to a specific light dose from the LED source. Keep parallel "dark toxicity" plates covered from light.

  • Incubate the plates for another 24-48 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan (B1609692) crystals with DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 values using appropriate software.

Protocol 2: Intracellular Reactive Oxygen Species (ROS) Detection

Objective: To quantify the generation of intracellular ROS in colorectal cancer cells following this compound-PDT.

Materials:

  • Colorectal cancer cells

  • This compound

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe

  • Phenol-free cell culture medium

  • Flow cytometer or fluorescence microscope

Procedure:

  • Culture colorectal cancer cells in appropriate vessels (e.g., 6-well plates).

  • Treat the cells with a selected concentration of this compound (e.g., near the IC50 value) for the optimal uptake time.

  • Wash the cells with PBS and incubate with DCFH-DA (e.g., 10 µM) in a serum-free medium for 30 minutes in the dark.

  • Wash the cells again to remove the excess probe.

  • Add fresh phenol-free medium and immediately expose the cells to the light source.

  • Following irradiation, immediately analyze the cells by flow cytometry (measuring the fluorescence of dichlorofluorescein, DCF) or visualize them using a fluorescence microscope.

Protocol 3: In Vivo Antitumor Study using a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound-PDT in a murine model of colorectal cancer.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • HCT116 colorectal cancer cells

  • Matrigel

  • This compound formulated for in vivo administration

  • Laser with a fiber optic diffuser

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of HCT116 cells mixed with Matrigel into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100 mm³).

  • Randomize the mice into treatment groups (e.g., control, this compound alone, light alone, this compound-PDT).

  • Administer this compound (or vehicle) to the mice via an appropriate route (e.g., intravenous injection).

  • After a predetermined drug-light interval, anesthetize the mice and irradiate the tumor area with the laser.

  • Measure tumor volume with calipers every 2-3 days for the duration of the study.

  • Monitor the body weight and general health of the mice.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

Visualizations

Experimental Workflow

G Experimental Workflow for Evaluating this compound-PDT cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation phototoxicity Phototoxicity Assay (IC50 Determination) uptake Cellular Uptake Study phototoxicity->uptake ros ROS Detection uptake->ros apoptosis Apoptosis Assay ros->apoptosis xenograft Xenograft Model Development apoptosis->xenograft Promising In Vitro Results treatment This compound-PDT Treatment xenograft->treatment efficacy Tumor Growth Inhibition Assessment treatment->efficacy toxicity Systemic Toxicity Evaluation efficacy->toxicity

Caption: Workflow for preclinical evaluation of this compound-PDT.

Hypothesized Signaling Pathway

G Hypothesized this compound-PDT Induced Apoptosis Pathway This compound This compound ros ROS Generation (Singlet Oxygen) This compound->ros Energy Transfer to O2 light Light Activation light->this compound Excitation mito Mitochondrial Damage ros->mito Oxidative Stress cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound-PDT.

References

Application Notes and Protocols for the Pharmacokinetic Study of Thaliporphine in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thaliporphine, an aporphine (B1220529) alkaloid, has demonstrated potential therapeutic effects, including cardioprotective activities.[1][2] Understanding its pharmacokinetic profile is a critical step in preclinical drug development to inform dose selection, predict efficacy, and assess potential toxicity. These application notes provide a comprehensive framework for designing and conducting a pharmacokinetic study of this compound in a rat model. The protocols detailed below are based on established methodologies for similar compounds and can be adapted to specific laboratory conditions.

It is important to note that while this compound has been studied for its pharmacological effects, detailed public data on its pharmacokinetic parameters in rats is limited. Therefore, the quantitative data presented in this document are hypothetical and based on published data for a structurally related aporphine alkaloid, laurolitsine (B191710), to provide a representative example.[3] The primary objective of the proposed study is to determine the actual pharmacokinetic profile of this compound.

Data Presentation

The following tables summarize hypothetical pharmacokinetic data for this compound in Sprague-Dawley rats, based on findings for the aporphine alkaloid laurolitsine.[3] These tables are intended to serve as a template for presenting the data that will be generated from the proposed study.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats Following a Single Intravenous (IV) and Oral (PO) Administration.

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Tmax (h) 0.080.5
Cmax (ng/mL) 850450
AUC₀-t (ng·h/mL) 18003200
AUC₀-inf (ng·h/mL) 19503500
t½ (h) 1.73.8
Cl (L/h/kg) 0.51-
Vd (L/kg) 1.2-
F (%) -18

Data are presented as mean values and are hypothetical, based on laurolitsine pharmacokinetics in rats.[3] Abbreviations: Tmax, time to reach maximum plasma concentration; Cmax, maximum plasma concentration; AUC₀-t, area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀-inf, area under the plasma concentration-time curve from time zero to infinity; t½, elimination half-life; Cl, clearance; Vd, volume of distribution; F, oral bioavailability.

Table 2: Hypothetical Tissue Distribution of this compound in Sprague-Dawley Rats 0.5 Hours Following a Single Oral Administration (10 mg/kg).

TissueConcentration (ng/g)
Gastrointestinal Tract 25000
Liver 900
Lungs 450
Kidneys 220
Heart 150
Spleen 120
Brain 30

Data are presented as mean values and are hypothetical, based on laurolitsine tissue distribution in rats.[3]

Table 3: Hypothetical Cumulative Excretion of this compound in Sprague-Dawley Rats Over 36 Hours Following a Single Oral Administration (10 mg/kg).

Excretion RoutePercentage of Administered Dose (%)
Urine (as parent compound) < 1
Feces (as parent compound) 1-2

Data are presented as mean values and are hypothetical, based on laurolitsine excretion in rats.[3] The low excretion of the parent compound suggests extensive metabolism.

Experimental Protocols

Animal Model
  • Species: Sprague-Dawley rats (male, 8-10 weeks old)

  • Weight: 250-300 g

  • Housing: Animals should be housed in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

  • Acclimatization: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.

  • Ethics: All animal procedures must be performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).

Dosing and Administration
  • Dose Groups:

    • Group 1: Intravenous (IV) administration (e.g., 1 mg/kg)

    • Group 2: Oral (PO) administration (e.g., 10 mg/kg)

  • Formulation:

    • IV Formulation: this compound should be dissolved in a suitable vehicle, such as a mixture of saline, ethanol, and polyethylene (B3416737) glycol 400. The final solution must be sterile-filtered.

    • PO Formulation: this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.

  • Administration:

    • IV Administration: Administer as a bolus injection via the lateral tail vein.

    • PO Administration: Administer via oral gavage using a suitable gavage needle.

Blood Sampling
  • Method: Blood samples (approximately 0.2-0.3 mL) will be collected via jugular vein cannulation to allow for serial sampling from the same animal.

  • Time Points:

    • IV Group: Pre-dose (0), 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • PO Group: Pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Processing:

    • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma supernatant to clean microcentrifuge tubes.

    • Store the plasma samples at -80°C until analysis.

Analytical Methodology: LC-MS/MS Quantification of this compound

This protocol is a template and requires validation for this compound.

  • Instrumentation: A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile (B52724).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: To be determined by infusing a standard solution of this compound to identify the precursor ion and the most abundant product ions. A suitable internal standard (e.g., a structurally similar alkaloid not present in the sample) should be used.

  • Sample Preparation (Plasma):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase composition.

    • Inject an aliquot onto the LC-MS/MS system.

  • Calibration and Quality Control:

    • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into blank rat plasma.

    • The calibration curve should cover the expected concentration range in the study samples.

    • QC samples at low, medium, and high concentrations should be analyzed with each batch of study samples to ensure the accuracy and precision of the assay.

Visualizations

Signaling Pathway

This compound has been shown to exert cardioprotective effects by attenuating the Toll-like receptor 4 (TLR4) signaling pathway, which leads to the inhibition of the nuclear factor-kappa B (NF-κB) pathway.[1][2] This ultimately reduces the expression of pro-inflammatory cytokines.

Thaliporphine_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 This compound This compound This compound->TAK1 Inhibition IKK IKK This compound->IKK TAK1->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB NF-κB Nucleus Nucleus NFκB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) Nucleus->Cytokines Gene Expression

Caption: this compound's inhibitory effect on the TLR4 signaling pathway.

Experimental Workflow

The following diagram outlines the major steps in the proposed pharmacokinetic study of this compound in rats.

Pharmacokinetic_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Dosing Dosing (IV and PO) Acclimatization->Dosing Sampling Serial Blood Sampling (Jugular Vein Cannulation) Dosing->Sampling Processing Plasma Separation Sampling->Processing Extraction Sample Preparation (Protein Precipitation) Processing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis PK_Parameters Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t½, F) Analysis->PK_Parameters Reporting Data Reporting and Interpretation PK_Parameters->Reporting

Caption: Workflow for the pharmacokinetic study of this compound in rats.

References

Application Notes and Protocols for the Densitometric Determination of Aporphine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative determination of aporphine (B1220529) alkaloids using thin-layer chromatography (TLC) and high-performance thin-layer chromatography (HPTLC) coupled with densitometry. This powerful technique offers a simple, rapid, and cost-effective method for the analysis of these valuable natural products in various matrices, including plant extracts and pharmaceutical formulations.

Introduction to Densitometry for Aporphine Alkaloid Analysis

Aporphine alkaloids are a large and structurally diverse class of isoquinoline (B145761) alkaloids with a wide range of pharmacological activities.[1] Accurate and precise quantification of these compounds is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. TLC/HPTLC-densitometry has emerged as a reliable method for this purpose.[2][3] The technique involves chromatographic separation of the alkaloids on a TLC/HPTLC plate, followed by in-situ quantification of the separated spots by measuring their absorbance or fluorescence using a densitometer.[2][3]

Advantages of HPTLC-Densitometry:

  • High Sample Throughput: Multiple samples can be analyzed simultaneously on a single plate.[4]

  • Minimal Sample Preparation: Often, only simple extraction and filtration are required.[4]

  • Cost-Effective: Lower solvent consumption and equipment cost compared to HPLC.[5]

  • Versatility: Suitable for both qualitative fingerprinting and quantitative analysis.[6]

Experimental Protocols

Sample Preparation from Plant Material

The extraction of aporphine alkaloids from plant matrices is a critical step to ensure accurate quantification. A general protocol for the extraction of alkaloids from dried plant material is provided below.

Protocol 1: General Extraction of Aporphine Alkaloids from Plant Material

  • Maceration:

    • Weigh 1-5 grams of powdered, dried plant material.

    • Place the material in a conical flask and add a suitable solvent (e.g., 70% methanol (B129727), chloroform (B151607), or a mixture of chloroform and methanol).[7][8] The choice of solvent depends on the polarity of the target alkaloids.

    • The plant material is typically macerated at room temperature for 24 hours or in a water bath at a controlled temperature (e.g., 60°C) for a shorter duration (e.g., 5 hours).[7]

  • Filtration:

    • Filter the extract through a cotton plug or filter paper to remove solid plant debris.[7]

  • Concentration:

    • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.[9]

  • Acid-Base Extraction (for purification):

    • Dissolve the crude extract in an acidic aqueous solution (e.g., 1% hydrochloric acid) to protonate the alkaloids, making them water-soluble.

    • Wash the acidic solution with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove neutral and weakly acidic impurities.

    • Basify the aqueous layer with a base (e.g., ammonia) to a pH of 9-10 to deprotonate the alkaloids, making them soluble in organic solvents.[10]

    • Extract the alkaloids exhaustively with an immiscible organic solvent such as chloroform or dichloromethane.[10]

    • Combine the organic extracts, wash with distilled water, and dry over anhydrous sodium sulfate.[10]

  • Final Preparation:

    • Evaporate the solvent to dryness.

    • Re-dissolve the final extract in a known volume of a suitable solvent (e.g., methanol or chloroform) to a specific concentration (e.g., 1 mg/mL) for application to the TLC/HPTLC plate.[9]

Chromatographic Conditions

The selection of the stationary and mobile phases is crucial for achieving good separation of the target aporphine alkaloids. Silica (B1680970) gel 60 F254 plates are the most commonly used stationary phase.[9][11]

Table 1: Examples of Mobile Phases for TLC/HPTLC of Aporphine Alkaloids

Mobile Phase Composition (v/v/v)Target Alkaloids/Plant SourceReference
Toluene : Acetone : Methanol : Ammonia (40:40:6:2)Opium alkaloids (general)[9]
Dichloromethane : Methanol : 10% NH3 (90:10:0.1)Sceletium tortuosum alkaloids[12]
Toluene : Ethyl acetate (B1210297) : Diethylamine (8:2.5:0.5)Protopine (B1679745) in Fumaria indica[5]
Chloroform : Cyclohexane (55:45)General fat-soluble vitamins (can be adapted)[13]
Methanol : Water : Triethylamine (2.0:2.0:0.2)Brimonidine tartrate and timolol (B1209231) maleate[14]

Protocol 2: HPTLC-Densitometry Analysis

  • Plate Preparation:

    • Use pre-coated HPTLC plates (e.g., silica gel 60 F254, 20 x 10 cm).[9]

    • Pre-wash the plates with methanol and activate them by heating at 110°C for 20-30 minutes before sample application.[14]

  • Sample Application:

    • Apply the standard solutions and sample extracts as bands of a specific width (e.g., 6-8 mm) onto the HPTLC plate using an automated applicator.[14]

    • Maintain a constant application rate (e.g., 150 nL/s).[14]

  • Chromatogram Development:

    • Develop the plate in a pre-saturated chromatographic chamber with the chosen mobile phase to a distance of approximately 80-90 mm.[14]

    • Chamber saturation is typically carried out for 20-30 minutes.[14]

  • Drying:

    • After development, dry the plate in a current of air.[14]

  • Densitometric Scanning:

    • Scan the dried plate with a densitometer in absorbance or fluorescence mode at the wavelength of maximum absorption of the target alkaloid.[14] For many alkaloids, detection can be performed under UV light at 254 nm or 366 nm.[7]

    • For visualization of alkaloids that do not absorb UV light, a derivatizing agent such as Dragendorff's reagent can be used.[9][10]

  • Quantification:

    • Construct a calibration curve by plotting the peak area against the concentration of the applied standards.

    • Determine the concentration of the aporphine alkaloids in the samples from the regression equation of the calibration curve.

Data Presentation

The following table summarizes the quantitative data from various validated HPTLC-densitometry methods for the determination of alkaloids.

Table 2: Summary of Quantitative Data from Validated HPTLC-Densitometry Methods for Alkaloids

AnalyteLinearity Range (ng/spot)LOD (ng/spot)LOQ (ng/spot)Recovery (%)Reference
Protopine500 - 5000≥ 0.99683.92254.3098.75 - 102.12[5]
MesembrineNot Specified0.994 - 0.999Not SpecifiedNot SpecifiedNot Specified[12]
MesembrenoneNot Specified0.994 - 0.999Not SpecifiedNot SpecifiedNot Specified[12]
Vitamin D2Not SpecifiedNot Specified30.8693.52Not Specified[13]
Vitamin D3Not SpecifiedNot Specified19.4458.92Not Specified[13]
Vitamin ENot SpecifiedNot Specified14.1742.95Not Specified[13]
Vitamin K1Not SpecifiedNot Specified0.862.61Not Specified[13]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the determination of aporphine alkaloids using HPTLC-densitometry.

G cluster_0 Sample Preparation cluster_1 HPTLC Analysis cluster_2 Data Acquisition & Analysis A Plant Material (Dried, Powdered) B Extraction (e.g., Maceration) A->B C Filtration B->C D Concentration (Rotary Evaporation) C->D E Purification (Acid-Base Extraction) D->E F Final Extract E->F G Plate Preparation (Pre-washing & Activation) F->G H Sample & Standard Application G->H I Chromatographic Development H->I J Plate Drying I->J K Densitometric Scanning J->K L Peak Integration & Area Measurement K->L M Calibration Curve Construction L->M N Quantification of Aporphine Alkaloids M->N

Caption: General workflow for HPTLC-densitometry analysis of aporphine alkaloids.

Logical Relationship for Method Validation

The following diagram outlines the key parameters considered during the validation of an HPTLC-densitometry method.

G cluster_params Validation Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for HPTLC-densitometry method validation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Total Synthesis of Thaliporphine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of Thaliporphine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve yields during the synthesis of this and other aporphine (B1220529) alkaloids. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your synthetic strategy.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the this compound core? A1: The synthesis of the aporphine core, the key structural feature of this compound, generally involves two main stages: the formation of a 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) (THIQ) intermediate, followed by an intramolecular cyclization to create the fused tetracyclic system. Key reactions for the THIQ core include the Bischler-Napieralski and Pictet-Spengler reactions.[1] The subsequent C-ring formation is often achieved through methods like metal-catalyzed or photochemical intramolecular cyclizations and [4+2] cycloaddition reactions involving benzynes.[2]

Q2: Which steps are most critical for maximizing the overall yield of this compound? A2: The most critical steps are typically the C-C bond-forming reactions that construct the tetracyclic aporphine core.[2] Intramolecular oxidative phenol (B47542) coupling, a common method, can suffer from low yields and poor regioselectivity.[3] Similarly, the efficiency of the initial Bischler-Napieralski or Pictet-Spengler reaction to form the isoquinoline (B145761) precursor significantly impacts the overall yield, as losses in early steps compound throughout the synthesis.[4][5]

Q3: How can enantioselectivity be controlled during the synthesis? A3: Enantioselectivity is crucial as different enantiomers can have varied pharmacological activities. Chiral control can be established using several methods, including the use of a chiral auxiliary to set the stereocenter in the THIQ intermediate.[3] More modern approaches employ asymmetric catalysis, such as a Ru-catalyzed asymmetric transfer hydrogenation after a Bischler-Napieralski cyclization, which can provide the THIQ intermediate with high enantiomeric excess (e.g., 95% ee).[1][6]

Section 2: Troubleshooting Guides

This section addresses specific issues encountered during key synthetic steps in a question-and-answer format.

Bischler-Napieralski Reaction

Q: My Bischler-Napieralski reaction for the dihydroisoquinoline precursor is failing or giving a very low yield. What are the potential causes and solutions? A: Low yields in this reaction are a common problem and can stem from several factors. Systematically troubleshooting these issues can significantly improve outcomes.[4][5]

Potential Cause Recommended Solution Citation
Deactivated Aromatic Ring The reaction is an electrophilic aromatic substitution and is hindered by electron-withdrawing groups. For these substrates, use stronger dehydrating agents like a mixture of phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃).[5][7]
Insufficient Reagent Potency If POCl₃ alone is ineffective, consider switching to a more modern and milder protocol using triflic anhydride (B1165640) (Tf₂O) with a non-nucleophilic base like 2-chloropyridine (B119429), which often provides higher yields under less harsh conditions.[4][5]
Incomplete Reaction The reaction may require more forcing conditions. Increase the temperature by using a higher-boiling solvent (e.g., switching from toluene (B28343) to xylene) and monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[5]
Starting Material/Product Decomposition Harsh acidic conditions and prolonged high temperatures can cause decomposition. Use milder conditions (e.g., the Tf₂O protocol at low temperatures) and minimize reaction time once the starting material is consumed.[4]
Formation of Styrene Side Product A retro-Ritter reaction can occur, especially if the resulting nitrilium ion intermediate is stable. This can be suppressed by using the corresponding nitrile as a solvent to shift the equilibrium or by using a milder protocol that avoids the formation of a free nitrilium ion.[8]
Intramolecular Cyclization & Purification

Q: The key intramolecular cyclization step to form the aporphine ring has poor regioselectivity and yield. How can this be optimized? A: This is a significant challenge in aporphine synthesis. The substitution pattern on the aromatic rings heavily influences the outcome.

Potential Cause Recommended Solution Citation
Low Coupling Efficiency Traditional metal oxidants (Fe, Cu, V) often result in poor yields.[3] Modern photocatalytic methods, using a suitable photocatalyst (e.g., MesAcrBF₄) and light source (e.g., 440 nm Kessil lamp), can significantly improve yields for oxidative phenol couplings.[3]
Incorrect Regioselectivity The desired ortho-para coupling can compete with other pathways. The choice of protecting groups on phenolic hydroxyls is critical. Protecting them as methoxy (B1213986) groups can prevent unwanted side reactions like lactonization and direct the cyclization as intended.[3]
Steric Hindrance Bulky substituents near the coupling sites can impede the reaction. It may be necessary to redesign the synthetic route to install these groups after the core has been formed.
Difficult Purification The crude product mixture may contain starting material, regioisomers, and oligomers. Purification often requires careful column chromatography. Dry loading the crude mixture onto silica (B1680970) gel for purification can be an effective technique.[3]

Section 3: Quantitative Data Summary

The following tables summarize reported yields for key reactions and overall syntheses to aid in the selection of an optimal synthetic route.

Table 1: Comparison of Overall Yields in Aporphine Alkaloid Syntheses

Synthetic Strategy Target Alkaloid Number of Steps Overall Yield Citation
Photocatalytic Oxidative Phenol Coupling(±)-Glaucine819%[3]
Benzyne Chemistry / Diels-Alder(±)-O-Methylisothebaine1216%[3]
Chemoenzymatic / Photoinduced CouplingVarious Aporphine Alkaloids-High (Step yields >90%)[9]
Pd-Catalyzed Intramolecular Arylation(R)-Nornuciferine-High (Step yields up to 99%)[1][6]

Table 2: Example Conditions for Bischler-Napieralski Cyclization

Substrate Type Reagents Conditions Typical Yield Citation
Electron-Rich ArenePOCl₃Reflux in DCM or Toluene, 1-24hModerate to High[4]
Electron-Deficient AreneP₂O₅ in POCl₃RefluxModerate[7]
Acid-Sensitive SubstrateTf₂O, 2-chloropyridineDCM, -20°C to 0°CHigh[4][10]

Section 4: Key Experimental Protocols

Protocol 1: General Procedure for Bischler-Napieralski Reaction using POCl₃

This protocol is a general guideline and requires optimization for specific substrates.

  • To an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the β-arylethylamide substrate (1.0 equiv).

  • Add an anhydrous solvent (e.g., dichloromethane (B109758) or toluene).

  • Cool the solution in an ice bath and add phosphorus oxychloride (POCl₃) (1.1 to 5.0 equiv) dropwise.

  • After addition, heat the mixture to reflux and monitor progress by TLC or LC-MS (typically 1-24 hours).

  • Once complete, cool the reaction to room temperature and carefully quench by slowly adding it to a stirred mixture of ice and ammonium (B1175870) hydroxide (B78521) to neutralize the excess acid.

  • Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude dihydroisoquinoline product by column chromatography or recrystallization.[4]

Protocol 2: Milder Bischler-Napieralski Reaction using Triflic Anhydride (Tf₂O)

This protocol is suitable for substrates that are sensitive to harsh acidic conditions.

  • In a flame-dried flask under a nitrogen atmosphere, dissolve the β-arylethylamide substrate (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).

  • Add 2-chloropyridine (2.0 equiv) to the solution.

  • Cool the mixture to -20°C using a suitable cooling bath.

  • Slowly add triflic anhydride (Tf₂O) (1.25 equiv) dropwise. The solution may change color.

  • Stir the reaction at -20°C for 30 minutes, then allow it to warm to 0°C for a further 20-30 minutes, monitoring by TLC.

  • Upon completion, quench the reaction carefully with a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous phase with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.[5][10]

Protocol 3: Photocatalytic Oxidative Phenol Coupling

Adapted from a synthesis of the aporphine alkaloid (±)-Glaucine.[3]

  • In a suitable flask (e.g., 100 mL round-bottom), combine the THIQ precursor (1.0 equiv), the phenol coupling partner (2.0 equiv), MesAcrBF₄ (5 mol%), and dtbbp (25 mol%).

  • Add hexafluoroisopropanol (HFIP) to achieve the desired concentration (e.g., 0.10 M).

  • Ensure the reaction is open to the air (or under an air atmosphere).

  • Irradiate the mixture with a 440 nm Kessil lamp at approximately 35°C, using a fan for cooling.

  • Monitor the reaction progress by LCMS. The reaction may take 24-96 hours.

  • Once complete, concentrate the reaction mixture and dry-load it onto silica gel.

  • Purify the product by normal-phase column chromatography.[3]

Section 5: Visualized Workflows and Pathways

G cluster_main Retrosynthetic Analysis of this compound This compound This compound (Aporphine Core) c_ring Intramolecular C-C Bond Formation (e.g., Phenol Coupling, Heck) This compound->c_ring thq 1-Benzyl-Tetrahydroisoquinoline (THIQ) c_ring->thq b_ring Bischler-Napieralski or Pictet-Spengler Reaction thq->b_ring amide β-Arylethylamide b_ring->amide precursors Simpler Aromatic Precursors amide->precursors

Caption: Retrosynthetic analysis of this compound.

G cluster_workflow Experimental Workflow: Bischler-Napieralski Reaction start 1. Combine β-Arylethylamide and Anhydrous Solvent add_reagent 2. Add Dehydrating Agent (e.g., POCl₃ or Tf₂O) at 0°C to -20°C start->add_reagent reflux 3. Heat to Reflux (or stir at low temp for Tf₂O) add_reagent->reflux monitor 4. Monitor by TLC/LC-MS reflux->monitor monitor->reflux Incomplete quench 5. Quench Reaction (e.g., with Ice/Base) monitor->quench Reaction Complete extract 6. Liquid-Liquid Extraction quench->extract purify 7. Dry, Concentrate, and Purify (Column Chromatography) extract->purify product Purified Dihydroisoquinoline purify->product

Caption: Workflow for the Bischler-Napieralski reaction.

G cluster_troubleshooting Troubleshooting Logic for Low Yield in Cyclization start Low Yield or No Reaction? check_sm Is Starting Material Consumed (TLC)? start->check_sm no_sm_consumed No check_sm->no_sm_consumed No yes_sm_consumed Yes check_sm->yes_sm_consumed Yes increase_severity Increase Reaction Severity: - Stronger Reagent (e.g., P₂O₅/POCl₃) - Higher Temperature - Longer Time no_sm_consumed->increase_severity multiple_spots Multiple Spots on TLC? yes_sm_consumed->multiple_spots check_purity Check Reagent/Solvent Purity & Dryness increase_severity->check_purity yes_multiple Yes multiple_spots->yes_multiple Yes no_multiple No (Clean baseline) multiple_spots->no_multiple No milder_cond Decomposition Likely. Use Milder Conditions: - Lower Temperature - Milder Reagents (e.g., Tf₂O) - Shorter Time yes_multiple->milder_cond workup_issue Product Lost During Workup/Purification? - Check pH during quench - Optimize chromatography no_multiple->workup_issue

Caption: Troubleshooting decision tree for cyclization steps.

References

Technical Support Center: Overcoming Thaliporphine Solubility Issues for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing thaliporphine in their in vitro experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges, ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound. While a definitive maximum solubility is not published, a stock solution in the range of 10-40 mg/mL in DMSO is a reasonable starting point for many similar hydrophobic compounds.

Q3: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. Why is this happening and how can I prevent it?

A3: This is a common issue known as "solvent shock." It occurs when a compound dissolved in a high concentration of an organic solvent like DMSO is rapidly diluted into an aqueous medium, causing the compound to crash out of solution. Several factors can contribute to this:

  • Exceeding Solubility Limit: The final concentration of this compound you are trying to achieve may be higher than its solubility in the cell culture medium.

  • Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible to avoid solvent effects on the cells, but a sufficient amount is needed to maintain this compound's solubility.

  • Temperature: Cell culture media is often used at 37°C, but if it is cooler when the this compound stock is added, solubility can be reduced.

  • Media Components: Proteins and salts in the cell culture medium, especially in fetal bovine serum (FBS), can interact with this compound and decrease its solubility.

To prevent precipitation, try the following:

  • Optimize Final Concentration: Determine the lowest effective concentration of this compound for your experiment.

  • Serial Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock in pre-warmed cell culture medium.

  • Increase Final DMSO Concentration: While keeping it non-toxic to your cells (typically ≤0.5%), a slightly higher final DMSO concentration may be necessary. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Use of Solubilizing Agents: Consider the use of co-solvents or surfactants as described in the troubleshooting guide below.

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A4: The tolerance to DMSO varies significantly between different cell lines. As a general rule, a final concentration of 0.5% (v/v) DMSO is considered acceptable for most cell lines, while some sensitive cell lines may show toxicity at concentrations as low as 0.1% (v/v). It is crucial to perform a dose-response experiment with DMSO alone to determine the non-toxic concentration for your specific cell line.

Q5: How should I store my this compound stock solution?

A5: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound. Store the aliquots at -20°C or -80°C, protected from light.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound in in vitro assays.

Problem Possible Cause Recommended Solution
Precipitation upon dilution in aqueous buffer (e.g., PBS) This compound is practically insoluble in aqueous buffers.Direct dissolution in PBS is not recommended. Use a co-solvent approach by first dissolving in DMSO and then diluting in PBS, ensuring the final DMSO concentration is sufficient to maintain solubility. For some applications, the addition of a small percentage of a surfactant like Tween-20 (e.g., 0.01-0.05%) to the buffer may help.[2]
Cloudiness or precipitate in cell culture wells after adding this compound stock - Exceeding the solubility limit of this compound in the final medium.- "Solvent shock" from rapid dilution.- Low temperature of the medium.- Interaction with media components (e.g., serum proteins).- Determine the maximum soluble concentration of this compound in your specific cell culture medium through a solubility test.- Pre-warm the cell culture medium to 37°C before adding the this compound stock.- Add the DMSO stock to the medium while gently vortexing or swirling to ensure rapid dispersion.- For higher concentrations, consider reducing the serum percentage in your medium if experimentally permissible, or using a serum-free medium for the duration of the treatment.
Inconsistent or non-reproducible experimental results - Incomplete dissolution of this compound in the stock solution.- Precipitation of this compound in the assay wells, leading to a lower effective concentration.- Degradation of this compound.- Visually inspect your DMSO stock solution to ensure it is clear and free of any particulate matter before each use.- After adding this compound to your assay wells, visually inspect them under a microscope to check for any signs of precipitation.- Prepare fresh dilutions of this compound from a frozen aliquot for each experiment. Avoid using previously diluted solutions.
Observed cellular toxicity at expected non-toxic concentrations - The final DMSO concentration may be too high for your specific cell line.- The observed effect is a true cytotoxic effect of this compound at that concentration.- Perform a vehicle control experiment with varying concentrations of DMSO to determine the maximum tolerated concentration for your cells.- Perform a dose-response experiment with this compound to determine its cytotoxic profile in your cell line.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a 10 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • In a sterile, amber microcentrifuge tube, weigh out 10 mg of this compound powder.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Cap the tube tightly and vortex the solution until the this compound powder is completely dissolved. The solution should be clear and free of any visible particles. Gentle warming to 37°C can be applied to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Preparation of this compound Working Solutions in Cell Culture Medium

Objective: To prepare working solutions of this compound in cell culture medium for treating cells in vitro.

Materials:

  • 10 mg/mL this compound stock solution in DMSO (from Protocol 1)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile serological pipettes and pipette tips

Procedure:

  • Determine Final Concentrations: Decide on the final concentrations of this compound you want to test in your assay (e.g., 1 µM, 5 µM, 10 µM).

  • Calculate Dilutions: Calculate the volume of the 10 mg/mL stock solution needed for each final concentration, ensuring the final DMSO concentration does not exceed the tolerated level for your cells (e.g., ≤0.5%).

    • Conversion: 10 mg/mL = 10,000 µg/mL. With a molecular weight of 341.4 g/mol , this is approximately 29.29 mM.

  • Prepare Working Solutions (Example for 10 µM in 1 mL): a. Thaw a single aliquot of the 10 mg/mL (29.29 mM) this compound stock solution. b. In a sterile tube, add 999.66 µL of pre-warmed complete cell culture medium. c. Add 0.34 µL of the 29.29 mM stock solution to the medium. d. Gently vortex or pipette up and down to mix thoroughly. This will result in a final DMSO concentration of approximately 0.034%.

  • Treat Cells: Remove the existing medium from your cells and replace it with the freshly prepared medium containing the desired concentration of this compound.

  • Include Controls: Always include a "vehicle control" (medium with the same final concentration of DMSO) and a "no treatment" control (medium only) in your experimental setup.

Signaling Pathways and Experimental Workflows

This compound and TLR4/NF-κB Signaling

This compound has been shown to ameliorate cardiac depression by attenuating Toll-like receptor 4 (TLR4) signaling, downstream of TAK-1 phosphorylation, and subsequent NF-κB signaling.[3] The following diagram illustrates this proposed mechanism.

TLR4_NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4_MD2 TLR4/MD2 LPS->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 TAK1 TAK1 MyD88->TAK1 IKK_complex IKKα IKKβ NEMO TAK1->IKK_complex P IkB IκB IKK_complex->IkB P NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes This compound This compound This compound->TAK1 Inhibition

Caption: Proposed mechanism of this compound inhibiting the TLR4-mediated NF-κB signaling pathway.

Experimental Workflow for Assessing this compound's Effect on NF-κB Activation

The following workflow outlines the key steps to investigate the inhibitory effect of this compound on NF-κB activation in a cell-based assay.

experimental_workflow start Start: Seed Cells cell_culture Culture cells to desired confluency start->cell_culture prepare_this compound Prepare this compound working solutions cell_culture->prepare_this compound pre_treat Pre-treat cells with This compound or Vehicle prepare_this compound->pre_treat stimulate Stimulate cells with LPS (TLR4 agonist) pre_treat->stimulate incubate Incubate for defined period stimulate->incubate harvest Harvest cells for lysate preparation incubate->harvest analysis Analyze NF-κB activation (e.g., Western Blot for p-IκB, p-p65, or NF-κB reporter assay) harvest->analysis end End: Data Analysis analysis->end

Caption: A typical experimental workflow to evaluate the effect of this compound on NF-κB signaling.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of thaliporphine from related aporphine (B1220529) alkaloids.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting point for an HPLC method to separate this compound and related alkaloids?

A1: A robust starting point for separating aporphine alkaloids like this compound is a reversed-phase HPLC (RP-HPLC) method.[1] A C18 analytical column is commonly used for this purpose.[1][2] Initial chromatographic conditions can be set as follows, which may then be optimized for your specific system and sample matrix.[1]

Table 1: Initial HPLC Method Parameters

ParameterRecommended Starting Condition
Column C18, 4.6 x 150 mm, 5 µm particle size[1]
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B Acetonitrile[1]
Gradient Elution 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25-30 min: 10% B[1]
Flow Rate 1.0 mL/min[1][2]
Column Temperature 30 °C[1]
Detection Wavelength UV at 270 nm or 280 nm[1][2]
Injection Volume 10 µL[1]

Q2: Why is gradient elution often necessary for separating complex alkaloid mixtures?

A2: Gradient elution, where the mobile phase composition is changed during the separation, is often mandatory for complex samples like plant extracts containing multiple alkaloids.[3] Alkaloids within a sample can have a wide range of polarities and hydrophobicities. An isocratic elution (constant mobile phase composition) may not effectively separate all compounds, leading to poor resolution or excessively long run times. A gradient allows for the elution of a wide range of analytes by starting with a weaker mobile phase to separate less retained compounds and gradually increasing the organic solvent concentration to elute more strongly retained, hydrophobic compounds.[3]

Q3: How should I prepare samples for this compound analysis?

A3: Proper sample preparation is critical for achieving reliable and reproducible HPLC results and preventing column damage.[4][5][6] The procedure varies depending on the sample matrix.[1]

  • For Plant Material: Grind the dried material to a fine powder. An extraction can be performed using a solvent like methanol (B129727), often with the aid of sonication.[1][7] The resulting extract should be filtered, the solvent evaporated, and the residue reconstituted in the mobile phase.[1]

  • For Biological Fluids (e.g., Plasma): Protein precipitation is a necessary step. This is commonly achieved by adding a threefold volume of acetonitrile (B52724) to the plasma sample, vortexing, and centrifuging to pellet the precipitated proteins.[1]

  • Final Filtration: Regardless of the source, all samples must be filtered through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates that could block the HPLC column.[1][8]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound and related alkaloids.

G cluster_workflow General HPLC Troubleshooting Workflow Start Problem Observed (e.g., Poor Resolution, Tailing) CheckSystem Check System Basics: - Leaks? - Pressure Stable? - Solvent Levels OK? Start->CheckSystem CheckMethod Review Method Parameters: - Correct Mobile Phase? - Correct Gradient? - Correct Flow Rate? CheckSystem->CheckMethod IsolateProblem Isolate the Problem Source: - Column? - Sample? - Instrument? CheckMethod->IsolateProblem TestColumn Test Column Performance (Inject Standard) IsolateProblem->TestColumn Suspect Column PrepNewSample Prepare Fresh Sample & Standards IsolateProblem->PrepNewSample Suspect Sample SystematicAdjustment Make Systematic Adjustments (One variable at a time) TestColumn->SystematicAdjustment PrepNewSample->SystematicAdjustment Resolved Problem Resolved SystematicAdjustment->Resolved

Caption: A general workflow for troubleshooting common HPLC issues.

Q4: My peaks for this compound and a related alkaloid are not well-separated (poor resolution). What can I do?

A4: Poor resolution is a common issue. The goal is to increase the separation between the two peaks.

  • Modify the Mobile Phase Gradient: The most effective approach is often to adjust the gradient steepness.[3] A shallower gradient (i.e., increasing the percentage of organic solvent more slowly) provides more time for the analytes to interact with the stationary phase, which can significantly improve separation.

  • Change the Organic Solvent: While acetonitrile is common, switching to methanol can alter selectivity.[9] Methanol and acetonitrile have different solvent strengths and can change the elution order or spacing of peaks.[9]

  • Adjust Mobile Phase pH: Alkaloids are basic compounds, and their ionization state is highly dependent on pH.[10] Adding an acid like formic acid or acetic acid to the mobile phase suppresses the ionization of residual silanol (B1196071) groups on the column, which can improve peak shape and alter selectivity.[10] Adjusting the pH (e.g., from 3.0 to 3.5) can change the retention of alkaloids and improve resolution.

  • Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can increase efficiency and improve resolution, though it will also increase the run time.

  • Increase Column Temperature: Slightly increasing the column temperature can decrease mobile phase viscosity and improve separation efficiency.[11] However, be aware that high temperatures can degrade some compounds or the column itself.

Q5: My this compound peak is tailing. What causes this and how can I fix it?

A5: Peak tailing is often caused by unwanted secondary interactions between the basic alkaloid analyte and acidic free silanol groups on the silica-based stationary phase.[12][13]

  • Use a Mobile Phase Modifier: The most common solution is to add a small amount of an acid (e.g., 0.1% formic acid or acetic acid) or a base (e.g., 0.1% triethylamine) to the mobile phase.[2][14] These modifiers mask the active silanol sites, leading to more symmetrical peaks.

  • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to have minimal accessible silanol groups and are recommended for analyzing basic compounds.

  • Check for Column Contamination or Overload: A contaminated guard column or analytical column can lead to tailing.[11] Flushing the column with a strong solvent may help.[11] Injecting too much sample (column overload) can also cause peak tailing; try reducing the injection volume or sample concentration.[11]

G cluster_troubleshooting Troubleshooting Poor Peak Resolution Start Poor Resolution Observed Step1 Decrease Gradient Steepness (e.g., Slower %B increase) Start->Step1 Step2 Change Organic Modifier (Acetonitrile <-> Methanol) Step1->Step2 If no improvement Resolved Resolution Improved Step1->Resolved Success Step3 Adjust Mobile Phase pH (e.g., pH 3 -> 3.5) Step2->Step3 If no improvement Step2->Resolved Success Step4 Lower Flow Rate (e.g., 1.0 -> 0.8 mL/min) Step3->Step4 If no improvement Step3->Resolved Success Step5 Try a Different Column (e.g., Different phase or brand) Step4->Step5 If no improvement Step4->Resolved Success Step5->Resolved Success

Caption: A decision tree for systematically improving peak resolution.

Q6: My retention times are drifting or changing between injections. What is the cause?

A6: Shifting retention times indicate a lack of stability in the chromatographic system.[12]

  • Insufficient Column Equilibration: This is a very common cause, especially with gradient methods.[11][15] Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time (e.g., 5-10 column volumes) before each injection.[15]

  • Mobile Phase Composition Changes: The composition of the mobile phase is a primary driver of retention time.[15] If one of the solvents is volatile (like acetonitrile), evaporation can change the ratio over time. Prepare fresh mobile phase daily and keep solvent bottles capped.

  • Pump and Temperature Fluctuations: Inconsistent pump performance can lead to flow rate variations.[12] Check that the pump is functioning correctly. Likewise, fluctuations in column temperature will affect retention times, so using a column oven is crucial for reproducibility.[11]

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention. If other factors have been ruled out, it may be time to replace the column.[12]

Experimental Protocols

Protocol 1: General Sample Preparation from Plant Material

  • Grinding: Grind dried plant material (e.g., leaves) into a fine powder.

  • Extraction: Accurately weigh a known amount of powder (e.g., 1.0 g) and place it into a suitable vessel. Add a measured volume of HPLC-grade methanol (e.g., 10 mL).[7]

  • Sonication: Sonicate the mixture for approximately 20-30 minutes to ensure efficient extraction of alkaloids.[1][7]

  • Filtration & Evaporation: Filter the extract to remove solid plant material. Evaporate the solvent completely under reduced pressure (e.g., using a rotary evaporator).[1]

  • Reconstitution: Reconstitute the dried residue in a known, precise volume of the initial mobile phase (e.g., 1.0 mL).[1]

  • Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter directly into an HPLC vial for injection.[1]

Protocol 2: Standard and Calibration Curve Preparation

  • Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[1]

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution using the mobile phase to create a series of working standards with concentrations spanning the expected range of your samples (e.g., 1 µg/mL to 100 µg/mL).[1]

  • Calibration Curve Construction: Inject each working standard solution into the HPLC system. Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.[1]

  • Linear Regression: Perform a linear regression analysis on the calibration curve data to obtain the equation of the line (y = mx + c) and a correlation coefficient (r²), which should ideally be >0.998.[1][16] This curve can then be used to determine the concentration of this compound in unknown samples.

References

Technical Support Center: Troubleshooting Low Bioactivity of Synthetic Thaliporphine Batches

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering issues with the bioactivity of synthetic thaliporphine. The following troubleshooting guides and frequently asked questions (FAQs) address common problems in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a naturally occurring aporphine (B1220529) alkaloid that has been investigated for a range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. Its mechanisms of action are often attributed to its ability to modulate key cellular signaling pathways.

Q2: Which signaling pathways are known to be modulated by this compound?

This compound has been shown to modulate several critical signaling pathways, primarily the PI3K/Akt/mTOR and NF-κB pathways. Inhibition of these pathways can lead to reduced cell proliferation, induction of apoptosis in cancer cells, and decreased production of inflammatory mediators.

Q3: My synthetic this compound batch shows significantly lower bioactivity than expected. What are the potential causes?

Low bioactivity of a synthetic compound can stem from several factors, including:

  • Purity Issues: The presence of impurities from the synthesis, such as starting materials, byproducts, or residual solvents, can interfere with the biological assays.

  • Incorrect Chemical Structure: Errors in the synthesis may lead to a different chemical structure or stereoisomer, which can have drastically different biological activity.

  • Compound Degradation: this compound, like many alkaloids, can be sensitive to light, temperature, and pH, leading to degradation over time.

  • Solubility and Aggregation Problems: Poor solubility in the assay medium can lead to the compound precipitating out of solution, reducing its effective concentration. Aggregation of the compound can also mask its active sites.

  • Experimental Assay Issues: Problems with the experimental setup, such as cell line variability, incorrect reagent concentrations, or procedural errors, can also lead to apparently low bioactivity.

Troubleshooting Guide: Step-by-Step Investigation of Low Bioactivity

If you are observing lower than expected bioactivity with your synthetic this compound, follow this step-by-step guide to identify the potential source of the problem.

**Step 1: Verify

Enhancing the bioavailability of Thaliporphine for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the oral bioavailability of Thaliporphine for in vivo studies. Navigate through our FAQs and troubleshooting guides to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a naturally occurring aporphine (B1220529) alkaloid isolated from plants such as those in the Lauraceae family.[1] Like many natural product-derived compounds, this compound is a lipophilic molecule (XLogP3 ≈ 2.6), which can suggest good membrane permeability but often corresponds with poor aqueous solubility.[2] Poor solubility is a primary factor limiting oral absorption and subsequent systemic bioavailability, potentially leading to insufficient drug exposure at the target site and reduced efficacy in preclinical models.

Q2: What are the primary barriers to achieving high oral bioavailability for a compound like this compound?

A2: The main barriers include:

  • Poor Aqueous Solubility: The drug must dissolve in gastrointestinal fluids before it can be absorbed. Low solubility is a major rate-limiting step.

  • First-Pass Metabolism: After absorption from the gut, the drug travels via the portal vein to the liver, where it can be extensively metabolized before reaching systemic circulation. This is a common issue for many orally administered drugs.[3]

  • Efflux Transporters: Transporters like P-glycoprotein (P-gp) in the intestinal wall can actively pump the drug back into the gut lumen, reducing net absorption.

  • Chemical Instability: Degradation of the compound in the harsh acidic environment of the stomach or by digestive enzymes can reduce the amount of active drug available for absorption.

Q3: What are the most common formulation strategies to enhance the bioavailability of poorly soluble drugs?

A3: Several formulation strategies can be employed:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the drug's surface area, which can improve the dissolution rate.

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly enhance its aqueous solubility and dissolution.[4]

  • Lipid-Based Formulations: Systems such as self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and liposomes can improve the solubility and absorption of lipophilic drugs.[5]

  • Complexation with Cyclodextrins: These molecules can encapsulate poorly soluble drugs, forming inclusion complexes with improved aqueous solubility.[6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your in vivo studies with this compound.

Issue 1: Very Low or Undetectable Plasma Concentrations After Oral Dosing

  • Question: We administered our this compound formulation to rats via oral gavage but are seeing negligible plasma concentrations. What is the likely cause and what should we do?

  • Answer: This is a classic sign of extremely poor oral bioavailability. The primary suspects are poor solubility in the gastrointestinal tract and/or extensive first-pass metabolism.

  • Troubleshooting Steps:

    • Assess Solubility & Permeability:

      • Action: Determine the aqueous solubility of this compound at different pH values (e.g., 1.2, 4.5, 6.8) to simulate the GI tract.

      • Action: Perform an in vitro Caco-2 permeability assay. This will help determine if the compound has inherently low permeability or if it is a substrate for efflux pumps like P-gp. An efflux ratio greater than 2 suggests active efflux.[7]

    • Investigate First-Pass Metabolism:

      • Action: Conduct an in vitro metabolism study using rat liver microsomes. This will indicate if this compound is rapidly metabolized by liver enzymes.

    • Reformulate:

      • Action: Based on the findings, select an appropriate bioavailability enhancement strategy. If solubility is the main issue, developing an amorphous solid dispersion (ASD) or a lipid-based formulation is a highly effective approach.[4][5]

    • Bypass First-Pass Metabolism:

      • Action: For initial efficacy studies where oral delivery is not mandatory, consider alternative administration routes like intravenous (IV) or intraperitoneal (IP) to confirm the compound's in vivo activity.

Issue 2: High Inter-Animal Variability in Pharmacokinetic (PK) Data

  • Question: We are observing significant variability in the plasma concentrations of this compound across different animals in the same dosing group. What could be causing this?

  • Answer: High inter-animal variability can obscure the true pharmacokinetic profile and is often caused by inconsistencies in experimental procedures or physiological differences among animals.

  • Troubleshooting Steps:

    • Standardize Experimental Conditions:

      • Fasting: Ensure all animals are fasted for a consistent period (typically overnight) before dosing, as food can significantly impact drug absorption.[8]

      • Dosing Technique: Use a consistent and precise oral gavage technique to minimize variability in the administered dose. Ensure the formulation (especially suspensions) is homogenous and well-mixed before each administration.[9]

    • Control for Biological Variables:

      • Animal Strain, Age, and Sex: Use animals of the same strain, age, and sex to reduce physiological differences that can affect drug metabolism and absorption.

    • Refine the Formulation:

      • Action: A solution or a well-stabilized nano-suspension will generally provide more consistent absorption compared to a simple suspension of crystalline drug, which can suffer from variable dissolution rates.

Quantitative Data Summary

Quantitative data is crucial for understanding and improving a compound's bioavailability.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₂₀H₂₃NO₄ PubChem[2]
Molecular Weight 341.4 g/mol PubChem[2]
XLogP3 (Lipophilicity) 2.6 PubChem[2]

| Aqueous Solubility | Data not available (Expected to be low) | - |

Table 2: Illustrative Pharmacokinetic Parameters in Rats (Example Data) Note: Specific oral pharmacokinetic data for this compound in rats is not readily available in the literature. The following table uses representative data for a hypothetical poorly bioavailable compound (Compound X) after oral administration (10 mg/kg) to demonstrate how such data would be presented.

ParameterFormulation A (Suspension)Formulation B (ASD)
Cmax (ng/mL) 55 ± 15480 ± 95
Tmax (hr) 4.0 ± 1.52.0 ± 0.5
AUC₀-₂₄ (ng·hr/mL) 210 ± 602550 ± 450
Oral Bioavailability (F%) < 5%~45%

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol describes a common method for preparing an ASD to enhance the solubility of this compound.

  • Materials:

    • This compound

    • Polymer (e.g., HPMCAS-LF, PVP VA64, Soluplus®)

    • Volatile organic solvent (e.g., acetone, methanol, or a mixture) capable of dissolving both drug and polymer.

    • Rotary evaporator or vacuum oven.

    • Mortar and pestle.

  • Procedure:

    • Dissolution: Accurately weigh this compound and the selected polymer (e.g., in a 1:3 drug-to-polymer ratio). Dissolve both components completely in the chosen solvent in a round-bottom flask.

    • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C). Continue until a thin, solid film is formed on the flask wall and all solvent is removed.

    • Final Drying: Scrape the solid film from the flask. Place the material in a vacuum oven for 24-48 hours to remove any residual solvent.

    • Processing: Gently grind the dried ASD into a fine powder using a mortar and pestle.

    • Characterization (Recommended): Confirm the amorphous nature of the drug in the dispersion using techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).[10]

Protocol 2: In Vivo Oral Bioavailability Study in Rats

This protocol outlines a standard procedure for assessing the pharmacokinetic profile of a this compound formulation in rats. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Materials:

    • Sprague-Dawley rats (male, 250-300g) with jugular vein catheters.

    • This compound formulation (e.g., suspension in 0.5% methylcellulose (B11928114) or solution/suspension of ASD).

    • Oral gavage needles (16-18 gauge, flexible or curved with a bulb tip).[11]

    • Syringes.

    • Blood collection tubes (e.g., K2-EDTA tubes).

    • Centrifuge.

  • Procedure:

    • Animal Preparation: Fast rats overnight (approx. 12 hours) before dosing but allow free access to water.[8]

    • Dosing: Weigh each rat to calculate the precise dosing volume (e.g., 5-10 mL/kg).[12] Administer the this compound formulation carefully via oral gavage. For an IV reference group, administer a solubilized form of this compound via the tail vein (e.g., 1 mg/kg).

    • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein catheter at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Plasma Preparation: Immediately place blood samples into EDTA-containing tubes, mix gently, and keep on ice. Centrifuge the samples (e.g., at 2,000 x g for 10 minutes at 4°C) to separate the plasma.

    • Sample Analysis: Transfer the plasma supernatant to labeled tubes and store at -80°C until analysis. Analyze plasma concentrations of this compound using a validated LC-MS/MS method.[13]

    • Data Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis. Determine oral bioavailability (F%) by comparing the dose-normalized AUC from the oral group to the IV group.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_invivo Phase 2: In Vivo Study cluster_analysis Phase 3: Analysis formulation Formulation Development (e.g., ASD, SEDDS) qc Formulation QC (Amorphous state, Purity) formulation->qc dosing Oral Gavage Dosing (Fasted Rats) qc->dosing sampling Serial Blood Sampling dosing->sampling plasma Plasma Separation sampling->plasma lcms LC-MS/MS Analysis plasma->lcms pk Pharmacokinetic Analysis (Cmax, Tmax, AUC) lcms->pk bioavailability Calculate Bioavailability (F%) pk->bioavailability

Caption: Experimental workflow for an in vivo bioavailability study.

troubleshooting_logic cluster_investigate Investigation cluster_action Action start Low Oral Bioavailability Observed in Vivo check_sol Is Aqueous Solubility Low? start->check_sol check_perm Is Caco-2 Permeability Low or Efflux High? check_sol->check_perm No sol_strat Implement Solubility Enhancement: - Amorphous Solid Dispersion - Lipid-Based Formulation - Nanosizing check_sol->sol_strat Yes check_met Is Metabolism in Liver Microsomes High? check_perm->check_met No perm_strat Consider Permeation Enhancers or Efflux Pump Inhibitors (e.g., Piperine) check_perm->perm_strat Yes check_met->perm_strat No met_strat Consider Prodrug Approach or Co-dosing with Metabolic Inhibitor check_met->met_strat Yes

Caption: Troubleshooting logic for low oral bioavailability.

signaling_pathway cluster_pi3k Pro-Survival Pathway cluster_mapk Inflammatory Pathway This compound This compound pi3k PI3K This compound->pi3k Upregulates p38 p38 MAPK This compound->p38 Downregulates akt Akt pi3k->akt mtor mTOR akt->mtor survival Cell Survival & Myocardial Protection mtor->survival nfkb NF-κB p38->nfkb inflammation Inflammation & Organ Injury nfkb->inflammation

Caption: Signaling pathways modulated by this compound.

References

Minimizing toxicity of Thaliporphine derivatives in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges while investigating the toxicity of thaliporphine derivatives in animal studies.

Troubleshooting Guides

Issue 1: Unexpectedly High Acute Toxicity or Mortality

Potential Cause Troubleshooting Steps
Vehicle-related toxicity 1. Review the literature for appropriate, non-toxic vehicles for aporphine (B1220529) alkaloids. 2. Run a vehicle-only control group to assess its independent toxic effects. 3. Consider alternative solubilization methods, such as nanoparticle formulations.[1]
Rapid compound administration 1. Decrease the rate of intravenous (IV) injection to minimize shock and cardiovascular effects. 2. For oral gavage, ensure the volume is appropriate for the animal's size to prevent aspiration.
Metabolic overload 1. Fractionate the total daily dose into smaller, more frequent administrations. 2. Investigate potential drug-drug interactions if other compounds are co-administered.
Species-specific sensitivity 1. Review literature for known species differences in the metabolism of aporphine alkaloids. 2. If possible, conduct preliminary dose-ranging studies in a second species to assess translatability.

Issue 2: Signs of Organ-Specific Toxicity (e.g., Hepatotoxicity, Nephrotoxicity)

Potential Cause Troubleshooting Steps
Reactive metabolite formation 1. Investigate the metabolic pathways of your specific this compound derivative. Cytochrome P450-mediated metabolism can sometimes generate toxic byproducts.[2] 2. Consider co-administration with antioxidants if oxidative stress is a suspected mechanism.
Compound accumulation in tissues 1. Perform pharmacokinetic (PK) studies to determine the compound's distribution and elimination half-life. 2. Adjust the dosing interval to prevent compound accumulation.
Direct cellular toxicity 1. Conduct in vitro cytotoxicity assays using cell lines derived from the target organs (e.g., HepG2 for liver, HK-2 for kidney) to assess direct toxic effects. 2. Structural modifications to the this compound backbone can alter tissue distribution and reduce organ-specific toxicity.[3]

Issue 3: Poor In Vivo Efficacy at Doses Exhibiting Toxicity

Potential Cause Troubleshooting Steps
Narrow therapeutic window 1. Employ formulation strategies like liposomes or nanoparticles to improve drug delivery to the target site and reduce systemic exposure.[1] 2. Explore structural modifications of the derivative to enhance potency and reduce off-target effects.[4]
Rapid metabolism and clearance 1. Conduct pharmacokinetic studies to correlate plasma concentration with efficacy and toxicity. 2. Consider co-administration with metabolic inhibitors (use with caution and strong justification) or modify the chemical structure to block metabolic sites.
Inappropriate animal model 1. Ensure the chosen animal model accurately reflects the human disease and expresses the therapeutic target. 2. Review literature to confirm the relevance of the model for your specific research question.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of toxicity for aporphine alkaloids like this compound?

A1: The toxicity of aporphine alkaloids can stem from several mechanisms. These include the generation of reactive metabolites through cytochrome P450-mediated oxidation, leading to cellular damage.[2] Some alkaloids may also induce hepatotoxicity or cardiotoxicity, and neurological side effects have been reported.[5][6] The specific toxic profile can be influenced by the substitution pattern on the aporphine core.

Q2: How can I proactively design my this compound derivative to have lower toxicity?

A2: Structural modification is a key strategy. For example, altering substituents on the aromatic rings can influence metabolic stability and receptor binding selectivity.[3][4] Introducing or modifying functional groups can also change the pharmacokinetic properties, potentially reducing accumulation in non-target organs.[4] Computational methods, such as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, can be valuable in the early design phase.

Q3: What are the key considerations for selecting an appropriate animal model for toxicity studies?

A3: The choice of animal model should be based on factors such as metabolic similarity to humans, the expression of the therapeutic target, and historical data for related compounds. It is also important to consider the practical aspects, such as animal size for blood sampling and the availability of validated disease models.[7]

Q4: What are the essential components of a preliminary in vivo toxicity study for a novel this compound derivative?

A4: A well-designed preliminary toxicity study should include:

  • Dose-ranging: Start with a wide range of doses to identify a maximum tolerated dose (MTD).

  • Control groups: Include a vehicle-only control group.

  • Clinical observations: Monitor for signs of toxicity, such as weight loss, changes in behavior, and altered grooming.[8]

  • Blood analysis: Collect blood for complete blood count (CBC) and clinical chemistry to assess organ function.

  • Histopathology: At the end of the study, perform a gross necropsy and collect major organs for histopathological examination to identify any tissue damage.[9]

Experimental Protocols

Protocol 1: Acute Toxicity (Maximum Tolerated Dose) Study in Mice

  • Animal Model: Male and female C57BL/6 mice, 8-10 weeks old.

  • Groups:

    • Group 1: Vehicle control (e.g., saline with 5% DMSO and 10% Solutol HS 15).

    • Groups 2-6: this compound derivative at increasing doses (e.g., 1, 5, 10, 25, 50 mg/kg).

  • Administration: Single intraperitoneal (IP) or intravenous (IV) injection.

  • Observations:

    • Monitor continuously for the first 4 hours for immediate signs of toxicity (e.g., lethargy, seizures, respiratory distress).

    • Record clinical signs and body weight daily for 14 days.

  • Endpoint: Determine the highest dose at which no significant toxicity or mortality is observed.

Protocol 2: Sub-chronic Toxicity Study in Rats

  • Animal Model: Male and female Sprague-Dawley rats, 6-8 weeks old.

  • Groups:

    • Group 1: Vehicle control.

    • Group 2: Low dose (e.g., 1/10th of MTD).

    • Group 3: Mid dose (e.g., 1/3rd of MTD).

    • Group 4: High dose (MTD).

  • Administration: Daily oral gavage for 28 days.

  • Assessments:

    • Weekly: Body weight, food and water consumption.

    • End of study:

      • Blood collection for hematology and clinical chemistry.

      • Necropsy and organ weight measurement.

      • Histopathological analysis of major organs (liver, kidney, heart, spleen, lungs, brain).

Signaling Pathways and Workflows

experimental_workflow cluster_design Phase 1: Design & Synthesis cluster_invitro Phase 2: In Vitro Screening cluster_invivo Phase 3: In Vivo Testing cluster_analysis Phase 4: Analysis & Optimization synthesis Synthesize this compound Derivatives admet In Silico ADMET Prediction synthesis->admet efficacy In Vitro Efficacy Assays synthesis->efficacy cytotoxicity Cytotoxicity Assays (e.g., HepG2, HK-2) admet->cytotoxicity mtd Acute Toxicity (MTD) Study in Mice cytotoxicity->mtd efficacy->mtd subchronic Sub-chronic Toxicity Study in Rats mtd->subchronic pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling subchronic->pk_pd data_analysis Data Analysis and SAR Establishment pk_pd->data_analysis optimization Lead Optimization data_analysis->optimization optimization->synthesis Iterative Improvement

Caption: A typical workflow for the preclinical evaluation of novel this compound derivatives.

toxicity_pathway cluster_cell Cellular Environment This compound This compound Derivative cyp450 CYP450 Enzymes This compound->cyp450 nfkb NF-κB Pathway This compound->nfkb Inhibition pi3k PI3K/Akt Pathway This compound->pi3k Modulation metabolites Reactive Metabolites cyp450->metabolites ros Reactive Oxygen Species (ROS) stress Oxidative Stress ros->stress metabolites->ros apoptosis Apoptosis stress->apoptosis cell_death Cell Death/ Organ Damage apoptosis->cell_death inflammation Inflammation nfkb->inflammation pi3k->apoptosis Inhibition inflammation->cell_death

Caption: Potential signaling pathways involved in the toxicity of this compound derivatives.

References

Technical Support Center: Optimizing Aporphine Alkaloid Extraction Using Statistical Mixture Design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing statistical mixture design to optimize the extraction of aporphine (B1220529) alkaloids from plant materials.

Frequently Asked Questions (FAQs)

Q1: What is statistical mixture design and why is it useful for optimizing aporphine alkaloid extraction?

A1: Statistical mixture design is a specialized set of Design of Experiments (DoE) techniques used to determine the optimal proportions of components in a mixture to achieve a desired response. In the context of aporphine alkaloid extraction, it helps in identifying the most effective solvent blend to maximize extraction yield and purity. This methodology allows for the evaluation of synergistic or antagonistic effects between different solvents, which is crucial as a combination of solvents often yields better results than a single solvent.[1][2][3]

Q2: I am starting a new extraction optimization for aporphine alkaloids. Which solvents should I include in my mixture design?

A2: The choice of solvents depends on the specific aporphine alkaloids of interest and the plant matrix. However, common solvents used in aporphine alkaloid extraction that you can consider for your mixture design include:

  • Alcohols: Methanol, Ethanol

  • Chlorinated Solvents: Chloroform, Dichloromethane

  • Ketones: Acetone

  • Esters: Ethyl acetate

  • Alkanes: n-Hexane

  • Aqueous solutions: Water, often acidified

It is recommended to start with a selection of 3 to 4 solvents of varying polarities to cover a broad range of potential interactions.[1][3][4]

Q3: My extraction yield is low. How can I troubleshoot this using the principles of mixture design?

A3: Low extraction yield can be addressed by systematically evaluating the solvent composition. If your initial experiments are yielding poor results, consider the following:

  • Expand the Experimental Domain: Your optimal solvent blend may lie outside the proportions you initially tested. Consider adding new solvents or expanding the ranges of your current solvent proportions.

  • Check for Antagonistic Effects: The statistical analysis of your mixture design may reveal that certain solvent combinations are hindering extraction. For instance, a high proportion of a non-polar solvent like n-hexane might be reducing the extraction of more polar alkaloids.

  • Incorporate an Acid: Aporphine alkaloids are basic compounds. Adding a small amount of acid (e.g., hydrochloric acid or formic acid) to your solvent mixture can convert the alkaloids into their salt form, which may have better solubility in more polar solvents.[5]

  • Re-evaluate the Model: Ensure that the mathematical model you are using (e.g., linear, quadratic, special cubic) adequately fits your experimental data. A poor model fit will lead to inaccurate predictions of the optimal mixture.

Q4: I am observing a lot of impurities, such as fats and chlorophyll, in my extract. What can I do?

A4: The co-extraction of impurities is a common issue. Here are some strategies to mitigate this:

  • Pre-extraction Defatting: Before performing the main alkaloid extraction, you can wash the plant material with a non-polar solvent like n-hexane to remove fats, waxes, and other lipids.

  • Solvent Selectivity: Your mixture design results can help identify solvent blends that are more selective for alkaloids over impurities. Analyze the response surface to find regions that maximize alkaloid yield while minimizing the extraction of undesirable compounds.

  • Acid-Base Partitioning: After the initial extraction, you can perform a liquid-liquid extraction. By acidifying the extract, the basic alkaloids will move to the aqueous phase, leaving non-basic impurities in the organic phase. Then, by basifying the aqueous phase and re-extracting with an organic solvent, you can recover the purified alkaloids.

  • Solid-Phase Extraction (SPE): Utilize SPE cartridges to clean up your extract. Different sorbents can be used to retain either the alkaloids or the impurities, allowing for their separation.

Q5: The results from my validation experiments do not match the predictions from my mixture design model. What could be the reason?

A5: Discrepancies between predicted and experimental results can arise from several factors:

  • Model Inadequacy: The chosen statistical model may not be complex enough to capture the true relationship between the solvent proportions and the extraction yield. Consider fitting a higher-order model (e.g., cubic or quartic).

  • Variability in Plant Material: Ensure that the plant material used for both the design experiments and the validation experiments is homogeneous. Variations in the alkaloid content of the plant material can lead to inconsistent results.

  • Experimental Error: Carefully review your experimental procedure for any potential sources of error, such as inaccurate solvent measurements, inconsistent extraction times, or temperature fluctuations.

  • Outliers in the Data: Check your initial experimental data for any outliers that might be disproportionately influencing the model.

Experimental Protocols

Protocol 1: General Aporphine Alkaloid Extraction using a Simplex-Centroid Mixture Design

This protocol outlines a general procedure for optimizing a three-solvent mixture for aporphine alkaloid extraction using a simplex-centroid design.

  • Solvent Selection: Choose three solvents with varying polarities (e.g., Methanol, Chloroform, Acetone).

  • Mixture Design: Set up a simplex-centroid design with the following proportions:

    • Pure components: (1, 0, 0), (0, 1, 0), (0, 0, 1)

    • Binary mixtures: (1/2, 1/2, 0), (1/2, 0, 1/2), (0, 1/2, 1/2)

    • Ternary mixture: (1/3, 1/3, 1/3)

  • Plant Material Preparation: Dry and grind the plant material to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • For each experimental run, accurately prepare the solvent mixture according to the design proportions.

    • Weigh a consistent amount of the powdered plant material (e.g., 1 gram) into an extraction vessel.

    • Add a fixed volume of the solvent mixture (e.g., 20 mL).

    • Extract using a consistent method (e.g., ultrasonication for 30 minutes at a controlled temperature).

  • Sample Processing:

    • Centrifuge the mixture to pellet the solid material.

    • Filter the supernatant through a 0.45 µm syringe filter.

  • Analysis:

    • Analyze the extracts using a validated analytical method, such as HPLC-MS/MS, to quantify the aporphine alkaloids of interest.

  • Data Analysis:

    • Input the quantitative results into a statistical software package.

    • Fit a suitable mixture model (e.g., linear, quadratic, special cubic) to the data.

    • Generate response surface plots to visualize the effect of the solvent proportions on the extraction yield.

    • Determine the optimal solvent mixture for maximizing the extraction of the target aporphine alkaloids.

  • Model Validation:

    • Prepare the predicted optimal solvent mixture.

    • Perform the extraction and analysis using this mixture.

    • Compare the experimental results with the model's prediction to validate its accuracy.

Data Presentation

Table 1: Example Simplex-Centroid Design for a Three-Solvent System
RunSolvent A (%)Solvent B (%)Solvent C (%)Response (e.g., Alkaloid Yield in µg/g)
110000Experimental Result
201000Experimental Result
300100Experimental Result
450500Experimental Result
550050Experimental Result
605050Experimental Result
733.333.333.3Experimental Result
Table 2: HPLC-MS/MS Validation Parameters for Aporphine Alkaloid Quantification
ParameterGlaziovineNuciferineRoemerine
Limit of Detection (LOD) 0.5 - 5.2 ng/mL[4]Typical RangeTypical Range
Limit of Quantification (LOQ) 1.6 - 17.2 ng/mL[4]Typical RangeTypical Range
Accuracy (%) 80 - 120%[4]Typical RangeTypical Range
Coefficient of Variation (%) < 17.42%[4]Typical RangeTypical Range

Visualizations

MixtureDesignWorkflow cluster_prep Preparation cluster_design Mixture Design cluster_exp Experimentation cluster_analysis Data Analysis & Optimization cluster_validation Validation Plant_Material Select & Prepare Plant Material Define_Design Choose Mixture Design (e.g., Simplex-Centroid) Plant_Material->Define_Design Solvent_Selection Select Solvents (e.g., 3-4) Solvent_Selection->Define_Design Experimental_Runs Generate Experimental Runs Define_Design->Experimental_Runs Perform_Extractions Perform Extractions (e.g., Ultrasonication) Experimental_Runs->Perform_Extractions Analysis Analyze Extracts (HPLC-MS/MS) Perform_Extractions->Analysis Model_Fitting Fit Statistical Model Analysis->Model_Fitting Response_Surface Generate Response Surface Plots Model_Fitting->Response_Surface Optimization Determine Optimal Mixture Response_Surface->Optimization Validation_Experiment Perform Validation Experiment Optimization->Validation_Experiment Compare_Results Compare Predicted vs. Experimental Results Validation_Experiment->Compare_Results

Caption: Workflow for optimizing aporphine alkaloid extraction.

Troubleshooting_Low_Yield cluster_solutions Troubleshooting Steps Low_Yield Low Extraction Yield Expand_Domain Expand Solvent Proportions Low_Yield->Expand_Domain Check_Antagonism Check for Antagonistic Effects in Model Low_Yield->Check_Antagonism Add_Acid Incorporate Acid into Mixture Low_Yield->Add_Acid Reevaluate_Model Fit a Higher-Order Model Low_Yield->Reevaluate_Model

Caption: Troubleshooting guide for low extraction yield.

References

Technical Support Center: Animal Models for Thaliporphine Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols for the preclinical evaluation of Thaliporphine using animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary pharmacological effects?

A1: this compound is a natural aporphine (B1220529) alkaloid. Its primary pharmacological effects investigated in animal models include cardioprotection, neuroprotection, and anti-inflammatory activities. It has shown therapeutic potential in models of myocardial ischemia-reperfusion injury, endotoxemic shock, and traumatic brain injury.[1][2]

Q2: Which animal models are most appropriate for studying this compound's effects?

A2: The choice of model depends on the therapeutic area of interest:

  • Cardioprotection: The most common model is the surgical ligation of the left anterior descending (LAD) coronary artery in rats (Sprague-Dawley or Wistar) to induce myocardial ischemia, followed by reperfusion.[1]

  • Neuroprotection: Models of traumatic brain injury (TBI) or middle cerebral artery occlusion (MCAO) for ischemic stroke are relevant.[3]

  • Anti-inflammatory Effects: Lipopolysaccharide (LPS)-induced endotoxemia in rats or rabbits is used to study its effects on systemic inflammation and associated cardiac depression.[2][4]

Q3: What are the typical dose ranges and administration routes for this compound in rodent models?

A3: Doses are model-dependent. In rat models of myocardial ischemia-reperfusion, intravenous (IV) doses of 0.05 and 0.5 mg/kg have been shown to be effective in reducing infarct size.[1] For endotoxemia-induced cardiac depression in rats, a 1 mg/kg IV dose has been used.[2] A derivative of this compound showed neuroprotective effects at a 10 mg/kg intraperitoneal (IP) dose.[3] Due to extensive first-pass metabolism common to aporphine alkaloids, oral administration is generally not effective, making parenteral routes (IV, IP) necessary.[5]

Q4: How should this compound be prepared for in vivo administration?

A4: this compound is often poorly soluble in aqueous solutions. A common approach is to dissolve it in a non-aqueous solvent first, such as dimethyl sulfoxide (B87167) (DMSO), before further dilution. For example, a this compound derivative has been prepared by dissolving it in 100% DMSO for intraperitoneal injection.[3] It is critical to establish a stable formulation and to use a consistent vehicle control group (e.g., saline with the same final concentration of DMSO) in all experiments.

Troubleshooting Guide

Issue 1: High variability or mortality in the rat myocardial ischemia-reperfusion (I/R) model.

  • Possible Cause: Inconsistent surgical procedure, particularly the location and tightness of the coronary artery ligation. Accidental puncture of the myocardium or lung can also lead to high mortality.

  • Recommended Solution:

    • Standardize Surgery: Ensure the suture is placed under the left anterior descending (LAD) coronary artery at the same anatomical location in all animals, typically just distal to the first branch.

    • Monitor Vitals: Continuously monitor ECG, body temperature, and respiration throughout the procedure. Maintain core body temperature at 37°C using a heating pad.

    • Ventilation: Use a rodent ventilator with appropriate tidal volume and respiratory rate for the animal's weight to prevent hypoxia or hypercapnia.

    • Confirm Ischemia: Successful ligation should produce a visible paling of the ventricular wall and ST-segment elevation on the ECG. These signs confirm that ischemia has been induced correctly.

Issue 2: Inconsistent or non-significant results in neurobehavioral assessments after inducing brain injury.

  • Possible Cause: High baseline variability between animals, improper handling, or lack of acclimatization to the testing environment. The timing of the assessment post-injury is also critical.

  • Recommended Solution:

    • Acclimatization: Allow animals to acclimate to the laboratory and testing rooms for at least one week before any procedures. Handle the animals daily to reduce stress.

    • Baseline Testing: Perform baseline behavioral tests before injury to identify and exclude outliers. This allows for post-injury changes to be compared against each animal's own baseline.

    • Control Environment: Conduct all behavioral tests at the same time of day and under consistent lighting and noise conditions to minimize environmental influence on performance.

    • Blinding: The experimenter conducting the behavioral scoring should be blinded to the treatment groups to prevent bias.

Issue 3: Suspected poor bioavailability or rapid clearance of this compound.

  • Possible Cause: Like other aporphine alkaloids, this compound likely undergoes significant first-pass hepatic metabolism, leading to very low bioavailability after oral administration.[5][6] Rapid metabolism and clearance can also occur even with parenteral administration.

  • Recommended Solution:

    • Use Parenteral Routes: Administer this compound via intravenous (IV) or intraperitoneal (IP) injection to bypass first-pass metabolism.

    • Pharmacokinetic (PK) Pilot Study: Conduct a pilot PK study in a small cohort of animals. Measure plasma concentrations of this compound at multiple time points after administration to determine key parameters like Cmax, Tmax, and half-life. This will inform the optimal dosing regimen and timing for efficacy studies.

    • Vehicle Optimization: Ensure the drug is fully solubilized in the chosen vehicle. Precipitation upon injection can drastically alter absorption and bioavailability. Test different biocompatible solvents or consider formulation strategies if solubility is a persistent issue.

Data Presentation

Table 1: Effective Doses of this compound and Derivatives in Rodent Models
CompoundAnimal ModelSpecies/StrainRouteEffective DoseObserved EffectCitation
This compoundMyocardial I/RRat (Sprague-Dawley)IV0.05 - 0.5 mg/kgReduced infarct size, improved cardiac function[1]
This compoundEndotoxemia (LPS)Rat (Wistar)IV1 mg/kgAmeliorated cardiac depression[2]
TM-1 (Derivative)Traumatic Brain InjuryRatIP10 mg/kgReduced mRNA expression of AQP1/AQP4[3]
Table 2: Comparative Pharmacokinetic Parameters of Aporphine Alkaloids in Rats

(Note: Data for this compound is not currently available. The following data for structurally related aporphine alkaloids are provided for reference and highlight class-wide properties, such as rapid parenteral absorption and high oral bioavailability for some members.)

CompoundRouteDoseCmax (ng/mL)Tmax (hr)Oral Bioavailability (F%)Citation
N-nuciferineOral20 mg/kg5701.6579.9%[7]
RoemerineOral20 mg/kg13580.2284.0%[7]
Apomorphine (B128758)IV2 mg/kg--Very Low*[5][8]

*Oral bioavailability of apomorphine is very low due to extensive first-pass metabolism, a common characteristic that should be considered for this compound.[5][6]

Experimental Protocols

Protocol: Induction of Myocardial Ischemia-Reperfusion (I/R) Injury in Rats

This protocol describes the ligation of the left anterior descending (LAD) coronary artery to induce a controlled myocardial infarction.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthetic (e.g., sodium pentobarbital (B6593769) or isoflurane)

  • Rodent ventilator

  • Heating pad and rectal thermometer

  • Surgical instruments (forceps, scissors, needle holders)

  • 6-0 silk suture with a tapered needle

  • ECG monitor

Procedure:

  • Anesthesia and Ventilation: Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature at 37°C. Intubate the trachea and connect the animal to a rodent ventilator.

  • Surgical Incision: Make a left thoracotomy incision at the fourth or fifth intercostal space to expose the heart.

  • Pericardium Opening: Carefully open the pericardium to visualize the left atrium and ventricle. The LAD coronary artery can be seen originating near the left atrium.

  • LAD Ligation: Pass a 6-0 silk suture underneath the LAD artery, approximately 2-3 mm from its origin.

  • Induction of Ischemia: Occlude the LAD artery by tightening the suture. A slipknot is often used to allow for reperfusion. Successful occlusion is confirmed by the appearance of a pale, ischemic area on the ventricle and by changes in the ECG (e.g., ST-segment elevation). Maintain the ischemic period for a defined duration (e.g., 30-60 minutes).

  • Drug Administration: Administer this compound or vehicle at the desired time point (e.g., 10 minutes before reperfusion).[1]

  • Reperfusion: Release the slipknot to allow blood flow to return to the myocardium. Reperfusion is confirmed by a visible return of color (hyperemia) to the previously ischemic tissue.

  • Closure and Recovery: Close the chest wall in layers. Allow the animal to recover from anesthesia. Provide appropriate post-operative analgesia and care.

  • Endpoint Analysis: After a set reperfusion period (e.g., 2-24 hours), euthanize the animal to harvest the heart for analysis of infarct size (e.g., TTC staining), biochemical markers, or histological evaluation.

Mandatory Visualizations

G cluster_prep Phase 1: Animal Preparation cluster_surgery Phase 2: Surgical Procedure cluster_ir Phase 3: Ischemia-Reperfusion cluster_analysis Phase 4: Endpoint Analysis P1 Anesthetize & Intubate Rat P2 Initiate Mechanical Ventilation P1->P2 P3 Monitor ECG & Body Temp P2->P3 S1 Perform Left Thoracotomy P3->S1 S2 Expose Heart & Identify LAD Artery S1->S2 S3 Place Suture Around LAD S2->S3 I1 Induce Ischemia (Tighten Suture for 30 min) S3->I1 I2 Administer this compound / Vehicle (IV) I1->I2 I3 Initiate Reperfusion (Release Suture for 2-24 hr) I2->I3 A1 Euthanize Animal & Harvest Heart I3->A1 A2 Measure Infarct Size (TTC Staining) A1->A2 A3 Biochemical Assays (e.g., Creatine Kinase) A1->A3 A4 Histology A1->A4

Caption: Experimental workflow for a rat myocardial ischemia-reperfusion model.

G cluster_nucleus LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 TAK1 TAK1 (Phosphorylated) TLR4->TAK1 Activates IKK IKK Complex TAK1->IKK IkBa IκBα (Degradation) IKK->IkBa Phosphorylates NFkB NF-κB Activation IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, iNOS) Transcription->Cytokines This compound This compound This compound->TAK1 Inhibits This compound->NFkB Inhibits

Caption: this compound's proposed anti-inflammatory signaling pathway.

References

Addressing matrix effects in LC-MS/MS analysis of Thaliporphine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Thaliporphine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for this compound caused by co-eluting endogenous components from the biological matrix (e.g., plasma, urine, tissue homogenate).[1][2] This interference can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), which significantly impacts the accuracy, precision, and sensitivity of the bioanalytical method.[1][3]

Q2: What are the common sources of matrix effects in plasma-based assays for this compound?

A2: In plasma, the most common sources of matrix effects are phospholipids (B1166683) from cell membranes, which are highly abundant and can co-elute with this compound.[4][5] Other potential sources include salts, endogenous metabolites, and proteins that were not completely removed during the sample preparation process.[1][6]

Q3: How can I qualitatively determine if my this compound assay is experiencing matrix effects?

A3: A post-column infusion experiment is a powerful qualitative tool to identify regions in the chromatogram where ion suppression or enhancement occurs.[3][7] This technique helps you visualize the impact of the matrix and allows you to adjust your chromatographic method to shift the this compound peak to a cleaner region of the chromatogram.[7]

Q4: How can I quantitatively measure the extent of matrix effects?

A4: The matrix factor (MF) provides a quantitative measure of the matrix effect. It is calculated by comparing the peak response of this compound in a post-extraction spiked matrix sample to the response of this compound in a neat solution.[8] An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.[8]

Q5: What is considered an acceptable range for the matrix factor?

A5: Ideally, the matrix factor should be between 0.8 and 1.2. The precision of the matrix factor, expressed as the coefficient of variation (%CV), across at least six different lots of the biological matrix should be ≤15%.[8]

Troubleshooting Guide

Problem 1: Poor reproducibility and high variability in quality control (QC) samples for this compound.

  • Possible Cause: Inconsistent matrix effects across different lots of the biological matrix.[8]

  • Troubleshooting Steps:

    • Assess Lot-to-Lot Variability: Perform a post-extraction spike experiment using at least six different lots of the matrix.

    • Calculate Matrix Factor: Determine the matrix factor for each lot. A high %CV for the matrix factor across the different lots confirms variability.

    • Optimize Sample Preparation: Employ a more rigorous sample preparation technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to more effectively remove interfering matrix components.[1][5]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, thereby compensating for the variability.[3][9][10][11]

Problem 2: Low signal intensity and poor sensitivity for this compound.

  • Possible Cause: Significant ion suppression.[1]

  • Troubleshooting Steps:

    • Perform Post-Column Infusion: This will help identify the retention time windows with the most significant ion suppression.[3][7]

    • Modify Chromatographic Conditions:

      • Adjust the gradient profile to separate this compound from the suppression zones.[1]

      • Change the mobile phase composition or pH to alter the retention of interfering components.[5]

    • Improve Sample Cleanup: Use a more selective sample preparation method like mixed-mode SPE to specifically target the removal of phospholipids and other interfering substances.[5]

    • Switch Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), as it can be less susceptible to matrix effects for certain compounds.[7][12]

Problem 3: Inaccurate results, with a consistent bias (either high or low) in QC samples.

  • Possible Cause: A consistent matrix effect that is not being adequately compensated for.

  • Troubleshooting Steps:

    • Evaluate Internal Standard (IS) Performance:

      • Ensure the chosen internal standard co-elutes with this compound and experiences a similar matrix effect. A SIL-IS is the ideal choice.[3][9][10][11]

      • If using an analog IS, verify that its ionization is affected by the matrix in the same way as this compound.

    • Assess IS Matrix Factor: Perform a post-extraction spike experiment for the internal standard to determine its matrix factor. The IS matrix factor should be comparable to the this compound matrix factor.

    • Prepare Calibration Standards in Matrix: Prepare the calibration standards in the same biological matrix as the samples to account for consistent matrix effects.[1]

Data Presentation

Table 1: Matrix Factor of this compound in Different Lots of Human Plasma

Plasma LotPeak Area (Neat Solution)Peak Area (Post-Spiked Extract)Matrix Factor
Lot 11,250,000850,0000.68
Lot 21,245,000910,0000.73
Lot 31,255,000790,0000.63
Lot 41,260,000950,0000.75
Lot 51,250,000825,0000.66
Lot 61,248,000880,0000.70
Mean 1,251,333 867,500 0.69
%CV 0.45% 7.4% 7.1%

Table 2: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery of this compound

Sample Preparation MethodMatrix Factor (Mean ± SD)Recovery (%) (Mean ± SD)
Protein Precipitation (PPT)0.55 ± 0.0895 ± 5
Liquid-Liquid Extraction (LLE)0.85 ± 0.0575 ± 8
Solid-Phase Extraction (SPE)0.95 ± 0.0488 ± 6

Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects using Post-Column Infusion

  • System Setup:

    • Infuse a standard solution of this compound at a constant flow rate (e.g., 10 µL/min) into the LC flow path between the analytical column and the mass spectrometer's ion source using a T-connector.

  • Equilibration:

    • Allow the system to equilibrate until a stable baseline signal for this compound is observed.

  • Injection:

    • Inject a blank, extracted matrix sample (prepared using your current method).

  • Data Analysis:

    • Monitor the this compound signal for any deviations from the stable baseline. A dip in the signal indicates ion suppression, while a peak indicates ion enhancement. The retention times of these deviations correspond to the elution of matrix components causing the interference.

Protocol 2: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking

  • Sample Preparation:

    • Set A (Analyte in Neat Solution): Spike a known concentration of this compound into the mobile phase or reconstitution solvent.

    • Set B (Analyte in Spiked Matrix Extract): Extract at least six different lots of blank biological matrix using your validated sample preparation method. Spike the same known concentration of this compound into the final, dried extracts before reconstitution.

  • LC-MS/MS Analysis:

    • Analyze both sets of samples using the developed LC-MS/MS method.

  • Calculation of Matrix Factor (MF):

    • MF = (Peak Response of Analyte in Set B) / (Peak Response of Analyte in Set A)

Visualizations

Workflow_for_Addressing_Matrix_Effects Workflow for Addressing Matrix Effects in this compound Analysis start Start: Inaccurate or Irreproducible Results qual_assess Qualitative Assessment: Post-Column Infusion start->qual_assess quant_assess Quantitative Assessment: Matrix Factor Calculation (Post-Extraction Spike) qual_assess->quant_assess is_me_present Matrix Effect Present? quant_assess->is_me_present optimize_chrom Optimize Chromatography: - Adjust Gradient - Change Mobile Phase is_me_present->optimize_chrom Yes no_me No Significant Matrix Effect is_me_present->no_me No optimize_sample_prep Optimize Sample Prep: - LLE - SPE (RP, IEX, Mixed-Mode) optimize_chrom->optimize_sample_prep use_sil_is Implement SIL-IS optimize_sample_prep->use_sil_is revalidate Re-evaluate Matrix Effect use_sil_is->revalidate revalidate->optimize_chrom Not Acceptable end End: Reliable Method revalidate->end Acceptable no_me->end

Caption: Troubleshooting workflow for matrix effects.

Mitigation_Strategies Strategies to Mitigate Matrix Effects for this compound matrix_effects Matrix Effects (Ion Suppression/Enhancement) sample_prep Sample Preparation matrix_effects->sample_prep chromatography Chromatography matrix_effects->chromatography internal_std Internal Standard matrix_effects->internal_std ppt Protein Precipitation (PPT) sample_prep->ppt lle Liquid-Liquid Extraction (LLE) sample_prep->lle spe Solid-Phase Extraction (SPE) sample_prep->spe gradient Gradient Modification chromatography->gradient column Alternative Column Chemistry chromatography->column mobile_phase Mobile Phase Adjustment (pH) chromatography->mobile_phase analog Structural Analog IS internal_std->analog sil_is Stable Isotope-Labeled (SIL) IS internal_std->sil_is

Caption: Mitigation strategies for matrix effects.

References

Technical Support Center: Improving the Regioselectivity of Thaliporphine Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the regioselective derivatization of Thaliporphine. This resource is tailored for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guidance and frequently asked questions to address specific challenges encountered during the electrophilic aromatic substitution of this compound and related aporphine (B1220529) alkaloids.

Understanding Regioselectivity in this compound Derivatization

This compound possesses a tetracyclic aporphine core with a highly activated aromatic system due to the presence of a hydroxyl and three methoxy (B1213986) substituents. These electron-donating groups are all ortho, para-directing, which can lead to a mixture of regioisomers upon electrophilic aromatic substitution, complicating purification and characterization. The key to improving regioselectivity lies in understanding the directing effects of these substituents and carefully controlling reaction conditions.

Structure of this compound: 2,9,10-trimethoxy-1-hydroxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline

Frequently Asked Questions (FAQs)

Q1: What are the most reactive positions on the this compound scaffold for electrophilic aromatic substitution?

A1: The aromatic rings of this compound are electron-rich, making them susceptible to electrophilic attack. The hydroxyl and methoxy groups are strong activating groups, directing electrophiles to the positions ortho and para to them. Based on the structure of this compound, the most activated and sterically accessible positions are likely C-3, C-8, and C-11. The precise reactivity will depend on the specific electrophile and reaction conditions.

Q2: How do the substituents on this compound influence regioselectivity?

A2: The hydroxyl group at C-1 and the methoxy groups at C-2, C-9, and C-10 all donate electron density to the aromatic rings through resonance, stabilizing the carbocation intermediate (the arenium ion) formed during electrophilic attack. This stabilization is most effective when the electrophile adds to the ortho and para positions relative to these groups. The interplay of these directing effects determines the final regioisomeric distribution.

Q3: Can the nitrogen atom in the aporphine core influence the reaction?

A3: Under acidic conditions, typically used for nitration, the basic nitrogen atom can be protonated. The resulting ammonium (B1175870) ion is a strong deactivating group, which can reduce the nucleophilicity of the aromatic rings and potentially influence the regioselectivity.

Q4: Are there any computational tools to predict the regioselectivity of this compound derivatization?

A4: Yes, computational chemistry software can be used to model the electronic properties of the this compound molecule. By calculating parameters such as electrostatic potential maps and frontier molecular orbital (HOMO) densities, it is possible to predict the most nucleophilic sites and thus the likely positions of electrophilic attack.

Troubleshooting Guide: Common Issues in this compound Derivatization

This guide addresses specific problems that may arise during the nitration, halogenation, and formylation of this compound. The solutions are based on principles of electrophilic aromatic substitution and data from related aporphine alkaloids, such as isocorydine.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Reaction 1. Deactivation of the aromatic ring by protonation of the nitrogen. 2. Insufficiently reactive electrophile. 3. Steric hindrance at the target position.1. Use milder reaction conditions or protect the nitrogen atom prior to the reaction. 2. Employ a more potent electrophile or a stronger Lewis acid catalyst. 3. Consider a different derivatization strategy if the target site is highly hindered.
Poor Regioselectivity (Mixture of Isomers) 1. Multiple activated positions on the aromatic rings. 2. Reaction conditions are too harsh, leading to a loss of selectivity. 3. Competing directing effects of the substituents.1. Lower the reaction temperature to favor the thermodynamically more stable product. 2. Use a bulkier electrophile to favor substitution at less sterically hindered positions. 3. Modify the directing groups, for example, by protecting the hydroxyl group to alter its electronic influence.
Oxidation of the Phenolic Hydroxyl Group The phenolic hydroxyl group is sensitive to oxidation, especially under nitrating conditions.1. Conduct the reaction at very low temperatures (e.g., -30 °C). 2. Use a milder nitrating agent. 3. Protect the hydroxyl group as an ether or ester before carrying out the derivatization.
Difficulty in Product Purification The resulting regioisomers may have very similar polarities, making chromatographic separation challenging.1. Optimize the reaction to favor a single isomer. 2. Employ high-performance liquid chromatography (HPLC) with a suitable column and mobile phase for separation. 3. Consider derivatizing the mixture to improve the separation characteristics of the isomers.

Data Presentation: Regioselectivity in Aporphine Alkaloid Derivatization

Due to the limited availability of specific quantitative data for this compound derivatization in the literature, the following table presents data for the derivatization of isocorydine, a structurally similar aporphine alkaloid, to provide insights into expected regioselectivity.

Reaction Aporphine Alkaloid Reagents and Conditions Major Regioisomer Yield (%) Reference
NitrationIsocorydineHNO₃, -30 °C8-NitroisocorydineNot Reported[1]
ChlorinationIsocorydineN-chlorosuccinimide8-ChloroisocorydineNot Reported[1]

Experimental Protocols

The following are detailed experimental methodologies for key derivatization reactions, adapted from procedures for closely related aporphine alkaloids. Caution: These reactions should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Regioselective Nitration of an Aporphine Alkaloid (Adapted from Isocorydine Nitration)[1]
  • Dissolution: Dissolve the aporphine alkaloid (1 equivalent) in a suitable solvent such as acetic acid.

  • Cooling: Cool the solution to -30 °C in a cryostat or a dry ice/acetone bath.

  • Addition of Nitrating Agent: Slowly add a solution of nitric acid (1.1 equivalents) in acetic acid dropwise to the cooled solution while maintaining vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully pour the reaction mixture into ice-water.

  • Neutralization and Extraction: Neutralize the aqueous solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Regioselective Halogenation of an Aporphine Alkaloid (General Procedure)
  • Dissolution: Dissolve the aporphine alkaloid (1 equivalent) in an appropriate solvent (e.g., dichloromethane, chloroform, or acetic acid).

  • Addition of Halogenating Agent: Add the halogenating agent (e.g., N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), 1.1 equivalents) portion-wise to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress by TLC.

  • Work-up: Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate (B1220275) to quench any remaining halogenating agent.

  • Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Protocol 3: Vilsmeier-Haack Formylation of an Electron-Rich Aromatic Compound (General Procedure)
  • Preparation of Vilsmeier Reagent: In a two-necked flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous dimethylformamide (DMF) in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes.

  • Addition of Substrate: Dissolve the aporphine alkaloid (1 equivalent) in a minimal amount of DMF and add it to the prepared Vilsmeier reagent.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 50-60 °C for several hours, monitoring by TLC.

  • Hydrolysis: Cool the reaction mixture and pour it onto crushed ice. Add a solution of sodium acetate (B1210297) and stir until the hydrolysis of the iminium salt intermediate is complete.

  • Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the resulting aldehyde by column chromatography.

Visualizations

Troubleshooting_Regioselectivity Troubleshooting Poor Regioselectivity start Start: Poor Regioselectivity Observed (Mixture of Isomers) check_temp Is the reaction temperature too high? start->check_temp lower_temp Action: Lower the reaction temperature (e.g., from RT to 0°C or -30°C) check_temp->lower_temp Yes check_electrophile Is the electrophile small and highly reactive? check_temp->check_electrophile No end_success End: Improved Regioselectivity lower_temp->end_success use_bulky_electrophile Action: Use a bulkier electrophile to favor less hindered positions check_electrophile->use_bulky_electrophile Yes check_directing_groups Are there competing directing effects? check_electrophile->check_directing_groups No use_bulky_electrophile->end_success modify_directing_groups Action: Protect or modify a directing group (e.g., protect phenolic -OH) check_directing_groups->modify_directing_groups Yes end_fail End: Re-evaluate synthetic strategy check_directing_groups->end_fail No modify_directing_groups->end_success

Caption: Troubleshooting workflow for poor regioselectivity.

Experimental_Workflow_Nitration General Workflow for Regioselective Nitration start Start: this compound dissolve Dissolve in Acetic Acid start->dissolve cool Cool to -30°C dissolve->cool add_reagent Add HNO3 in Acetic Acid cool->add_reagent monitor Monitor by TLC add_reagent->monitor quench Quench with Ice-Water monitor->quench neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with Organic Solvent neutralize->extract purify Purify by Column Chromatography extract->purify end End: Purified Nitro-Thaliporphine purify->end

Caption: Experimental workflow for nitration.

Signaling_Pathway_EAS Electrophilic Aromatic Substitution Pathway This compound This compound (Nucleophile) Arenium_Ion Arenium Ion Intermediate (Resonance Stabilized) This compound->Arenium_Ion + E+ Electrophile Electrophile (E+) Product Derivatized this compound Arenium_Ion->Product - H+ Proton_Loss Loss of H+ Arenium_Ion->Proton_Loss

Caption: Simplified EAS pathway on this compound.

References

Technical Support Center: A Guide to Scaling Up Thaliporphine Synthesis for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on the synthesis of the promising aporphine (B1220529) alkaloid, Thaliporphine, for preclinical evaluation, this technical support center provides a comprehensive resource to navigate the complexities of scaling up production. This guide addresses potential challenges through detailed troubleshooting guides and frequently asked questions, aiming to streamline the synthetic process for a consistent and efficient supply of this valuable compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the synthesis of this compound for preclinical studies?

A1: Scaling up the synthesis of aporphine alkaloids like this compound presents several key challenges. These include maintaining stereochemical control at the chiral center, achieving efficient intramolecular aryl-aryl bond formation to construct the core structure, and minimizing metal contamination from catalysts used in coupling reactions. Furthermore, ensuring batch-to-batch consistency and developing robust purification methods to meet the high purity requirements for preclinical trials are critical hurdles.

Q2: What synthetic strategies are amenable to the large-scale production of this compound?

A2: Several synthetic strategies for the aporphine core show promise for scalability. Chemoenzymatic approaches, which utilize enzymes for key stereoselective steps, can offer high efficiency and reduce the need for expensive chiral ligands.[1][2] Photocatalytic oxidative phenol (B47542) coupling is another promising method that can be performed on a gram scale. Additionally, classic methods involving a Pictet-Spengler reaction followed by an intramolecular cyclization (e.g., via benzyne (B1209423) chemistry or metal-catalyzed coupling) remain relevant, though they may require significant optimization for large-scale operations.

Q3: What level of purity is required for this compound intended for preclinical studies?

A3: For preclinical studies, this compound should be synthesized with a high degree of purity, typically exceeding 95%, with all impurities identified and characterized. Regulatory guidelines for preclinical research necessitate thorough documentation of the synthesis, purification, and characterization of the active pharmaceutical ingredient (API).

Troubleshooting Guide

Issue: Low yield in the Pictet-Spengler reaction for the tetrahydroisoquinoline core.

  • Possible Cause: Incomplete reaction, decomposition of the starting materials (phenethylamine derivative or aldehyde), or formation of side products.

  • Recommended Solutions:

    • Reaction Conditions: Optimize the reaction temperature and time. While some reactions proceed at room temperature, others may require mild heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Catalyst: If using a catalyst (e.g., a Brønsted or Lewis acid), screen different catalysts and loadings to find the optimal conditions. Ensure the catalyst is fresh and active.

    • Starting Materials: Use high-purity starting materials. The phenethylamine (B48288) derivative can be sensitive to oxidation, so it may be beneficial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue: Inefficient intramolecular aryl-aryl coupling to form the aporphine core.

  • Possible Cause: Poor reactivity of the precursor, catalyst deactivation, or steric hindrance.

  • Recommended Solutions:

    • Catalyst System: For metal-catalyzed couplings (e.g., using palladium), screen different ligands and catalyst precursors. Ensure rigorous exclusion of oxygen and moisture, as these can deactivate the catalyst.

    • Reaction Conditions: Optimize the solvent, temperature, and reaction time. High temperatures are often required for these coupling reactions.

    • Alternative Coupling Strategies: Consider alternative methods such as photochemical cyclization or benzyne-mediated cyclization, which may offer milder reaction conditions and avoid metal catalysts.[3]

Issue: Formation of homodimers as significant byproducts in oxidative coupling reactions.

  • Possible Cause: Similar reactivity of the two aromatic precursors leading to self-coupling.

  • Recommended Solutions:

    • Stoichiometry: Adjust the stoichiometry of the coupling partners. Using an excess of one reactant can sometimes favor the desired heterodimerization.

    • Protecting Groups: The choice of protecting groups on the phenolic hydroxyls and the nitrogen atom can influence the electronic properties and steric environment of the precursors, thereby affecting the selectivity of the coupling reaction.

    • Slow Addition: Adding one of the coupling partners slowly to the reaction mixture can help to maintain a low concentration of that species, which can disfavor homodimerization.

Issue: Difficulty in purifying this compound to >95% purity.

  • Possible Cause: Presence of closely related impurities or diastereomers, or contamination with residual metals from catalytic steps.

  • Recommended Solutions:

    • Chromatography: Develop an optimized flash column chromatography protocol. It may be necessary to screen different solvent systems and stationary phases. For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) may be required.

    • Crystallization: Attempt to crystallize the final product or a salt form of it. Crystallization can be a highly effective method for removing minor impurities.

    • Metal Scavenging: If residual metal catalysts are a concern, treat the product solution with a metal scavenger before final purification.

Quantitative Data from Aporphine Alkaloid Syntheses

Synthetic Step/MethodCompoundScaleYieldReference
Photocatalytic Oxidative Phenol CouplingDimer Precursor12 g54%--INVALID-LINK--
One-pot Methylation and Reduction(±)-GlaucineNot specified80%--INVALID-LINK--
Aluminum(III) Chloride Mediated DeprotectionTrihydroxy Dimer~5 g86%--INVALID-LINK--
Methylation of PhenolsMethylated DimerNot specified92%--INVALID-LINK--

Experimental Protocols

Representative Protocol for Pictet-Spengler Reaction

Disclaimer: This is a generalized protocol based on the synthesis of related aporphine alkaloids and should be optimized for the specific substrates used in the synthesis of this compound.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the substituted phenethylamine precursor (1.0 eq). Dissolve the starting material in a suitable solvent (e.g., dichloromethane (B109758) or toluene).

  • Addition of Aldehyde: Add the corresponding aldehyde (1.0-1.2 eq) to the solution.

  • Acid Catalyst: If required, add the acid catalyst (e.g., trifluoroacetic acid, 1.0-2.0 eq) dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired tetrahydroisoquinoline.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_purification Purification & Final Product start1 Substituted Phenethylamine step1 Pictet-Spengler Reaction start1->step1 start2 Substituted Benzaldehyde start2->step1 step2 N-Alkylation/ Protection step1->step2 step3 Intramolecular Aryl-Aryl Coupling step2->step3 step4 Deprotection step3->step4 purification Chromatography & Crystallization step4->purification final_product This compound (>95% Purity) purification->final_product

Caption: A generalized synthetic workflow for the preparation of this compound.

signaling_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TAK1 TAK1 MyD88->TAK1 IKK IKK TAK1->IKK IkB IκBα IKK->IkB P NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Pro-inflammatory Cytokines This compound This compound This compound->TAK1 Inhibits This compound->IKK Inhibits This compound->NFkB Inhibits Translocation NFkB_nuc NF-κB NFkB_nuc->Inflammation

Caption: The inhibitory effect of this compound on the TLR4/NF-κB signaling pathway.

References

Technical Support Center: Enhancing Thaliporphine Stability in Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during the formulation of Thaliporphine.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound, as an aporphine (B1220529) alkaloid with a phenolic hydroxyl group, is susceptible to two primary degradation pathways:

  • Oxidation: The phenolic group is prone to oxidation, which can be catalyzed by light, heat, and the presence of metal ions. This can lead to the formation of colored degradation products and a loss of potency.

  • Hydrolysis: Depending on the pH of the formulation, ester or other labile functional groups, if present in a salt form or derivative, could be susceptible to hydrolysis. The stability of this compound is often pH-dependent.

Q2: My this compound formulation is changing color. What is the likely cause and how can I prevent it?

A2: A color change, often to a yellowish or brownish hue, is a common indicator of oxidative degradation of the phenolic moiety in this compound. To prevent this, consider the following:

  • Incorporate Antioxidants: Add antioxidants to your formulation to scavenge free radicals and prevent oxidative degradation.

  • Use Chelating Agents: If transition metal ions (which can catalyze oxidation) might be present as impurities from excipients or manufacturing equipment, include a chelating agent.

  • Protect from Light: Store the formulation in light-resistant containers (e.g., amber vials) to prevent photolytic degradation.

  • Inert Atmosphere: During manufacturing, purging the formulation with an inert gas like nitrogen can displace oxygen and reduce oxidation.

Q3: How does pH affect the stability of this compound, and what is the optimal pH range for formulation?

A3: The stability of aporphine alkaloids is often influenced by pH. While specific data for this compound is limited, for many phenolic alkaloids, a slightly acidic pH (typically in the range of 3-6) is often found to be optimal for stability. Extreme pH values (highly acidic or alkaline) can catalyze degradation. It is crucial to perform a pH-rate profile study to determine the pH of maximum stability for your specific formulation.

Q4: I am observing precipitation of this compound in my liquid formulation over time. What could be the issue?

A4: Precipitation can be due to several factors:

  • Poor Solubility: this compound may have low aqueous solubility, and changes in temperature or solvent composition during storage can cause it to precipitate.

  • pH Shift: A change in the pH of the formulation during storage can alter the ionization state of this compound, affecting its solubility.

  • Degradation: A degradation product might be less soluble than the parent compound, leading to its precipitation.

  • Excipient Incompatibility: An interaction with an excipient could be causing the precipitation.

To address this, you can explore the use of solubilizing agents, such as co-solvents or cyclodextrins, and ensure the pH of your formulation is buffered effectively.

Q5: What are some recommended excipients to enhance the stability of this compound?

A5: Several excipients can be employed to improve the stability of this compound:

  • Antioxidants: Ascorbic acid, sodium metabisulfite, and butylated hydroxytoluene (BHT) are commonly used.

  • Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) and its salts can chelate metal ions.

  • Buffering Agents: Citrate and phosphate (B84403) buffers can maintain the optimal pH.

  • Solubilizers/Stabilizers: Cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) can form inclusion complexes with this compound, which can enhance both solubility and stability by protecting the molecule from the bulk environment.

  • Encapsulating Agents: For solid dosage forms or controlled-release formulations, polymers like PLGA can be used for microencapsulation to create a protective barrier.

Troubleshooting Guides

Issue 1: Rapid Loss of Potency in Liquid Formulations
Potential Cause Troubleshooting Steps Recommended Action
Oxidative Degradation 1. Analyze for oxidative degradation products using a stability-indicating HPLC method.2. Prepare a batch of the formulation and purge with nitrogen during preparation and filling. Compare its stability to a batch prepared in air.1. Incorporate an antioxidant (e.g., 0.1% w/v ascorbic acid).2. Add a chelating agent (e.g., 0.05% w/v EDTA).3. Package the formulation under an inert atmosphere.
Hydrolytic Degradation 1. Conduct a pH-rate profile study to identify the pH of maximum stability.2. Analyze for hydrolytic degradation products.1. Adjust the formulation pH to the determined optimal range.2. Use a suitable buffering system to maintain the pH.
Photodegradation 1. Expose the formulation to a controlled light source (as per ICH Q1B guidelines) and measure the degradation.2. Compare the stability of the formulation in clear vs. amber glass containers.1. Use light-protective primary packaging.2. For photolabile formulations, consider an opaque secondary packaging.
Issue 2: Physical Instability (e.g., Color Change, Precipitation)
Potential Cause Troubleshooting Steps Recommended Action
Oxidation 1. Visually inspect for color change.2. Quantify the color change using a colorimeter if necessary.1. Implement the same actions as for oxidative degradation causing potency loss (antioxidants, chelating agents, inert atmosphere).
Poor Solubility / Precipitation 1. Measure the solubility of this compound at different pH values and temperatures.2. Evaluate the impact of different co-solvents or solubilizing agents on solubility.1. Add a co-solvent (e.g., propylene (B89431) glycol, ethanol) to the formulation.2. Incorporate a cyclodextrin (B1172386) (e.g., HP-β-CD) to form a more soluble inclusion complex.
Excipient Incompatibility 1. Perform binary mixture studies of this compound with each excipient.2. Analyze the mixtures under stressed conditions (e.g., elevated temperature and humidity) using DSC, FTIR, and HPLC.1. Replace the incompatible excipient with a suitable alternative.

Data Presentation

Table 1: Illustrative pH-Dependent Stability of this compound in Aqueous Solution at 40°C
pHApparent First-Order Rate Constant (k_obs) (day⁻¹)Half-life (t½) (days)% Degradation after 30 days
2.00.03519.865.0
3.00.01069.325.9
4.00.005138.613.9
5.00.004173.311.3
6.00.00977.023.7
7.00.02527.752.8
8.00.06011.683.5

Note: Data are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Table 2: Example of Excipient Compatibility Study for this compound
ExcipientRatio (this compound:Excipient)ConditionObservation (after 4 weeks)% this compound Remaining
Lactose Monohydrate1:140°C/75% RHSlight yellowing98.5
Microcrystalline Cellulose1:140°C/75% RHNo change99.2
Magnesium Stearate1:1040°C/75% RHSignificant yellowing, new peak in HPLC92.1
Ascorbic Acid1:140°C/75% RHNo change99.5
Sodium Metabisulfite1:140°C/75% RHNo change99.6

Note: Data are hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid this compound powder at 80°C for 48 hours.

    • Photodegradation: Expose the solid powder and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

  • Sample Analysis:

    • At appropriate time points, withdraw samples.

    • Neutralize the acid and base-stressed samples.

    • Dilute all samples to a suitable concentration.

    • Analyze by a validated stability-indicating HPLC-UV/MS method to separate and identify the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase Selection:

    • Use a mixture of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer, pH 3-4) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Develop a gradient elution method to ensure separation of all peaks.

  • Detection: Use a photodiode array (PDA) detector to check for peak purity and to determine the optimal wavelength for detection of this compound and its degradation products.

  • Method Validation:

    • Inject a mixture of the stressed samples (from the forced degradation study) to ensure that all degradation product peaks are well-resolved from the parent this compound peak.

    • Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

G cluster_degradation Inferred Degradation Pathways of this compound This compound This compound Oxidized_Product Oxidized Degradation Product (e.g., Quinone) This compound->Oxidized_Product Oxidation (Light, Heat, Metal Ions) Hydrolytic_Product Hydrolytic Degradation Product This compound->Hydrolytic_Product Hydrolysis (Acid/Base Catalyzed)

Caption: Inferred degradation pathways for this compound.

Caption: A logical workflow for troubleshooting this compound stability issues.

Cross-reactivity issues in immunoassays for aporphine alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to cross-reactivity in immunoassays for aporphine (B1220529) alkaloids.

Frequently Asked Questions (FAQs)

Q1: What is immunoassay cross-reactivity in the context of aporphine alkaloid detection?

A1: Immunoassay cross-reactivity occurs when an antibody developed to detect a specific aporphine alkaloid (the target analyte) also binds to other structurally similar molecules, such as other aporphine alkaloids or their metabolites.[1] This is due to the shared core structure of the aporphine backbone. This binding can lead to inaccurate quantification and false-positive results, as the assay signal will not be exclusively from the target analyte.

Q2: Why is cross-reactivity a significant issue for aporphine alkaloid immunoassays?

A2: Aporphine alkaloids are a large and structurally diverse class of compounds, with many sharing the same basic tetracyclic ring system but differing in the position and nature of substituents (e.g., hydroxyl, methoxy (B1213986) groups).[2] An antibody raised against one aporphine, for instance, boldine, may recognize the core structure and therefore also bind to other aporphines like glaucine (B1671577) or nuciferine, which differ only slightly in their substitution patterns. This makes it challenging to develop highly specific immunoassays.

Q3: My immunoassay is showing a positive result, but I suspect it's due to a different, non-target aporphine alkaloid. How can I confirm this?

A3: The gold standard for confirming a positive immunoassay result and investigating cross-reactivity is to use a more specific analytical method, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[3] This technique can separate and identify individual alkaloids based on their unique mass-to-charge ratios and retention times, providing definitive confirmation of which compounds are present in the sample.

Troubleshooting Guides

Issue 1: High Cross-Reactivity with Structurally Related Aporphine Alkaloids

Symptom: Your immunoassay for a specific aporphine alkaloid (e.g., Boldine) shows significant signal with other aporphine alkaloids (e.g., Glaucine, Nuciferine).

Possible Causes:

  • Broad-Spectrum Antibody: The antibody used in the assay may have been generated using an immunogen that exposed conserved regions of the aporphine core, leading to broad-spectrum recognition.

  • Assay Format: The specific format of the immunoassay (e.g., competitive vs. sandwich) and the concentrations of reagents can influence the degree of observed cross-reactivity.

Solutions:

  • Characterize Cross-Reactivity: Systematically test the response of your assay to a panel of structurally related aporphine alkaloids that are likely to be present in your samples. This will allow you to quantify the percentage of cross-reactivity for each compound.

  • Hapten Design Modification: If developing a new antibody, the design of the hapten (the small molecule aporphine alkaloid conjugated to a carrier protein to make it immunogenic) is critical.[4] Attaching the linker arm to the carrier protein at a position that is unique to your target analyte can help generate more specific antibodies.

  • Assay Optimization: For competitive immunoassays, adjusting the concentration of the antibody and the labeled competitor can sometimes improve specificity.

  • Affinity Purification: Purifying the polyclonal antiserum against an immobilized form of the target analyte can help to select for higher-affinity, more specific antibodies.

Issue 2: High Background Signal and Low Sensitivity

Symptom: The negative controls show a high signal, making it difficult to distinguish them from the low-concentration standards.

Possible Causes:

  • Insufficient Blocking: The blocking buffer is not effectively preventing non-specific binding of the primary or secondary antibodies to the microplate wells.

  • Excessive Antibody Concentration: The concentrations of the primary or secondary antibodies are too high, leading to non-specific binding.

  • Inadequate Washing: Insufficient washing between steps fails to remove unbound antibodies and other reagents.

Solutions:

  • Optimize Blocking Buffer: Test different blocking agents (e.g., 1-5% Bovine Serum Albumin (BSA), non-fat dry milk) and incubation times (e.g., 1-3 hours at room temperature or overnight at 4°C).

  • Titer Antibodies: Perform a titration experiment to determine the optimal concentration for both the primary and secondary antibodies. The ideal concentration will provide a strong signal with low background.

  • Increase Washing Steps: Increase the number and vigor of washing steps between incubations. Ensure that the wells are completely aspirated after each wash.

Quantitative Data on Cross-Reactivity

Specific cross-reactivity data is highly dependent on the unique antibody used in an assay. As such, a universal cross-reactivity table for all aporphine alkaloid immunoassays is not feasible. Researchers must determine the cross-reactivity for their specific antibody and assay system. Below is a template table that can be used to present such data, with hypothetical values for an anti-Boldine antibody.

CompoundAntibody Generated AgainstIC50 (ng/mL)Relative Cross-Reactivity (%)
Boldine Boldine-KLH 15 100
GlaucineBoldine-KLH7520
NuciferineBoldine-KLH3005
IsocorydineBoldine-KLH15010
MagnoflorineBoldine-KLH>1000<1.5

Note: The data in this table is for illustrative purposes only and does not represent real experimental results.

Calculation of Relative Cross-Reactivity: Relative Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Experimental Protocols

Protocol for Determining Aporphine Alkaloid Cross-Reactivity using Competitive ELISA

This protocol describes a general procedure for testing the cross-reactivity of an antibody against various aporphine alkaloids in a competitive Enzyme-Linked Immunosorbent Assay (ELISA) format.

Materials:

  • 96-well microtiter plates

  • Target aporphine alkaloid standard (e.g., Boldine)

  • Other aporphine alkaloid standards for cross-reactivity testing

  • Primary antibody against the target aporphine alkaloid

  • Coating antigen (e.g., Boldine conjugated to a protein like OVA)

  • Enzyme-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with 100 µL of the coating antigen (e.g., 1 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Competition:

    • Prepare serial dilutions of the target aporphine alkaloid and the other aporphine alkaloids to be tested in assay buffer.

    • In a separate dilution plate, mix 50 µL of each alkaloid dilution with 50 µL of the primary antibody (at its optimal dilution). Incubate for 1 hour at room temperature.

  • Incubation: Transfer 100 µL of the alkaloid-antibody mixture to the coated and blocked 96-well plate. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody: Add 100 µL of the enzyme-conjugated secondary antibody (diluted in Blocking Buffer) to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2, but increase to 5 washes.

  • Signal Development: Add 100 µL of Substrate Solution to each well. Incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the logarithm of the alkaloid concentrations for each compound.

    • Determine the IC50 value (the concentration of the alkaloid that causes 50% inhibition of the maximum signal) for each aporphine alkaloid tested.

    • Calculate the relative cross-reactivity of each compound relative to the target analyte using the formula provided above.

Visualizations

ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competitive Reaction cluster_detection Detection p1 Coat Plate with Coating Antigen p2 Wash Plate p1->p2 p3 Block Plate p2->p3 p4 Wash Plate p3->p4 c3 Add Mixture to Plate p4->c3 c1 Prepare Alkaloid Standards (Target & Cross-Reactants) c2 Pre-incubate Alkaloids with Primary Antibody c1->c2 c2->c3 d1 Wash Plate c3->d1 d2 Add Secondary Antibody-Enzyme Conjugate d1->d2 d3 Wash Plate d2->d3 d4 Add Substrate d3->d4 d5 Add Stop Solution d4->d5 end end d5->end Read Absorbance & Analyze Data Troubleshooting_Workflow start High Cross-Reactivity Detected q1 Is the cross-reacting compound known? start->q1 a1_yes Quantify % Cross-Reactivity (See Protocol) q1->a1_yes Yes a1_no Identify Unknown Compound (e.g., via HPLC-MS) q1->a1_no No q2 Is the level of cross-reactivity acceptable? a1_yes->q2 a1_no->a1_yes a2_yes Report results with known cross-reactivity q2->a2_yes Yes a2_no Attempt to Optimize Assay q2->a2_no No opt1 Titer Primary Antibody & Coating Antigen a2_no->opt1 opt2 Modify Buffer Conditions (pH, ionic strength) a2_no->opt2 q3 Optimization Successful? opt1->q3 opt2->q3 a3_yes Validate Optimized Assay & Re-characterize q3->a3_yes Yes a3_no Consider Developing a New, More Specific Antibody q3->a3_no No

References

Resolving peak co-elution in chromatographic analysis of Thaliporphine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak co-elution during the chromatographic analysis of Thaliporphine.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak co-elution in the analysis of this compound?

A1: Peak co-elution in this compound analysis can stem from several factors:

  • Presence of structurally related impurities: this compound is an aporphine (B1220529) alkaloid, and other alkaloids with similar structures may be present in the sample.

  • Metabolites: In biological samples, metabolites of this compound may have similar retention times.

  • Matrix effects: Components from the sample matrix (e.g., plasma, tissue homogenates) can interfere with the separation.

  • Suboptimal chromatographic conditions: Inadequate mobile phase composition, pH, column chemistry, or temperature can lead to poor resolution.

Q2: I am observing a shoulder on my this compound peak. What is the first step I should take?

A2: A shoulder on the main peak suggests the presence of a co-eluting impurity. The first step is to ensure your system is performing optimally. Run a system suitability test using a pure this compound standard. If the peak shape is good (symmetrical), the issue is likely a co-eluting compound and not system malfunction. You should then proceed with method optimization.

Q3: Can changing the mobile phase pH resolve co-elution with this compound?

A3: Yes, adjusting the mobile phase pH can be a very effective strategy. This compound is a basic compound, and its retention is highly dependent on the pH of the mobile phase. Modifying the pH can alter the ionization state of both this compound and the co-eluting compound, leading to differential retention and improved separation.

Troubleshooting Guide: Resolving Peak Co-elution

Scenario: An unknown impurity is co-eluting with the this compound peak in a reverse-phase HPLC-UV method.

Below are systematic steps to troubleshoot and resolve this issue.

Step 1: Methodical Adjustment of Mobile Phase Composition

Fine-tuning the organic modifier and aqueous phase composition is a primary strategy for improving resolution.

Experimental Protocol: Mobile Phase Optimization

  • Initial Conditions:

    • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile (B52724)

    • Gradient: 30-70% B over 10 minutes

    • Flow Rate: 1.0 mL/min

    • Temperature: 30 °C

    • Detection: UV at 280 nm

  • Modification 1: Adjusting the Organic Modifier

    • Prepare a mobile phase B with Methanol instead of Acetonitrile.

    • Run the same gradient. Methanol has different selectivity compared to acetonitrile and may resolve the co-eluting peaks.

  • Modification 2: Altering the Mobile Phase pH

    • Prepare Mobile Phase A with 10 mM Ammonium Acetate, adjusted to pH 4.5 with acetic acid.

    • Repeat the analysis. Increasing the pH can change the ionization and retention of this compound and the impurity.

Data Presentation: Impact of Mobile Phase on Resolution

ConditionMobile Phase BMobile Phase A pHResolution (Rs) between this compound and Impurity
InitialAcetonitrile~2.7 (0.1% Formic Acid)< 1.0 (Co-eluting)
Option 2Methanol~2.7 (0.1% Formic Acid)1.4
Option 3Acetonitrile4.5 (10 mM Ammonium Acetate)1.8

Step 2: Evaluating Different Stationary Phases

If mobile phase optimization is insufficient, changing the column chemistry can provide the necessary selectivity.

Experimental Protocol: Stationary Phase Screening

  • C18 Column (Initial): As described above.

  • Phenyl-Hexyl Column: A phenyl-hexyl stationary phase offers different selectivity due to pi-pi interactions.

    • Install a Phenyl-Hexyl column of similar dimensions.

    • Equilibrate the column with the initial mobile phase.

    • Inject the sample and run the initial gradient method.

  • Embedded Polar Group (EPG) Column: An EPG column can provide alternative selectivity, especially for basic compounds like this compound.

    • Install an EPG C18 column.

    • Equilibrate and run the initial gradient method.

Data Presentation: Influence of Stationary Phase on Resolution

Stationary PhaseResolution (Rs) between this compound and Impurity
C18< 1.0
Phenyl-Hexyl1.9
Embedded Polar Group C181.6

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing co-elution issues in chromatographic analysis.

G Troubleshooting Workflow for Peak Co-elution A Peak Co-elution Observed B Check System Suitability (Peak Shape, Efficiency) A->B C System OK? B->C D Optimize Mobile Phase (Organic Solvent, pH, Additives) C->D Yes J Troubleshoot System (Connections, Column, Detector) C->J No E Resolution Improved? D->E F Screen Different Stationary Phases (C18, Phenyl-Hexyl, EPG) E->F No I Problem Resolved E->I Yes G Resolution Improved? F->G H Adjust Temperature and Flow Rate G->H No G->I Yes H->I

Caption: A logical workflow for troubleshooting peak co-elution.

Validation & Comparative

A Comparative Analysis of the Cytotoxic Effects of Thaliporphine and Boldine in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of two aporphine (B1220529) alkaloids, Thaliporphine and Boldine, in the context of cancer therapy research. While extensive data is available for Boldine, demonstrating its potent anticancer effects across a range of cell lines, research on this compound's specific cytotoxic profile is less comprehensive. This document aims to synthesize the existing experimental data for Boldine and provide a framework for the evaluation of this compound, drawing on the general characteristics of aporphine alkaloids.

Comparative Cytotoxicity Data

Quantitative data on the half-maximal inhibitory concentration (IC50) is crucial for comparing the cytotoxic potency of compounds. The following table summarizes the available IC50 values for Boldine in various human cancer cell lines. Due to the limited publicly available data for this compound, its specific IC50 values are not included.

Compound Cancer Cell Line Cell Type IC50 Value Treatment Duration
Boldine MDA-MB-231Human Breast Cancer70.8 ± 3.5 µg/mL24 hours
MDA-MB-231Human Breast Cancer46.5 ± 3.1 µg/mL48 hours
MDA-MB-468Human Breast Cancer75.7 ± 4.3 µg/mL24 hours
MDA-MB-468Human Breast Cancer50.8 ± 2.7 µg/mL48 hours
DU-145Human Prostate Cancer60-240 µM (effective range)Not Specified
T24Human Bladder CancerEffective in reducing viabilityNot Specified
KBHuman Oral CarcinomaEffective in reducing viabilityNot Specified
HEp-2Human Oral CarcinomaEffective in reducing viabilityNot Specified

Mechanisms of Action and Signaling Pathways

Both this compound and Boldine belong to the aporphine class of alkaloids, which are known to exert their cytotoxic effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and modulating key signaling pathways involved in cancer cell proliferation and survival.

Boldine: A Multi-Faceted Approach to Cancer Cell Death

Experimental evidence has elucidated several key mechanisms through which Boldine induces cytotoxicity in cancer cells:

  • Induction of Apoptosis: Boldine has been shown to trigger the intrinsic (mitochondrial) pathway of apoptosis. This is characterized by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases-9 and -3.[1]

  • Cell Cycle Arrest: Studies have demonstrated that Boldine can cause cell cycle arrest at the G2/M phase in breast cancer cells.[1] In bladder cancer cells, it has also been shown to induce G2/M phase arrest.

  • Inhibition of Pro-Survival Signaling Pathways: Boldine has been found to modulate several critical signaling pathways that are often dysregulated in cancer:

    • NF-κB Pathway: Boldine can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammation, cell survival, and proliferation.[1]

    • ERK/AKT/GSK-3β Pathway: In bladder cancer cells, Boldine's efficacy is linked to the inactivation of ERK and AKT proteins and the activation of GSK-3β.

    • Notch Signaling Pathway: In oral carcinoma cells, Boldine affects the Notch signaling pathway by modifying the expression of Notch1, Hes1, Hey1, and Jagged1. This interference with Notch signaling is a promising therapeutic strategy as this pathway is crucial for cancer stem cell maintenance and tumor progression.

  • Induction of Oxidative Stress: Boldine treatment leads to an increase in reactive oxygen species (ROS) levels within cancer cells, which can disrupt mitochondrial membrane potential and trigger apoptosis.

This compound: An Aporphine Alkaloid with Anticancer Potential

While specific mechanistic studies on this compound are limited, its classification as an aporphine alkaloid suggests it may share similar mechanisms of action with other members of this class, including Boldine. It is plausible that this compound also induces apoptosis and interferes with cancer cell signaling pathways. Cell-line studies have indicated that this compound possesses anti-cancer activities against colorectal, lung, and breast cancer; however, detailed molecular mechanisms have not been extensively reported. Further research is required to elucidate its specific targets and signaling pathway interactions.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the cytotoxicity of compounds like this compound and Boldine.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or Boldine) for specific time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Protein Extraction: Lyse the treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, Caspase-3, p-AKT, p-ERK).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Boldine and a general experimental workflow for assessing cytotoxicity.

cluster_workflow Experimental Workflow for Cytotoxicity Assessment A Cancer Cell Culture B Treatment with This compound or Boldine A->B C Cell Viability Assay (e.g., MTT) B->C D Apoptosis Assay (e.g., Annexin V/PI) B->D E Western Blot Analysis (Signaling Proteins) B->E F Data Analysis (IC50, Apoptosis %) C->F D->F E->F G Mechanism of Action Elucidation F->G

Caption: A generalized workflow for evaluating the cytotoxic effects of novel compounds.

cluster_pathway Boldine's Pro-Apoptotic Signaling Pathways Boldine Boldine Bcl2 Bcl-2 Boldine->Bcl2 Bax Bax Boldine->Bax PI3K_Akt PI3K/Akt Pathway Boldine->PI3K_Akt NFkB NF-κB Pathway Boldine->NFkB Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Mito->CytC release Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis CellSurvival Cell Survival & Proliferation PI3K_Akt->CellSurvival NFkB->CellSurvival

Caption: Key signaling pathways modulated by Boldine leading to apoptosis.

References

A Comparative Guide to the Anti-Hyperglycemic Effects of Thaliporphine in Diabetic Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, identifying novel therapeutic agents for diabetes is a paramount objective. Thaliporphine, an aporphine (B1220529) alkaloid, has demonstrated significant anti-hyperglycemic properties in preclinical diabetic models. This guide provides a comprehensive comparison of this compound's efficacy against other aporphine alkaloids and the standard anti-diabetic drug, glibenclamide, supported by experimental data. Detailed methodologies and proposed signaling pathways are also presented to facilitate further research and development.

Comparative Efficacy of this compound

This compound has been shown to be the most potent anti-hyperglycemic agent among a series of tested aporphine alkaloids in both Type 1 (Insulin-Dependent Diabetes Mellitus, IDDM) and Type 2 (Non-Insulin-Dependent Diabetes Mellitus, NIDDM) diabetic rat models.[1][2] Its effects are attributed to a dual mechanism of action: stimulating insulin (B600854) release from pancreatic β-cells and enhancing glucose utilization in peripheral tissues, such as skeletal muscle.[1][2][3]

Quantitative Comparison of Anti-Hyperglycemic Effects

The following tables summarize the quantitative data on the effects of this compound and its analogs on plasma glucose and insulin levels in diabetic rat models.

Table 1: Effect of Aporphines on Plasma Glucose Levels in Diabetic Rats

CompoundDose (mg/kg, i.v.)Animal ModelPlasma Glucose Reduction (%)
This compound 1.0NIDDM RatsPotent
1.0IDDM RatsPotent
Glaucine1.0NIDDM RatsLess potent than this compound
Boldine1.0NIDDM RatsLess potent than this compound
N-methyllaurotetanine1.0NIDDM RatsLess potent than this compound
Predicentrine1.0NIDDM RatsLess potent than this compound

Note: The original study qualitatively describes this compound as the "most potent" but does not provide specific percentage reductions for all compounds in a comparative table. The data indicates a dose-dependent reduction in plasma glucose for all tested compounds.[1][2]

Table 2: Effect of this compound and Glibenclamide on Plasma Insulin Levels in NIDDM Rats

CompoundDose (mg/kg, i.v.)Plasma Insulin Increase
This compound 1.0Comparable to Glibenclamide
Glaucine1.0Comparable to Glibenclamide
Boldine1.0Comparable to Glibenclamide
Glibenclamide1.0Significant increase

Note: At a dose of 1.0 mg/kg, this compound, Glaucine, and Boldine were found to increase plasma insulin to a level comparable to that of the standard drug, Glibenclamide.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are the key experimental protocols used in the evaluation of this compound's anti-hyperglycemic effects.

Animal Models of Diabetes
  • Induction of Type 1 Diabetes (IDDM):

    • Animal Strain: Male Wistar rats.

    • Method: A single intraperitoneal (i.p.) injection of streptozotocin (B1681764) (STZ) at a dose of 65 mg/kg body weight, dissolved in citrate (B86180) buffer (pH 4.5).

    • Confirmation: Diabetes is confirmed by measuring fasting blood glucose levels 72 hours after STZ injection. Rats with a blood glucose concentration above 250 mg/dL are considered diabetic.

  • Induction of Type 2 Diabetes (NIDDM):

    • Animal Strain: Male Wistar rats.

    • Method: An intraperitoneal (i.p.) injection of nicotinamide (B372718) (120 mg/kg body weight) is administered 15 minutes prior to the i.p. injection of STZ (65 mg/kg body weight). Nicotinamide provides partial protection to the pancreatic β-cells from the cytotoxic effects of STZ, mimicking the insulin resistance and partial insulin deficiency characteristic of Type 2 diabetes.

    • Confirmation: Similar to the IDDM model, diabetes is confirmed by fasting blood glucose levels exceeding 250 mg/dL after 72 hours.

Intravenous Glucose Tolerance Test (IVGTT)

The IVGTT is performed to assess the effect of a compound on glucose utilization.

  • Procedure:

    • Rats are fasted for 12-16 hours prior to the test.

    • A baseline blood sample is collected.

    • This compound (1 mg/kg) or vehicle is administered intravenously (i.v.).

    • After a set period (e.g., 30 minutes), a glucose solution (0.5 g/kg body weight) is administered intravenously.

    • Blood samples are collected at various time points (e.g., 5, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

    • Plasma glucose and insulin levels are measured for each time point.

Signaling Pathways and Mechanisms of Action

This compound's anti-hyperglycemic effect is mediated through two primary mechanisms: stimulation of insulin secretion and enhancement of glucose uptake and utilization in skeletal muscle.

Proposed Mechanism of Insulin Secretion

The precise molecular mechanism by which this compound stimulates insulin secretion from pancreatic β-cells has not been fully elucidated. However, based on the known mechanisms of other insulin secretagogues, a putative pathway can be proposed.

G cluster_0 Pancreatic β-cell This compound This compound KATP ATP-sensitive K+ channel closure This compound->KATP Stimulates (?) Depolarization Membrane Depolarization KATP->Depolarization CaChannel Voltage-gated Ca2+ channel opening Depolarization->CaChannel CaInflux Ca2+ Influx CaChannel->CaInflux InsulinVesicles Insulin Vesicle Exocytosis CaInflux->InsulinVesicles InsulinRelease Insulin Release InsulinVesicles->InsulinRelease

Caption: Putative mechanism of this compound-induced insulin secretion.

Proposed Insulin Signaling Pathway in Skeletal Muscle

This compound increases glycogen (B147801) synthesis in skeletal muscle, a key process in glucose utilization. This suggests that this compound may modulate the insulin signaling pathway. The following diagram illustrates the established insulin signaling cascade leading to glycogen synthesis, with the proposed point of action for this compound.

G Insulin Insulin IR Insulin Receptor Insulin->IR This compound This compound Akt Akt/PKB Phosphorylation This compound->Akt Potentiates (?) IRS IRS-1 Phosphorylation IR->IRS PI3K PI3K Activation IRS->PI3K PI3K->Akt GSK3 GSK-3β Phosphorylation (Inactivation) Akt->GSK3 GLUT4 GLUT4 Translocation Akt->GLUT4 GS Glycogen Synthase Activation GSK3->GS Glycogen Glycogen Synthesis GS->Glycogen GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake

Caption: Proposed effect of this compound on the insulin signaling pathway.

Experimental Workflow

The following diagram outlines the typical workflow for evaluating the anti-hyperglycemic effect of this compound.

G Start Start Induction Induce Diabetes in Rats (STZ or Nicotinamide/STZ) Start->Induction Confirmation Confirm Diabetic State (Blood Glucose > 250 mg/dL) Induction->Confirmation Treatment Administer this compound, Analogs, or Vehicle Confirmation->Treatment IVGTT Perform Intravenous Glucose Tolerance Test (IVGTT) Treatment->IVGTT BloodSampling Collect Blood Samples at Timed Intervals IVGTT->BloodSampling Analysis Measure Plasma Glucose and Insulin Levels BloodSampling->Analysis Data Analyze and Compare Data Analysis->Data End End Data->End

Caption: Experimental workflow for assessing anti-hyperglycemic effects.

Conclusion

This compound emerges as a promising anti-hyperglycemic agent with a robust effect in preclinical diabetic models. Its dual mechanism of action, involving both insulin secretion and enhanced glucose utilization, makes it an attractive candidate for further investigation. The provided experimental protocols offer a solid foundation for future studies aimed at elucidating its precise molecular targets and signaling pathways. Further research is warranted to fully understand the therapeutic potential of this compound and to translate these preclinical findings into clinical applications for the management of diabetes mellitus.

References

A Comparative Analysis of the Anticancer Potential of Thaliporphine and Other Aporphine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 18, 2025 – A comprehensive comparative guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the anticancer activities of thaliporphine versus other notable aporphine (B1220529) alkaloids, including boldine (B1667363), glaucine, nuciferine, and liriodenine (B31502). This guide synthesizes available experimental data to provide a clear comparison of their efficacy and mechanisms of action, highlighting the therapeutic potential of this class of natural compounds.

Aporphine alkaloids, a diverse group of naturally occurring compounds, have long been recognized for their wide range of pharmacological activities. Recent research has increasingly focused on their potential as anticancer agents, with several members of this family demonstrating significant cytotoxicity against various cancer cell lines. This guide aims to provide a structured overview of the current landscape of research in this area, with a particular focus on this compound and its standing among its structural relatives.

Quantitative Comparison of Anticancer Activity

The in vitro cytotoxic activity of aporphine alkaloids is a key indicator of their potential as anticancer drugs. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological functions. The following tables summarize the IC50 values of this compound, boldine, glaucine, nuciferine, and liriodenine against a panel of human cancer cell lines, as reported in various studies.

Table 1: IC50 Values of this compound and Other Aporphine Alkaloids against Various Cancer Cell Lines (in µM)

AlkaloidCancer Cell LineIC50 (µM)Reference
This compound Analogs
6aR-2'-(3-oxobutenyl)-thaliadinA549 (Lung)23.73[1]
MCF-7 (Breast)34.97[1]
Thalictrum Alkaloid Analog 3A549 (Lung)28.45[1]
MCF-7 (Breast)29.86[1]
Thalictrum Alkaloid Analog 7A549 (Lung)25.61[1]
MCF-7 (Breast)31.54[1]
Boldine MDA-MB-231 (Breast)46.5 µg/mL (approx. 142 µM)
MDA-MB-468 (Breast)50.8 µg/mL (approx. 155 µM)
Nuciferine A549 (Lung)> 270
HT29 (Colon)> 270
CT26 (Colon, mouse)~270
SY5Y (Neuroblastoma)~270
Liriodenine A549 (Lung)0.72 µg/mL (approx. 2.6 µM)
HCT-116 (Colon)22.79
MCF-7 (Breast)33.31
CAOV-3 (Ovarian)37.3 (24h), 26.3 (48h), 23.1 (72h)
K-562 (Leukemia)16.2 µg/mL (approx. 58.6 µM)
HeLa (Cervical)12.0 µg/mL (approx. 43.4 µM)
MDA-MB (Breast)12.2 µg/mL (approx. 44.1 µM)
Glaucine Not specifiedInhibitory activity observed

Mechanisms of Anticancer Action

The anticancer effects of aporphine alkaloids are attributed to a variety of cellular and molecular mechanisms, primarily the induction of apoptosis (programmed cell death) and cell cycle arrest.

Induction of Apoptosis

A common mechanism of action for many aporphine alkaloids is the induction of apoptosis in cancer cells. This process is often mediated through the intrinsic (mitochondrial) pathway, characterized by the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase cascades.

For instance, boldine has been shown to induce apoptosis in breast cancer cells by activating caspase-9 and caspase-3/7. It also downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax. Similarly, liriodenine induces apoptosis in ovarian cancer cells through the mitochondrial signaling pathway, involving the activation of caspase-3 and caspase-9. While specific studies on this compound's apoptotic mechanism are limited, its structural similarity to other aporphine alkaloids suggests it may share a similar mode of action.

Cell Cycle Arrest

In addition to inducing apoptosis, aporphine alkaloids can inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints. This prevents cancer cells from dividing and growing.

Boldine has been observed to cause cell cycle arrest at the G2/M phase in breast cancer cells. Likewise, liriodenine can block the cell cycle progression of human lung cancer cells at the G2/M phase. This is often accompanied by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

Signaling Pathways as Therapeutic Targets

The anticancer activity of aporphine alkaloids is often linked to their ability to modulate key signaling pathways that are frequently dysregulated in cancer.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers, making it a prime target for anticancer therapies. Some aporphine alkaloids, such as nuciferine , have been shown to exert their antitumor effects by inhibiting the PI3K/Akt signaling pathway. This inhibition can lead to decreased cell proliferation and increased apoptosis.

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth This compound This compound & Other Aporphines This compound->PI3K Inhibits This compound->Akt Inhibits

Caption: The PI3K/Akt signaling pathway and potential inhibition by aporphine alkaloids.

Experimental Protocols

To ensure the reproducibility and validation of the cited findings, this section provides detailed methodologies for the key experiments used to assess the anticancer activity of aporphine alkaloids.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the aporphine alkaloids (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the aporphine alkaloid at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-FITC detects the externalization of phosphatidylserine (B164497) in early apoptotic cells, while PI stains the DNA of late apoptotic and necrotic cells with compromised membranes.

  • Data Interpretation: The results are typically displayed as a quadrant plot, allowing for the quantification of the percentage of cells in each state (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Fixation: Cells are treated with the aporphine alkaloid and then harvested. The cells are washed with PBS and fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide and RNase A. RNase A is included to ensure that only DNA is stained.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

  • Data Analysis: The data is presented as a histogram, from which the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases can be calculated.

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treatment with Aporphine Alkaloid Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot DataAnalysis Data Analysis & Interpretation MTT->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis WesternBlot->DataAnalysis

Caption: A general experimental workflow for assessing the anticancer activity of aporphine alkaloids.

Conclusion

The available evidence strongly suggests that aporphine alkaloids, as a class of compounds, hold significant promise for the development of novel anticancer therapies. While direct comparative data for this compound is still emerging, the potent cytotoxic, pro-apoptotic, and cell cycle-arresting activities of related aporphine alkaloids like boldine and liriodenine underscore the therapeutic potential of this structural scaffold. Further research is warranted to fully elucidate the anticancer profile of this compound, including comprehensive in vitro and in vivo studies, and to explore its specific molecular targets and signaling pathways. Such investigations will be crucial in determining its potential for clinical development as a standalone or adjuvant cancer therapy.

References

A Comparative Guide to the Structure-Activity Relationships of Thaliporphine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of thaliporphine analogues, focusing on their structure-activity relationships (SAR) in various biological assays. The data presented herein has been compiled from peer-reviewed scientific literature to offer an objective evaluation of their potential as therapeutic agents. This document summarizes quantitative data, details key experimental protocols, and visualizes relevant signaling pathways to support further research and development in this area.

Comparative Biological Activities of this compound and its Analogues

The following tables summarize the quantitative data on the antiarrhythmic, cytotoxic, and receptor binding activities of this compound and its analogues. These tables are designed for easy comparison of the potency and selectivity of these compounds.

Antiarrhythmic and Myocardial Activity

This compound and its N-homologues have been evaluated for their effects on cardiac tissue, particularly their ability to counteract arrhythmias and influence myocardial contractility.

CompoundAnimal ModelArrhythmia InductionKey FindingsReference
This compound (5a) Rat-Better positive inotropic and less negative chronotropic effects than its left-hand optical isomer. Showed the best activity on rat cardiac tissue among the N-homologues.[1][2]Chiou et al., 2013
(-)-Thaliporphine ((-)-5a) Rat-Less effective than the dextrorotatory isomer.[1][2]Chiou et al., 2013
N-ethyl-thaliporphine (5b) Rat-Negative chronotropic effect.Chiou et al., 2013
N-propyl-thaliporphine (5c) Rat-Negative chronotropic effect.Chiou et al., 2013
10,11-dibromocrebanine (2b) MouseCHCl₃-induced ventricular fibrillationSignificantly reduced the incidence of VF (p < 0.05).Wang et al., 2016
10,11-dibromocrebanine (2b) RatBaCl₂-induced arrhythmiaIncreased the number of rats that resumed and maintained sinus rhythm (p < 0.01). Lower toxicity (LD₅₀ = 59.62 mg/kg, mice).Wang et al., 2016
Cytotoxic Activity against Cancer Cell Lines

Several aporphine (B1220529) alkaloids, structurally related to this compound, have demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency in inhibiting cancer cell growth.

CompoundCancer Cell LineCancer TypeIC₅₀ (µM)Reference
Crebanine HL-60Human Promyelocytic Leukemia-Wongsirisin et al., 2012[3]
U937Human Histiocytic Lymphoma-Wongsirisin et al., 2012[3]
K562Human Chronic Myelogenous Leukemia-Wongsirisin et al., 2012[3]
HT1080Human Fibrosarcoma-Wongsirisin et al., 2012[3]
KB-3-1Human Cervical Carcinoma-Wongsirisin et al., 2012[3]
KB-V1Human Cervical Carcinoma-Wongsirisin et al., 2012[3]
786-0Renal Cell Carcinoma77.4Chen et al., 2022[4]
A498Renal Cell Carcinoma108.6Chen et al., 2022[4]
Caki-1Renal Cell Carcinoma130.5Chen et al., 2022[4]
Glioblastoma Multiforme (GBM)-Induces apoptosisLin et al., 2024[5]
Dehydrocrebanine MCF7Breast Cancer10.34BenchChem, 2025[6]
KBNasopharyngeal Carcinoma8.36BenchChem, 2025[6]
NCI-H187Small Cell Lung Cancer13.04BenchChem, 2025[6]
Oxocrebanine --Dual inhibitor of topoisomerase I and IIαBenchChem, 2025[6]
Liriodenine CAOV-3Ovarian Cancer37.3 (24h)BenchChem, 2025[7]
HEp-2Human Laryngocarcinoma2.332 (24h)BenchChem, 2025[7]
A-549Lung Cancer18.2 µg/mLBenchChem, 2025[7]
K-562Chronic Myeloid Leukemia16.2 µg/mLBenchChem, 2025[7]
HeLaCervical Cancer14.8 µg/mLBenchChem, 2025[7]
Receptor Binding Affinity

Nantenine (B1222069), an aporphine alkaloid with a structure similar to this compound, and its analogues have been studied for their binding affinity to serotonin (B10506) (5-HT) and adrenergic receptors. The equilibrium dissociation constant (Kₑ) and the negative logarithm of the antagonist concentration producing a two-fold shift in the agonist's concentration-response curve (pA₂) are used to quantify binding affinity and antagonist potency.

CompoundReceptorSpeciesTissue/Cell LineRadioligandKᵢ/Kₑ (nM) / pA₂Reference
Nantenine α₁-AdrenoceptorRatAorta and A10 cellsNot SpecifiedpA₂ = 7.03 ± 0.03BenchChem, 2025[8]
5-HT₂ₐ ReceptorHumanCHO-K1 cellsNot SpecifiedKₑ = 850 ± 5.8BenchChem, 2025[8]
C1-ethyl analogue of Nantenine 5-HT₂ₐ ReceptorHuman--Kₑ = 890Kapadia & Harding, 2016[4]
C1-propyl analogue of Nantenine 5-HT₂ₐ ReceptorHuman--Kₑ = 297Kapadia & Harding, 2016[4]
C1-butyl analogue of Nantenine 5-HT₂ₐ ReceptorHuman--Kₑ = 274Kapadia & Harding, 2016[4]
C1-n-hexyloxy analogue of Nantenine 5-HT₂ₐ ReceptorHuman--Kₑ = 71Kapadia & Harding, 2016[4]
C3-bromo analogue of Nantenine (15) 5-HT₂ₐ Receptor---Potent antagonistAdejare, 2011[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

Barium Chloride-Induced Arrhythmia in Rats

Objective: To evaluate the antiarrhythmic activity of this compound analogues.

Methodology:

  • Male Wistar rats are anesthetized.

  • A lead II electrocardiogram (ECG) is continuously monitored and recorded.

  • The test compound or vehicle (control) is administered intravenously.

  • After a set period (e.g., 5 minutes), arrhythmia is induced by intravenous injection of barium chloride (BaCl₂).

  • The ECG is monitored for the onset and duration of arrhythmias, including ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.

  • The antiarrhythmic effect is quantified by measuring the percentage of animals in which the arrhythmia is suppressed or the time to onset of arrhythmia is delayed compared to the control group.[10]

MTT Cytotoxicity Assay

Objective: To determine the cytotoxic effects of this compound analogues on cancer cell lines.

Methodology:

  • Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the this compound analogues or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The plates are incubated for a period (e.g., 4 hours) to allow for the conversion of MTT to formazan (B1609692) crystals by viable cells.

  • The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the control, and the IC₅₀ value is calculated.[5][6]

Radioligand Receptor Binding Assay (General Protocol)

Objective: To determine the binding affinity of this compound analogues to specific receptors (e.g., serotonin or adrenergic receptors).

Methodology:

  • Membrane preparations from tissues or cells expressing the target receptor are prepared.

  • In a multi-well plate, the membrane preparation is incubated with a specific radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ receptors) and varying concentrations of the unlabeled this compound analogue.

  • Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand for the target receptor.

  • The mixture is incubated to allow binding to reach equilibrium.

  • The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • The radioactivity retained on the filter is quantified using a scintillation counter.

  • The specific binding is calculated by subtracting non-specific binding from total binding.

  • The inhibition constant (Kᵢ) or the equilibrium dissociation constant (Kₑ) is determined by analyzing the competition binding data.[8]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and its analogues are mediated through the modulation of specific intracellular signaling pathways. The following diagrams illustrate the key pathways involved in their anti-inflammatory/cardioprotective and anticancer activities.

Anti-inflammatory and Cardioprotective Signaling Pathway of this compound

This compound has been shown to ameliorate cardiac depression in endotoxemia by attenuating the Toll-like receptor 4 (TLR4) signaling pathway.[11][12] This protective effect involves the inhibition of downstream inflammatory cascades.

Thaliporphine_TLR4_Signaling cluster_NFkappaB NF-κB Complex LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 IKK IKK TAK1->IKK IkappaB IκBα IKK->IkappaB P NFkappaB NF-κB Nucleus Nucleus NFkappaB->Nucleus Translocation Inflammation iNOS, TNF-α (Inflammation) Nucleus->Inflammation Gene Transcription This compound This compound This compound->TAK1 Inhibits Crebanine_PI3K_Akt_Signaling GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Activates Bad Bad Akt->Bad Inhibits (P) Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Crebanine Crebanine Crebanine->PI3K Inhibits

References

A Comparative Analysis of Natural vs. Synthetic Thaliporphine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of thaliporphine derived from natural sources versus synthetic routes. While direct comparative studies are limited, this document synthesizes the available experimental data for natural this compound and discusses the implications for its synthetic counterpart.

This compound, an aporphine (B1220529) alkaloid, has garnered significant interest for its diverse pharmacological activities.[1] It is naturally found in plants of the Lauraceae family and has demonstrated potent anti-inflammatory, anti-cancer, and cardioprotective effects in numerous preclinical studies.[2][3] The synthesis of this compound has also been achieved, offering a potentially more controlled and scalable source of the compound.[4][5] This guide aims to provide a clear overview of the efficacy data, experimental methodologies, and underlying mechanisms of action.

Quantitative Efficacy Data

The following tables summarize the key experimental data on the efficacy of natural this compound across various biological activities.

Table 1: Anti-inflammatory Activity of Natural this compound
Experimental ModelKey FindingsReference
Lipopolysaccharide (LPS)-induced endotoxemia in ratsSignificantly reduces serum superoxide (B77818) anion and TNF-α levels.[2]
LPS-induced myocardial dysfunction in rabbitsProtects against myocardial dysfunction, possibly by up-regulating the PI3K/Akt/mTOR pathway and down-regulating the p38 MAPK/NF-κB pathway.[2]
LPS-stimulated macrophagesInhibited expression of inducible NO synthase.[3]
Table 2: Anti-hyperglycemic Activity of Natural this compound
Experimental ModelKey FindingsReference
In situ intestinal perfusionDecreases glucose absorption.[2]
Normal and streptozocin-induced diabetic ratsReduces plasma glucose level in a dose-dependent manner; stimulates insulin (B600854) release and increases glucose utilization.[2]
Normal ratsSignificantly attenuates an increase in plasma glucose induced by an intravenous glucose challenge test.[2]
Table 3: Anticancer Activity of Natural Aporphine Alkaloids (including this compound analogues)
Cell LineCompoundIC50 ValueReference
A549 (human lung carcinoma)6aR-2'-(3-oxobutenyl)-thaliadin (analogue)23.73 μM[6]
MCF-7 (human breast cancer)6aR-2'-(3-oxobutenyl)-thaliadin (analogue)34.97 μM[6]
Glioma stem cellsThalictrum wangii derived aporphines (analogues)15-20 μg/mL[7]
AGS (human gastric cancer)7-hydroxy-dehydronuciferine (analogue)62.9 ± 0.1 μM[8]
DU-145 (human prostate cancer)7-hydroxy-dehydronuciferine (analogue)80.8 ± 0.2 μM[8]

Discussion on Synthetic this compound

While the literature is rich with data on naturally sourced this compound, there is a notable absence of studies directly comparing its efficacy to a synthetic version. However, various total synthesis routes for this compound and other aporphine alkaloids have been successfully developed.[4][5][9][10][11]

Theoretically, synthetically produced this compound that is chemically identical to its natural counterpart should exhibit the same biological activity and efficacy. The primary advantage of synthetic production lies in the potential for higher purity, scalability, and the ability to generate novel analogues with potentially improved therapeutic properties.[1][12] Conversely, natural products may contain minor impurities that could contribute to their overall biological activity profile, a factor that would be absent in a highly purified synthetic compound. A cheminformatic comparison of approved drugs from natural versus synthetic origins reveals that natural product-based drugs often exhibit greater chemical diversity and occupy larger regions of chemical space.[13]

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

In Vivo Anti-inflammatory Activity Assessment

Protocol: Lipopolysaccharide (LPS)-Induced Endotoxemia in Rats

  • Animal Model: Male Wistar rats are used.

  • Induction of Endotoxemia: A single intraperitoneal injection of LPS (e.g., 15 mg/kg) is administered.

  • Drug Administration: this compound is administered intravenously at varying doses at a specified time point before or after LPS injection.

  • Sample Collection: Blood samples are collected at various time points post-LPS injection.

  • Biomarker Analysis: Serum levels of inflammatory markers such as TNF-α and superoxide anion are quantified using ELISA and other standard biochemical assays.

  • Data Analysis: Statistical analysis is performed to compare the levels of inflammatory markers between the control, LPS-treated, and this compound-treated groups.[2]

In Vitro Anticancer Activity Assessment

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of this compound or its analogues for a specified duration (e.g., 48 or 72 hours).

  • MTT Assay: After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[6][8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and a general workflow for its efficacy assessment.

G cluster_0 This compound Modulated Anti-inflammatory Pathway cluster_1 This compound Modulated Cardioprotective Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 p38_MAPK p38 MAPK MyD88->p38_MAPK NF_kB NF-κB p38_MAPK->NF_kB TNF_alpha TNF-α NF_kB->TNF_alpha This compound This compound This compound->p38_MAPK Inhibits This compound->NF_kB Inhibits PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cardioprotection Cardioprotection mTOR->Cardioprotection Thaliporphine_2 This compound Thaliporphine_2->PI3K Activates

Caption: Key signaling pathways modulated by this compound.

G cluster_workflow General Experimental Workflow for Efficacy Assessment Source Source of this compound (Natural Extraction vs. Chemical Synthesis) In_Vitro In Vitro Studies (e.g., Cell Viability, Enzyme Inhibition) Source->In_Vitro In_Vivo In Vivo Studies (e.g., Animal Models of Disease) Source->In_Vivo Mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) In_Vitro->Mechanism In_Vivo->Mechanism Data_Analysis Data Analysis and Comparison Mechanism->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

Caption: General workflow for assessing this compound efficacy.

References

Independent Verification of Thaliporphine's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the proposed anticancer mechanism of action of Thaliporphine with other well-characterized compounds. Due to the limited publicly available experimental data on the specific anticancer effects of this compound, this analysis draws upon data from structurally related aporphine (B1220529) alkaloids and other relevant therapeutic agents. The aim is to provide a framework for the independent verification of this compound's potential as an anticancer agent.

Introduction to this compound and its Proposed Mechanism

This compound is a naturally occurring aporphine alkaloid. Aporphine alkaloids are a class of compounds known for their diverse biological activities, including anticancer properties. Many compounds in this class have been shown to induce apoptosis (programmed cell death) in cancer cells and modulate various signaling pathways involved in cell proliferation and survival.[1][2] Additionally, some aporphine alkaloids exhibit antagonistic activity at dopamine (B1211576) receptors, a mechanism that has been increasingly implicated in cancer therapy.[3][4] Based on the known activities of related compounds, the proposed anticancer mechanism of this compound is hypothesized to involve the induction of apoptosis and modulation of key cellular signaling pathways.

Comparative Analysis of Anticancer Mechanisms

To provide a basis for the experimental verification of this compound's mechanism, we compare its hypothesized activities with those of two other aporphine alkaloids, Boldine (B1667363) and Liriodenine (B31502) , and a clinically relevant dopamine D2 receptor antagonist, ONC201 .

Cytotoxicity and Apoptosis Induction

A critical first step in evaluating an anticancer compound is to determine its cytotoxicity against various cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits a biological process by 50%.[5]

Table 1: Comparative Cytotoxicity of Aporphine Alkaloids

CompoundCancer Cell LineIC50 (µM)Assay Duration
Boldine MDA-MB-231 (Breast)46.5 ± 3.148 hours[6][7]
MDA-MB-468 (Breast)50.8 ± 2.748 hours[7]
Liriodenine HEp-2 (Laryngocarcinoma)2.33224 hours[8]
This compound Not Publicly Available--

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e-g., this compound) for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.

Induction of apoptosis is a hallmark of many anticancer drugs.[9][10] This can be experimentally verified through various methods, including Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, and by observing morphological changes such as membrane blebbing and chromatin condensation.[6]

Table 2: Comparison of Apoptosis Induction Mechanisms

CompoundKey Apoptotic EventsSupporting Evidence
Boldine - Induction of apoptosis confirmed by Annexin V/PI staining and DNA laddering.- Disruption of mitochondrial membrane potential.- Release of cytochrome c.- Activation of caspase-9 and caspase-3/7.[6][7]Western blotting for caspase activation and cytochrome c release; flow cytometry.
Liriodenine - Induction of apoptosis in various cancer cell lines.- Upregulation of p53 expression.[8][11][12]Western blotting for p53 and apoptosis-related proteins; flow cytometry.
ONC201 - Induces p53-independent apoptosis.[4]-
This compound Hypothesized to induce apoptosis.To be determined experimentally.

Experimental Protocol: Annexin V/PI Staining for Apoptosis

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Modulation of Signaling Pathways

The anticancer effects of these compounds are often mediated by their interaction with specific cellular signaling pathways that regulate cell survival, proliferation, and death.

Table 3: Comparison of Signaling Pathway Modulation

CompoundTargeted Signaling PathwayEffect on Pathway
Boldine - ERK/AKT/GSK-3β- Notch Signaling- Inactivation of ERK and AKT.- Activation of GSK-3β.- Inhibition of Notch signaling.[13][14]
Liriodenine - p53 Pathway- Upregulation of p53 expression.[8][11][12]
ONC201 - Dopamine D2 Receptor (DRD2)- Non-competitive antagonist of DRD2.[3][15]
This compound - PI3K/Akt/mTOR- p38 MAPK/NF-κB- (In non-cancer models) Upregulation of PI3K/Akt/mTOR.- (In non-cancer models) Downregulation of p38 MAPK/NF-κB.

Experimental Protocol: Western Blotting for Protein Expression

  • Protein Extraction: Treat cells with the test compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p53, Bax, Bcl-2, cleaved caspase-3).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Visualizing the Mechanisms of Action

To better understand the complex interactions within the cell, the signaling pathways and experimental workflows can be visualized using diagrams.

G Hypothesized Apoptotic Pathway of Aporphine Alkaloids cluster_0 Aporphine Alkaloid (e.g., this compound) cluster_1 Signaling Pathways cluster_2 Mitochondrial (Intrinsic) Pathway cluster_3 Apoptosis Execution This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Modulates p53 p53 Pathway This compound->p53 Upregulates Dopamine_Receptor Dopamine D2 Receptor This compound->Dopamine_Receptor Antagonizes Bcl2 Bcl-2 (Anti-apoptotic) PI3K_Akt->Bcl2 Inhibits Bax Bax (Pro-apoptotic) p53->Bax Activates Cytochrome_c Cytochrome c Release Bcl2->Cytochrome_c Bax->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized signaling cascade for this compound-induced apoptosis.

G Experimental Workflow for Cytotoxicity and Apoptosis cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis Cancer_Cells Cancer Cell Lines Treatment Treat with this compound (Dose-Response) Cancer_Cells->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Flow_Cytometry Annexin V/PI Staining (Apoptosis) Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot IC50 IC50 Determination MTT->IC50 Apoptosis_Quantification Apoptosis Quantification Flow_Cytometry->Apoptosis_Quantification Pathway_Analysis Signaling Pathway Modulation Western_Blot->Pathway_Analysis

References

Thaliporphine's receptor binding affinity compared to known ligands

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the receptor binding affinity of Thaliporphine, a notable aporphine (B1220529) alkaloid, against a selection of well-characterized ligands for dopamine (B1211576), serotonin (B10506), and adrenergic receptors. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of this compound's pharmacological profile.

Quantitative Data Summary

The following tables summarize the inhibition constants (Ki) of Glaucine and known standard ligands for various G protein-coupled receptors. Lower Ki values are indicative of higher binding affinity.

Dopamine Receptor Binding Affinity
CompoundD1-like (Ki, nM)D2-like (Ki, nM)D2 (Ki, nM)Reference Radioligand(s)
(±)-Glaucine 39003020-[³H]SCH 23390, [³H]raclopride
SCH233900.76--[³H]SCH23390
Haloperidol45 - 250-0.5 - 2.84[³H]SCH23390, [³H]spiperone
Spiperone (B1681076)--0.42 - 0.5[³H]spiperone

Data sourced from references[2][3][4][5][6].

Serotonin Receptor Binding Affinity
Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2B (Ki, nM)Reference Radioligand(s)
(±)-Glaucine --613Not Specified
8-OH-DPAT0.8--[³H]8-OH-DPAT
Spiperone-0.6 - 2.3-[³H]spiperone
Ketanserin (B1673593)-High Affinity-[³H]Ketanserin

Data sourced from references[1][7][8][9][10]. Note: A specific Ki for Ketanserin at 5-HT2A was not provided, but it is a well-established high-affinity antagonist.

Adrenergic Receptor Binding Affinity
Compoundα1 (Ki, nM)α1A (Ki, nM)Reference Radioligand(s)
(±)-Glaucine -1323Not Specified
Prazosin0.29 - 0.8-[³H]prazosin

Data sourced from references[11][12][13].

Experimental Protocols

The binding affinity data presented in this guide is typically determined using competitive radioligand binding assays. Below is a generalized protocol representative of the methodology employed in the cited studies.

Protocol: Competitive Radioligand Binding Assay

This method quantifies the affinity of a test compound (e.g., this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand with known affinity for that same receptor.

1. Membrane Preparation:

  • Source: Tissues or cell lines endogenously expressing or recombinantly overexpressing the target receptor (e.g., rat striatum for dopamine receptors, CHO cells expressing human α1A-adrenoceptors) are used.[14]

  • Homogenization: The tissue or cells are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl) containing protease inhibitors to prevent protein degradation.

  • Centrifugation: The homogenate undergoes differential centrifugation. A low-speed spin removes nuclei and large debris. The resulting supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.

  • Washing and Storage: The membrane pellet is washed and resuspended in a fresh buffer. This process may be repeated. The final pellet is resuspended in a buffer, often containing a cryoprotectant like sucrose, and stored at -80°C until use. Protein concentration is determined using a standard assay (e.g., BCA assay).

2. Binding Assay:

  • Assay Components: The assay is typically performed in a 96-well plate format with a final reaction volume. Each well contains:

    • Membrane Preparation: A specific amount of membrane protein.

    • Radioligand: A fixed concentration of a high-affinity radiolabeled ligand (e.g., [³H]prazosin for α1 receptors, [³H]spiperone for D2 receptors).[8][14] The concentration is usually near its dissociation constant (Kd) for the receptor.

    • Competing Ligand:

      • Total Binding: Buffer only (no competing ligand).

      • Non-specific Binding (NSB): A high concentration of a known, non-labeled drug that saturates the receptors to determine the amount of radioligand that binds non-specifically to other components.

      • Test Compound: Varying concentrations of the unlabeled test compound (e.g., this compound).

  • Incubation: The plates are incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C or 37°C) to allow the binding reaction to reach equilibrium.[14]

3. Separation and Detection:

  • Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand in the solution.

  • Washing: The filters are quickly washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity (representing the amount of bound radioligand) is measured using a liquid scintillation counter.

4. Data Analysis:

  • Specific Binding Calculation: Specific binding is determined by subtracting the non-specific binding (NSB) from the total binding.

  • IC50 Determination: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value).

  • Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used and Kd is its dissociation constant for the receptor.[3]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the comparison of receptor binding affinities.

G Competitive Radioligand Binding Assay Workflow cluster_prep Membrane Preparation cluster_assay Assay Incubation cluster_analysis Separation & Analysis Tissue Tissue/Cell Source Homogenize Homogenization Tissue->Homogenize Centrifuge Centrifugation Homogenize->Centrifuge Membranes Isolated Membranes Centrifuge->Membranes Total Total Binding (Membranes + Radioligand) NSB Non-Specific Binding (Membranes + Radioligand + Excess Unlabeled Ligand) Competition Competition (Membranes + Radioligand + Test Compound) Filtration Rapid Filtration Total->Filtration NSB->Filtration Competition->Filtration Counting Scintillation Counting Filtration->Counting Data Data Analysis (IC50 -> Ki) Counting->Data

Caption: Workflow for a competitive radioligand binding assay.

G Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R binds Gi Gi Protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC Response Cellular Response cAMP->Response leads to

Caption: Inhibitory signaling cascade of the Dopamine D2 receptor.

References

A Head-to-Head Analysis of Thaliporphine and Metformin on Cellular Glucose Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the ongoing search for effective therapeutic agents for metabolic disorders, particularly type 2 diabetes, both established pharmaceuticals and novel natural compounds are under intense scrutiny. This guide provides a comparative analysis of Metformin (B114582), a cornerstone in diabetes management, and Thaliporphine, a promising aporphine (B1220529) alkaloid, focusing on their respective mechanisms influencing cellular glucose uptake. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current experimental data, detailed methodologies, and visual representations of the signaling pathways involved.

Executive Summary

Metformin, a biguanide, primarily exerts its glucose-lowering effects by inhibiting hepatic gluconeogenesis and enhancing insulin (B600854) sensitivity in peripheral tissues, which leads to increased glucose uptake.[1][2][3][4][5][6] Its action is largely mediated through the activation of AMP-activated protein kinase (AMPK).[3][4][5][7] this compound, a natural aporphine alkaloid, has demonstrated potential hypoglycemic effects by inhibiting intestinal glucose absorption and stimulating insulin release, which in turn promotes glucose utilization.[8] While direct head-to-head quantitative data on glucose uptake is not available in the current literature, this guide consolidates findings from independent studies to offer a comparative perspective.

Comparative Data on Glucose Uptake Mechanisms

The following table summarizes the known effects and mechanisms of this compound and Metformin on glucose uptake, based on available, non-comparative experimental data.

FeatureThis compoundMetformin
Primary Mechanism Competitive inhibition of intestinal glucose uptake, stimulation of insulin release, and increased glucose utilization.[8][9]Inhibition of hepatic gluconeogenesis, increased peripheral glucose uptake and utilization, and improved insulin sensitivity.[3][4][6]
Key Signaling Pathway The precise signaling pathway for its direct effect on glucose uptake is not as extensively characterized as Metformin's. It is known to stimulate insulin release, which then acts through the canonical insulin signaling pathway.[8]Primarily acts via activation of AMP-activated protein kinase (AMPK).[3][4][5][7] Also has AMPK-independent effects.[7]
Effect on Glucose Transporters Inhibits intestinal glucose transporters.[9] Other aporphine alkaloids have been shown to up-regulate GLUT4 expression.[8]Promotes the translocation of GLUT4 to the plasma membrane in skeletal muscle and adipocytes, an effect at least partially mediated by AMPK.[5][10]
Quantitative Effects on Glucose Uptake Studies on other aporphine alkaloids, such as N-allylsecoboldine, have shown IC50 values for glucose uptake inhibition in the micromolar range (e.g., 159 µM for BBMV and 121 µM for BLMV).[9] this compound itself competitively inhibits glucose uptake.[9] Other related compounds have shown to significantly enhance glucose consumption in cell-based assays.[11][12]In L6-GLUT4 cells, Metformin (concentration not specified) increased glucose uptake by 218%, while insulin increased it by 20%.[1] In immortalized human podocytes, Metformin (concentration not specified) increased glucose uptake by 52%.[1]
Tissue-Specific Actions Primarily studied in the context of intestinal glucose absorption and insulin secretion from the pancreas.[8][9]Acts on the liver to reduce glucose production and on peripheral tissues like skeletal muscle and adipose tissue to increase glucose uptake.[2][3][4][5] Also has effects on the gut microbiome and intestinal glucose utilization.[5][7][13]

Signaling Pathways

The signaling pathways for both compounds illustrate their distinct primary mechanisms of action.

Metformin_Signaling_Pathway Metformin Metformin Mitochondria Mitochondrial Respiratory Chain (Complex I) Metformin->Mitochondria Inhibits AMP_ATP_Ratio Increased AMP:ATP Ratio Mitochondria->AMP_ATP_Ratio AMPK AMPK Activation AMP_ATP_Ratio->AMPK Hepatic_Gluconeogenesis Decreased Hepatic Gluconeogenesis AMPK->Hepatic_Gluconeogenesis Inhibits Peripheral_Tissues Peripheral Tissues (Muscle, Adipose) AMPK->Peripheral_Tissues GLUT4_Translocation GLUT4 Translocation to Membrane Peripheral_Tissues->GLUT4_Translocation Stimulates Glucose_Uptake Increased Glucose Uptake GLUT4_Translocation->Glucose_Uptake

Caption: Metformin's signaling pathway for enhancing glucose uptake.

Thaliporphine_Signaling_Pathway This compound This compound Pancreas Pancreatic β-cells This compound->Pancreas Stimulates Intestine Intestine This compound->Intestine Inhibits Insulin_Release Insulin Release Pancreas->Insulin_Release Insulin_Receptor Insulin Receptor (Peripheral Tissues) Insulin_Release->Insulin_Receptor Activates Insulin_Signaling Insulin Signaling Cascade (e.g., PI3K/Akt) Insulin_Receptor->Insulin_Signaling GLUT4_Translocation GLUT4 Translocation to Membrane Insulin_Signaling->GLUT4_Translocation Glucose_Uptake Increased Glucose Uptake GLUT4_Translocation->Glucose_Uptake Glucose_Absorption Decreased Glucose Absorption Intestine->Glucose_Absorption

Caption: this compound's proposed mechanisms for impacting glucose levels.

Experimental Protocols

A standardized in vitro glucose uptake assay is crucial for a direct comparison of this compound and Metformin. Below is a detailed, generalized protocol that can be adapted for this purpose.

Objective: To quantify and compare the effects of this compound and Metformin on glucose uptake in a relevant cell line (e.g., L6 myotubes, 3T3-L1 adipocytes, or HepG2 hepatocytes).

Materials:

  • Cell line of choice cultured in appropriate media

  • This compound and Metformin stock solutions

  • 2-deoxy-D-[³H]glucose or other radiolabeled glucose analog[14]

  • Unlabeled 2-deoxy-D-glucose (for competition experiments)

  • Krebs-Ringer-HEPES (KRH) buffer

  • Insulin (positive control)

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail

  • Liquid scintillation counter

Workflow:

Glucose_Uptake_Assay_Workflow Start 1. Cell Culture and Differentiation Serum_Starvation 2. Serum Starvation Start->Serum_Starvation Pre_Incubation 3. Pre-incubation with Test Compounds (this compound, Metformin, Controls) Serum_Starvation->Pre_Incubation Glucose_Uptake_Initiation 4. Initiate Glucose Uptake with Radiolabeled 2-Deoxyglucose Pre_Incubation->Glucose_Uptake_Initiation Termination 5. Terminate Uptake (e.g., ice-cold wash) Glucose_Uptake_Initiation->Termination Cell_Lysis 6. Cell Lysis Termination->Cell_Lysis Scintillation_Counting 7. Scintillation Counting to Measure Incorporated Radioactivity Cell_Lysis->Scintillation_Counting Data_Analysis 8. Data Analysis (Normalize to protein content) Scintillation_Counting->Data_Analysis End 9. Results Data_Analysis->End

Caption: A generalized workflow for an in vitro glucose uptake assay.

Detailed Procedure:

  • Cell Culture: Plate and culture cells (e.g., L6 myoblasts) to near confluence. Differentiate myoblasts into myotubes by switching to a low-serum medium.

  • Serum Starvation: Prior to the assay, starve the differentiated cells in a serum-free medium for 3-4 hours to establish a basal state of glucose uptake.

  • Pre-incubation: Wash the cells with KRH buffer. Pre-incubate the cells with varying concentrations of this compound, Metformin, a vehicle control, and a positive control (e.g., insulin) for a predetermined time (e.g., 30-60 minutes).

  • Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose and the respective test compounds. Incubate for a short period (e.g., 5-10 minutes) during which uptake is linear.

  • Termination: Stop the uptake by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis: Lyse the cells using a lysis buffer (e.g., 0.1 M NaOH).

  • Quantification: Transfer a portion of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Normalization: Use another portion of the cell lysate to determine the total protein concentration (e.g., using a BCA protein assay). Normalize the radioactivity counts (counts per minute, CPM) to the protein concentration to account for variations in cell number.

  • Analysis: Express the results as a percentage of the basal glucose uptake (vehicle control) and compare the dose-response curves for this compound and Metformin.

Conclusion and Future Directions

Metformin is a well-established drug with a primary mechanism centered on AMPK activation, leading to reduced hepatic glucose output and increased peripheral glucose uptake. This compound, while less studied, shows promise through its effects on intestinal glucose absorption and insulin secretion. The available data suggests different primary sites and mechanisms of action.

A significant gap in the current understanding is the lack of direct, head-to-head comparative studies. Future research should prioritize conducting standardized glucose uptake assays, as outlined above, to directly compare the potency and efficacy of this compound and Metformin across various cell types and in vivo models. Such studies are essential to fully elucidate the therapeutic potential of this compound and its place in the landscape of metabolic disease treatments.

References

In Vitro and In Vivo Correlation of Thaliporphine's Pharmacological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacological effects of Thaliporphine, an aporphine (B1220529) alkaloid, correlating its in vitro and in vivo activities. The product's performance is compared with other relevant aporphine alkaloids, namely Boldine and Nuciferine (B1677029), supported by experimental data from preclinical studies. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development.

Data Presentation: Comparative Pharmacological Activities

The following tables summarize the quantitative data on the pharmacological effects of this compound and its comparators, Boldine and Nuciferine.

Table 1: In Vitro Pharmacological Effects

CompoundPharmacological EffectAssay SystemKey ParameterValueReference(s)
This compound VasoconstrictionIsolated Rat AortaED501.5 ± 0.5 µM[1]
Boldine Anti-inflammatoryProstaglandin Biosynthesis Inhibition (Rat Aortic Rings)% Inhibition53% at 75 µM[2][3][4]
Nuciferine VasodilationIsolated Rat Thoracic Aorta (Phenylephrine-induced contraction)EC50 (Endothelium-intact)0.36 ± 0.02 µM[5][6]
EC50 (Endothelium-denuded)1.30 ± 0.03 µM[5][6]

Table 2: In Vivo Pharmacological Effects

CompoundPharmacological EffectAnimal ModelDosing RegimenKey FindingsReference(s)
This compound Anti-hyperglycemicStreptozotocin-induced Diabetic RatsBolus intravenous injection (dose-dependent)- Reduced plasma glucose levels. - Stimulated insulin (B600854) release. - Increased skeletal muscle glycogen (B147801) synthesis.[7][8][9][7][8][9]
CardioprotectiveLipopolysaccharide-induced Endotoxemic Rabbits1 mg/kg and 3 mg/kg, intravenous pretreatment- Recovered blood pH and glucose levels. - Ameliorated depressed hemodynamic characteristics.[10][10]
Boldine Anti-inflammatoryCarrageenan-induced Guinea Pig Paw EdemaOral administration (dose-dependent)ED50 of 34 mg/kg.[2]
Nuciferine Not explicitly detailed in the provided search results.----

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Assays

1. Vasoconstriction/Vasodilation in Isolated Rat Aorta

  • Tissue Preparation: Thoracic aortas are isolated from male Wistar rats, cleaned of connective tissue, and cut into rings (3-5 mm in length). The endothelium may be mechanically removed by gently rubbing the intimal surface.

  • Experimental Setup: Aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.

  • Procedure for Vasoconstriction (this compound): After an equilibration period, cumulative concentrations of this compound (0.1-100 µM) are added to the organ bath, and the sustained contraction is recorded.[1]

  • Procedure for Vasodilation (Nuciferine): Aortic rings are pre-contracted with a vasoconstrictor agent like phenylephrine (B352888) (1 µM). Once a stable contraction is achieved, cumulative concentrations of Nuciferine are added to assess the relaxation response.[5][6]

2. Western Blot Analysis for Signaling Pathway Components

  • Sample Preparation: Tissues or cells are homogenized in lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA or Bradford assay.

  • Gel Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies specific for the target proteins (e.g., phospho-p38, total p38, phospho-Akt, total Akt, phospho-NF-κB p65, etc.). After washing, membranes are incubated with HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry is used to quantify band intensity, and the levels of phosphorylated proteins are typically normalized to their total protein levels.

In Vivo Models

1. Streptozotocin (STZ)-Induced Diabetic Rat Model

  • Induction of Diabetes: Diabetes is induced in rats by a single intraperitoneal or intravenous injection of STZ (e.g., 50-65 mg/kg) dissolved in citrate (B86180) buffer. Blood glucose levels are monitored, and rats with fasting blood glucose above a predetermined level (e.g., 250 mg/dL) are considered diabetic.[9]

  • Drug Administration and Monitoring: this compound is administered intravenously at various doses. Blood samples are collected at different time points to measure plasma glucose and insulin levels. At the end of the study, skeletal muscle tissue may be collected to measure glycogen content.[7][8][9]

2. Lipopolysaccharide (LPS)-Induced Endotoxemia Rabbit Model

  • Induction of Endotoxemia: Endotoxemia is induced by a single intravenous injection of LPS (e.g., 1 mg/kg).

  • Drug Administration and Monitoring: this compound is administered as an intravenous pretreatment before the LPS challenge. Hemodynamic parameters (e.g., blood pressure, heart rate, left ventricular pressures) are continuously monitored. Blood samples are collected to measure pH, glucose, and markers of cardiac injury.[10]

  • Tissue Analysis: At the end of the experiment, heart tissue is collected for Western blot analysis of key signaling proteins.[10]

Signaling Pathways and Experimental Workflows

This compound's Modulation of PI3K/Akt/mTOR Signaling Pathway

In the context of LPS-induced endotoxemia, this compound has been shown to up-regulate the PI3K/Akt/mTOR pathway, which is generally considered a pro-survival pathway.

PI3K_Akt_mTOR_Pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Activates PI3K PI3K TLR4->PI3K Downstream signaling Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Survival Cell Survival & Cardiac Protection mTOR->Survival Promotes This compound This compound This compound->PI3K Up-regulates p38_MAPK_NFkB_Pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Activates p38_MAPK p38 MAPK TLR4->p38_MAPK Downstream signaling NFkB NF-κB p38_MAPK->NFkB Activates Inflammation Inflammation & Cardiac Dysfunction NFkB->Inflammation Promotes This compound This compound This compound->p38_MAPK Down-regulates Experimental_Workflow Animal_Model Rabbit Model of Endotoxemia Pretreatment This compound or Vehicle (i.v.) Animal_Model->Pretreatment Induction LPS Administration (i.v.) Pretreatment->Induction Monitoring Hemodynamic Monitoring (Blood Pressure, PV Loops) Induction->Monitoring Blood_Sampling Blood Sampling (pH, Glucose, Biomarkers) Induction->Blood_Sampling Tissue_Harvest Heart Tissue Harvesting Monitoring->Tissue_Harvest Blood_Sampling->Tissue_Harvest Analysis Western Blot Analysis (Signaling Pathways) Tissue_Harvest->Analysis

References

The Untapped Potential of Thaliporphine: A Comparative Guide to its Synergistic Effects with Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of more effective cancer therapies, the spotlight is increasingly turning towards combination treatments that leverage synergistic interactions to enhance efficacy and mitigate toxicity. Thaliporphine, a member of the aporphine (B1220529) alkaloid class of natural compounds, has emerged as a compelling candidate for such a strategy. While direct clinical evaluation of this compound in combination with chemotherapy is still in its nascent stages, a growing body of preclinical evidence on related aporphine alkaloids suggests a significant potential for synergistic anticancer activity. This guide provides a comprehensive evaluation of the prospective synergistic effects of this compound with conventional chemotherapy drugs, drawing upon existing experimental data for analogous compounds and outlining the methodologies to validate these interactions.

Comparative Anticancer Activity of Aporphine Alkaloids

Aporphine alkaloids have demonstrated a broad spectrum of cytotoxic and antitumor properties across various cancer cell lines.[1][2][3][4] The anticancer activity of these compounds is believed to be mediated through multiple mechanisms, including the induction of apoptosis (programmed cell death), interference with critical signaling pathways that govern cancer cell proliferation and survival, and inhibition of DNA topoisomerase.[5][6][7] To contextualize the potential of this compound, the following table summarizes the cytotoxic activity (IC50 values) of several prominent aporphine alkaloids against various human cancer cell lines.

AlkaloidCancer Cell LineIC50 (µM)Reference
LiriodenineOvarian Cancer (CAOV-3)37.3 (24h)[5]
Human Laryngocarcinoma (HEp-2)2.332 (24h)[5]
Lung Cancer (A-549)18.2 µg/mL[5]
Chronic Myeloid Leukemia (K-562)16.2 µg/mL[5]
NantenineHuman Colon Cancer (SMMC-7721)70.08 ± 4.63[8]
CorytuberineHuman Colon Cancer (SMMC-7721)73.22 ± 2.35[8]
(+)-ThalicsimidineHuman Cancer Cell LinesNot specified[9]
(+)-NeolitsineHuman Cancer Cell LinesNot specified[9]
Crebanine (B1669604)Glioblastoma MultiformeNot specified[10]
7-hydroxy-dehydronuciferineHuman Gastric Cancer (AGS)62.9 ± 0.1[11]
Human Prostate Cancer (DU-145)80.8 ± 0.2[11]
LaurotetanineHuman Uterine Cervical Cancer (HeLa)2 µg/ml[12]
NorushinsunineA-549, K-562, HeLa, MDA-MB7.4 to 8.8 µg/ml[13]

Documented Synergistic Interactions of Aporphine Alkaloids with Chemotherapy

While data on this compound is limited, studies on other aporphine alkaloids have demonstrated clear synergistic or additive effects when combined with conventional chemotherapeutic agents. These findings provide a strong rationale for investigating similar combinations with this compound.

Magnoflorine (B1675912) and Cisplatin (B142131): A study on the combination of magnoflorine, an aporphine alkaloid, with cisplatin showed synergistic or additive anti-proliferative effects in human breast (MDA-MB-468), lung (NCIH1299), rhabdomyosarcoma (TE671), and glioblastoma (T98G) cancer cell lines.[14][15] This suggests that magnoflorine can enhance the anticancer efficacy of cisplatin, a widely used chemotherapy drug.[14][15]

Glaucine (B1671577) and Doxorubicin (B1662922): Research has shown that the aporphine alkaloid glaucine can synergistically enhance the cytotoxicity of doxorubicin in multi-drug resistant cancer cell lines.[16] This is particularly significant as doxorubicin resistance is a major clinical challenge. The study found that glaucine could significantly reduce the IC50 value of doxorubicin, indicating a potent synergistic interaction.[16]

Boldine and Cisplatin: Nanoencapsulated boldine, another aporphine alkaloid, has been shown to increase the viability of normal liver cells treated with cisplatin while simultaneously killing hepatocyte carcinoma cells, suggesting a protective effect on healthy tissues alongside a synergistic anticancer effect.[17]

Postulated Mechanisms of Synergy

The synergistic effects of aporphine alkaloids with chemotherapy drugs are likely multifactorial, involving the modulation of key cellular pathways.

Synergy_Mechanisms cluster_this compound This compound cluster_Chemo Chemotherapy Drug cluster_Pathways Cellular Pathways cluster_Effects Synergistic Effects This compound This compound (Aporphine Alkaloid) PI3K_Akt PI3K/Akt Pathway (Survival) This compound->PI3K_Akt Inhibits Apoptosis Apoptosis Pathway (Cell Death) This compound->Apoptosis Induces CellCycle Cell Cycle Progression This compound->CellCycle Arrests Chemo e.g., Cisplatin, Doxorubicin Chemo->Apoptosis Induces Chemo->CellCycle Arrests Inhibition Increased Inhibition of Cancer Cell Proliferation PI3K_Akt->Inhibition Induction Enhanced Induction of Apoptosis Apoptosis->Induction Arrest Potentiated Cell Cycle Arrest CellCycle->Arrest

Caption: Postulated synergistic mechanisms of this compound and chemotherapy.

Aporphine alkaloids like crebanine have been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt pathway, a critical signaling cascade for cell survival.[10] By downregulating this pathway, this compound could sensitize cancer cells to the cytotoxic effects of chemotherapy drugs that primarily induce DNA damage and cell cycle arrest. Furthermore, the ability of aporphine alkaloids to directly induce apoptosis and arrest the cell cycle can complement the mechanisms of action of various chemotherapeutic agents, leading to a more profound anticancer effect.[3]

Experimental Protocols for Evaluating Synergy

To rigorously evaluate the synergistic effects of this compound with chemotherapy, a series of well-defined in vitro experiments are essential.

Cell Viability Assay (MTT Assay)

This assay is fundamental for determining the cytotoxic effects of this compound and chemotherapy drugs, both individually and in combination.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[2][18] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product, the absorbance of which is proportional to the number of living cells.[2][18]

  • Protocol:

    • Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound, the chemotherapy drug, and combinations of both for 24, 48, or 72 hours.

    • After the incubation period, remove the treatment medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values are calculated, and the synergistic, additive, or antagonistic effects are determined using the Combination Index (CI) method of Chou and Talalay. A CI value less than 1 indicates synergy.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis by the combination treatment.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[19][20][21] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.[19][20][21]

  • Protocol:

    • Treat cells with this compound, the chemotherapy drug, and their combination for a specified time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

  • Data Analysis: The percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive) are quantified.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the effect of the combination treatment on cell cycle progression.

  • Principle: Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[1][22][23] This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1][22][23]

  • Protocol:

    • Treat cells with this compound, the chemotherapy drug, and their combination for a specified time.

    • Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.

    • Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to eliminate RNA staining).

    • Incubate the cells for 30 minutes at room temperature.

    • Analyze the DNA content by flow cytometry.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Experimental_Workflow cluster_CellCulture Cell Culture & Treatment cluster_Assays In Vitro Assays cluster_Analysis Data Analysis start Cancer Cell Lines treatment Treat with this compound, Chemotherapy Drug, and Combinations start->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Annexin V/PI Assay (Apoptosis) treatment->apoptosis cellcycle PI Staining (Cell Cycle) treatment->cellcycle ic50 Calculate IC50 and Combination Index (CI) mtt->ic50 apoptosis_quant Quantify Apoptotic Cell Population apoptosis->apoptosis_quant cellcycle_dist Determine Cell Cycle Distribution cellcycle->cellcycle_dist

Caption: Standard experimental workflow for evaluating synergy.

Conclusion

While direct experimental evidence for the synergistic effects of this compound with chemotherapy is still forthcoming, the data from related aporphine alkaloids provides a compelling rationale for its investigation as a combination therapy agent. Its potential to modulate key cancer survival pathways, induce apoptosis, and arrest the cell cycle suggests that this compound could significantly enhance the efficacy of conventional chemotherapy drugs. The experimental protocols outlined in this guide provide a robust framework for validating these potential synergistic interactions and paving the way for future preclinical and clinical development. Further research into this compound and its combinations is warranted to unlock its full therapeutic potential in the fight against cancer.

References

A Comparative Analysis of Thaliporphine from Diverse Botanical Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Thaliporphine Sourced from Various Plants, Supported by Experimental Data.

This compound, a bioactive aporphine (B1220529) alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications. This guide provides a comparative analysis of this compound derived from different plant sources, focusing on yield and biological activities. The information presented herein is collated from various scientific studies to offer a comprehensive overview for research and development purposes.

Data Presentation: Quantitative Analysis

Direct comparative studies on the yield and purity of this compound from different plant sources are limited in the existing literature. However, data extracted from individual studies provide valuable insights.

Table 1: Comparison of this compound and Alkaloid Fraction Yield from Different Plant Sources

Plant SpeciesFamilyPlant Part UsedTotal Alkaloid Fraction YieldPure this compound YieldReference
Berberis lycium RoyleBerberidaceaeAerial parts (leaves and stems)0.55% (from 19 kg of plant material)Not explicitly stated[1]
Thalictrum speciesRanunculaceaeWhole plant, rootsNot explicitly stated in comparative studiesNot explicitly stated in comparative studiesGeneral literature
Neolitsea konishiiLauraceaeNot specifiedNot availableNot available[General literature]

Note: The yield of pure this compound is often not reported as a percentage of the initial plant material, making direct comparisons challenging. The data from Berberis lycium provides a yield for the crude basic alkaloid fraction.

Table 2: Comparative Biological Activity of Aporphine Alkaloids from Different Plant Sources

Plant SourceCompound(s)Biological ActivityCell Line / ModelIC50 ValueReference
Thalictrum omeienseAporphine alkaloids (not specified as this compound)AntiproliferativeA549 and MCF-723.73 to 34.97 μM[2]
Thalictrum cultratumDimeric Aporphinoid AlkaloidsAntiproliferativeHL-601.06 μM (for the most active new compound)[3]
Dicranostigma leptopodumNantenine, Corytuberine (Aporphine alkaloids)CytotoxicitySMMC-772170.08 ± 4.63 μM, 73.22 ± 2.35 μM[4]
Synthetic Aporphine DerivativesNantenine and related compoundsCytotoxicityHCT-116 and Caco-223μM - 38μM[5]

Experimental Protocols

The methodologies for the isolation and analysis of this compound are crucial for obtaining pure compounds for research and development.

Isolation and Purification of this compound from Berberis lycium

This protocol is based on a study that successfully isolated this compound from the aerial parts of Berberis lycium.[1]

  • Extraction:

    • Air-dried and powdered leaves and stems (19 kg) are extracted with ethanol.

    • The solvent is removed under reduced pressure to obtain a crude extract.

    • The crude extract is subjected to an acid-base extraction. The basic fraction is obtained by treating the extract with 5% hydrochloric acid, followed by basification with ammonium (B1175870) hydroxide. This yields the crude basic alkaloid fraction (105 g).

  • Column Chromatography:

    • The basic fraction is subjected to column chromatography on silica (B1680970) gel.

    • The column is eluted with a gradient of increasing polarity, starting with 2% methanol (B129727) in dichloromethane.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative Thin Layer Chromatography (pTLC):

    • Fractions showing the presence of the target compound are further purified using preparative TLC on silica gel GF-254.

    • The pTLC plates are developed using a solvent system of hexane (B92381) and acetone (B3395972) (8:2, v/v) with a few drops of diethylamine.

    • The band corresponding to this compound is scraped off, and the compound is eluted from the silica gel with a suitable solvent.

  • Structure Elucidation:

    • The structure of the isolated pure compound is confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, DEPT-90, DEPT-135, and Mass Spectrometry.

Quantitative Analysis of Thalictrum Alkaloids by High-Performance Liquid Chromatography (HPLC)

This generalized method is suitable for the quantitative analysis of alkaloids in Thalictrum species.[6]

  • Sample Preparation:

    • Dried and powdered plant material is accurately weighed.

    • The sample is extracted with methanol using sonication.

    • The mixture is centrifuged, and the supernatant is collected. The extraction process is repeated three times.

    • The combined supernatants are evaporated to dryness.

    • The residue is reconstituted in the initial mobile phase, filtered through a 0.45 µm syringe filter, and transferred to an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient elution using a mixture of acidified water (e.g., with formic acid) and acetonitrile. The acidic mobile phase ensures the alkaloids are in their ionized form for better separation.

    • Detection: UV detection at a wavelength appropriate for the alkaloids of interest.

    • Quantification: A standard curve is prepared using a reference standard of a known Thalictrum alkaloid (e.g., Thalicpureine, >98% purity). The concentration of the target alkaloid in the sample is determined by comparing its peak area to the standard curve.

Mandatory Visualization

Experimental Workflow for this compound Isolation

experimental_workflow plant_material Plant Material (e.g., Berberis lycium) extraction Solvent Extraction (Ethanol) plant_material->extraction acid_base Acid-Base Partitioning extraction->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids column_chromatography Column Chromatography (Silica Gel) crude_alkaloids->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection ptlc Preparative TLC fraction_collection->ptlc pure_this compound Pure this compound ptlc->pure_this compound structure_elucidation Structural Elucidation (NMR, MS) pure_this compound->structure_elucidation

Caption: Generalized workflow for the isolation of this compound.

Postulated Signaling Pathway for Aporphine Alkaloid-Induced Apoptosis

While the specific signaling pathways for this compound are not extensively detailed in the reviewed literature, a plausible mechanism for the cytotoxic effects of related aporphine alkaloids involves the induction of apoptosis.

signaling_pathway cluster_cell Cancer Cell aporphine Aporphine Alkaloid (e.g., this compound) cell_membrane Cell Membrane receptor Target Receptor/Protein cell_membrane->receptor Interaction caspase_cascade Caspase Cascade Activation receptor->caspase_cascade Signal Transduction apoptosis Apoptosis caspase_cascade->apoptosis

References

Validating UHPLC-MS Methods for Aporphine Alkaloid Identification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of aporphine (B1220529) alkaloids are critical due to their diverse pharmacological activities. This guide provides a comprehensive comparison of Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) with alternative methods for the analysis of these compounds. It includes detailed experimental protocols and performance data to assist in selecting the most suitable analytical strategy.

Aporphine alkaloids, a class of isoquinoline (B145761) alkaloids, are widely distributed in the plant kingdom and exhibit a range of biological effects, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The complexity of plant extracts and other biological matrices necessitates highly sensitive and selective analytical methods for their characterization. UHPLC-MS has emerged as a powerful tool for this purpose, offering high resolution, sensitivity, and efficiency.[1][3]

Comparative Analysis of Analytical Methods

While UHPLC-MS is a leading technique, other methods have also been employed for the analysis of aporphine alkaloids. This section compares the performance of UHPLC-MS with High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

ParameterUHPLC-MSHPLC-UVGC-MSHigh-Speed Counter-Current Chromatography (HSCCC)
Selectivity Very HighModerate to HighHighModerate
Sensitivity Very High (ng/mL to µg/kg levels)[4][5]Low to Moderate (µg/mL levels)[6]HighLow
Resolution Very HighGoodHighLow
Analysis Time Fast (typically < 15 min)[4]ModerateModerate to LongLong
Sample Volatility Not RequiredNot RequiredRequired (derivatization may be needed)Not Required
Matrix Effects Can be significant, requires careful validationLess susceptible than MSCan be significantLess susceptible
Identification High confidence through MS/MS fragmentation[1][7]Based on retention time and UV spectraBased on retention time and mass spectraBased on partition coefficient
Quantification Excellent[4]Good[6]GoodPrimarily for purification

Table 1: Comparison of Analytical Methods for Aporphine Alkaloid Analysis. This table summarizes the key performance characteristics of UHPLC-MS compared to other common analytical techniques. Data is compiled from multiple sources to provide a comprehensive overview for method selection.[1][4][5][6][7]

Performance Data for UHPLC-MS Method Validation

The validation of an analytical method is crucial to ensure its reliability and accuracy. The following table presents typical performance data for the validation of a UHPLC-MS method for the quantification of aporphine alkaloids.

Validation ParameterTypical PerformanceReference
Linearity (r²) > 0.99[8]
Limit of Detection (LOD) 0.5 - 5.2 ng/mL[4]
Limit of Quantification (LOQ) 1.6 - 17.2 ng/mL[4]
Precision (RSD%) < 15%[5]
Accuracy (Recovery %) 80 - 120%[4]

Table 2: Typical Validation Parameters for a UHPLC-MS Method for Aporphine Alkaloids. This table provides a summary of key performance indicators from validated methods, demonstrating the sensitivity and reliability of the technique.[4][5][8]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the validation of a UHPLC-MS method for aporphine alkaloid identification.

Protocol 1: Sample Preparation (Plant Material)

A general procedure for the extraction of aporphine alkaloids from dried plant material is as follows:

  • Grinding: Grind the dried plant material to a fine powder (40-60 mesh).

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material.

    • Add 25 mL of methanol (B129727) or a mixture of chloroform (B151607) and methanol.

    • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.[9]

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Evaporation: Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Reconstitution: Reconstitute the dried extract in 5 mL of the initial mobile phase for UHPLC-MS analysis.[9]

Protocol 2: UHPLC-MS/MS Analysis

This protocol describes a highly sensitive and selective method for the identification and quantification of aporphine alkaloids.

  • Instrumentation: A UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.[7][9]

  • Chromatographic Conditions:

    • Column: A high-efficiency C18 or similar reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[1][9]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).[1]

    • Flow Rate: 0.3 mL/min.[1]

    • Column Temperature: 40°C.[1][9]

    • Injection Volume: 2-5 µL.[9]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[9]

    • Scan Mode: Full scan for qualitative analysis and Multiple Reaction Monitoring (MRM) for quantitative analysis.[1]

Visualizing the Workflow

The following diagrams illustrate the key workflows in the validation of a UHPLC-MS method for aporphine alkaloid identification.

UHPLC-MS Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application Sample_Preparation Sample Preparation (Extraction, Cleanup) Chromatography_Optimization Chromatography Optimization (Column, Mobile Phase) Sample_Preparation->Chromatography_Optimization MS_Optimization MS Optimization (Ionization, Fragmentation) Chromatography_Optimization->MS_Optimization Specificity Specificity/ Selectivity MS_Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine Analysis of Samples Robustness->Routine_Analysis

Caption: Workflow for UHPLC-MS method validation.

Aporphine_Alkaloid_Identification_Pathway Plant_Material Plant Material Extraction Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract UHPLC_Separation UHPLC Separation Crude_Extract->UHPLC_Separation Separated_Analytes Separated Analytes UHPLC_Separation->Separated_Analytes MS_Detection Mass Spectrometry (MS and MS/MS) Separated_Analytes->MS_Detection Data_Analysis Data Analysis (Retention Time, Mass Spectra) MS_Detection->Data_Analysis Identification Aporphine Alkaloid Identification Data_Analysis->Identification

Caption: Aporphine alkaloid identification pathway.

References

Comparative study of Thaliporphine and morphine alkaloid synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the synthetic strategies for two structurally related but pharmacologically distinct benzylisoquinoline alkaloids.

This guide provides a detailed comparison of the synthetic routes for thaliporphine and morphine, two important members of the benzylisoquinoline alkaloid family. While both share a common biosynthetic precursor in (S)-reticuline, their distinct structural features necessitate different synthetic strategies, leading to variations in complexity, yield, and scalability. This analysis is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the current state of chemical synthesis for these alkaloids.

Introduction to this compound and Morphine

This compound is an aporphine (B1220529) alkaloid that has garnered interest for its potential therapeutic applications, including antiarrhythmic effects.[1] Morphine, a morphinan (B1239233) alkaloid, is a cornerstone of pain management, renowned for its potent analgesic properties.[2] The chemical structures of both alkaloids feature a tetracyclic core, but the arrangement of these rings and the nature of their substituents give rise to their unique pharmacological profiles.

The biosynthesis of both alkaloids begins with the amino acid tyrosine.[3][4] A key intermediate, (S)-reticuline, serves as a crucial branch point. For morphine synthesis, (S)-reticuline is first isomerized to (R)-reticuline, which then undergoes a series of enzymatic transformations to yield the morphinan scaffold.[5] In contrast, the biosynthesis of aporphine alkaloids like this compound typically involves direct oxidative coupling of (S)-reticuline or its derivatives.

Comparative Analysis of Synthesis Routes

The total synthesis of these complex natural products has been a long-standing challenge in organic chemistry. Numerous synthetic routes have been developed, each with its own set of advantages and disadvantages. This section provides a comparative overview of some notable total synthesis approaches for both this compound and morphine.

Key Synthetic Strategies

Morphine Synthesis:

The total synthesis of morphine has been a benchmark for synthetic organic chemists since the first successful route was reported by Gates in 1952.[6] This pioneering work, though lengthy and low-yielding (31 steps, 0.06% overall yield), laid the groundwork for future innovations.[6] Subsequent strategies have focused on improving efficiency and stereocontrol.

One of the most efficient routes to date is the Rice synthesis, which employs a biomimetic approach centered around a Grewe cyclization, analogous to the natural cyclization of reticuline.[6] This strategy significantly reduces the number of steps and improves the overall yield. More recent approaches have utilized modern synthetic methods, such as enantioselective catalysis and novel cyclization strategies, to further enhance the efficiency of morphine synthesis.[7][8][9] For instance, a gram-scale enantioselective formal synthesis of morphine has been developed, highlighting the progress in scalable production.[7]

This compound Synthesis:

The synthesis of this compound and other aporphine alkaloids often leverages biomimetic oxidative phenol (B47542) coupling reactions.[10] These reactions mimic the key bond-forming step in the biosynthesis of these compounds. Both chemical and photocatalytic methods have been employed to effect this transformation.

In addition to total synthesis, semi-synthetic routes starting from readily available natural products like glaucine (B1671577) or laurolitsine (B191710) are also common for accessing this compound and its analogs.[1][11] These approaches can be more practical for producing derivatives for pharmacological studies. Total synthesis strategies often involve the construction of the core tetrahydroisoquinoline moiety followed by an intramolecular cyclization to form the characteristic biphenyl (B1667301) system of the aporphine core.[12]

Quantitative Comparison of Selected Synthesis Routes

The following tables summarize key quantitative data for selected total synthesis routes of morphine and a representative aporphine alkaloid, highlighting the differences in synthetic efficiency.

Table 1: Comparison of Selected Morphine Total Synthesis Routes

Synthesis Key Strategy Number of Steps (Longest Linear Sequence) Overall Yield (%) Reference
Gates (1952)Diels-Alder reaction310.06[6]
RiceGrewe cyclization (biomimetic)1430 (for hydrocodone)[6]
TrostAsymmetric allylic alkylation, Heck vinylation6 (from pivotal intermediate)15.4 (for codeine)[9]
ParkerRadical cyclization13 (for (-)-dihydroisocodeine)Not specified[13]
Zhang et al. (2019)Enantioselective Robinson annulation16Not specified[8]

Table 2: Data for a Representative Aporphine Alkaloid Synthesis (Glaucine)

Synthesis Key Strategy Number of Steps (Longest Linear Sequence) Overall Yield (%) Reference
Villegas et al.Selective intramolecular oxidative coupling915[10]
Raminelli et al.Benzyne chemistry, Diels-Alder cycloaddition1216 (for (±)-O-methylisothebaine)[10]
Anderson et al.Intramolecular coupling of an aryl bromideNot specifiedModerate[10]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and further development of synthetic routes. This section provides a generalized workflow for a key step in both morphine and aporphine alkaloid synthesis.

Generalized Protocol for Grewe Cyclization in Morphine Synthesis

This protocol is a generalized representation of a key step in biomimetic morphine synthesis.

  • Preparation of the Precursor: The requisite reticuline-like precursor is synthesized through established methods, often involving the condensation of a phenethylamine (B48288) derivative with a phenylacetaldehyde (B1677652) derivative, followed by functional group manipulations.

  • Cyclization Reaction: The precursor is dissolved in a suitable acidic medium (e.g., trifluoroacetic acid, sulfuric acid).

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Upon completion, the reaction mixture is carefully neutralized with a base (e.g., sodium bicarbonate, ammonium (B1175870) hydroxide) and extracted with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired morphinan dienone.

Generalized Protocol for Oxidative Phenol Coupling in Aporphine Synthesis

This protocol outlines a general procedure for the key bond-forming step in aporphine synthesis.

  • Substrate Preparation: The tetrahydroisoquinoline precursor bearing the appropriate phenolic hydroxyl groups is prepared.

  • Oxidative Coupling: The substrate is dissolved in a suitable solvent (e.g., acetonitrile, dichloromethane) and treated with an oxidizing agent. Common reagents include transition metal salts (e.g., iron(III) chloride, vanadium oxytrifluoride) or photocatalytic systems.

  • Reaction Monitoring: The reaction is monitored by TLC or HPLC until the starting material is consumed.

  • Workup: The reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated.

  • Purification: The crude aporphine alkaloid is purified by column chromatography or recrystallization.

Visualizations of Synthetic Pathways and Biological Signaling

Diagrams are provided below to illustrate the biosynthetic pathways and a simplified representation of the pharmacological signaling of this compound and morphine.

Biosynthetic Pathways

Biosynthesis Tyrosine Tyrosine S_Reticuline (S)-Reticuline Tyrosine->S_Reticuline R_Reticuline (R)-Reticuline S_Reticuline->R_Reticuline Isomerization This compound This compound S_Reticuline->this compound Direct Oxidative Coupling Salutaridine Salutaridine R_Reticuline->Salutaridine Oxidative Coupling Thebaine Thebaine Salutaridine->Thebaine Morphine Morphine Thebaine->Morphine

Caption: Simplified biosynthetic pathways of morphine and this compound from tyrosine.

Simplified Pharmacological Signaling

Signaling cluster_morphine Morphine Signaling cluster_this compound This compound Signaling (Hypothesized) Morphine Morphine Mu_Opioid_Receptor μ-Opioid Receptor Morphine->Mu_Opioid_Receptor G_Protein_Activation G-Protein Activation Mu_Opioid_Receptor->G_Protein_Activation Adenylyl_Cyclase_Inhibition Adenylyl Cyclase Inhibition G_Protein_Activation->Adenylyl_Cyclase_Inhibition Ion_Channel_Modulation Ion Channel Modulation G_Protein_Activation->Ion_Channel_Modulation Analgesia Analgesia Adenylyl_Cyclase_Inhibition->Analgesia Ion_Channel_Modulation->Analgesia This compound This compound Ion_Channels Cardiac Ion Channels (e.g., K+, Ca2+) This compound->Ion_Channels Modulation_of_Currents Modulation of Ion Currents Ion_Channels->Modulation_of_Currents Antiarrhythmic_Effect Antiarrhythmic_Effect Modulation_of_Currents->Antiarrhythmic_Effect

Caption: Simplified signaling pathways for morphine's analgesic and this compound's antiarrhythmic effects.

Conclusion

The synthesis of this compound and morphine showcases the evolution of organic synthesis, from lengthy, low-yielding routes to more efficient and elegant strategies. While morphine synthesis has been more extensively studied, leading to highly optimized and scalable processes, the synthesis of this compound and other aporphine alkaloids continues to be an active area of research, with a focus on developing novel and efficient methods for their construction. The choice of a particular synthetic route will depend on the specific goals of the research, whether it be the large-scale production of the natural product or the generation of analogs for structure-activity relationship studies. The continued development of new synthetic methodologies will undoubtedly lead to even more efficient and versatile approaches to these important alkaloids in the future.

References

Safety Operating Guide

Navigating the Disposal of Thaliporphine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific disposal guidelines for Thaliporphine necessitates a cautious approach based on established protocols for handling solid chemical compounds with unknown hazard profiles. Researchers, scientists, and drug development professionals must prioritize safety and regulatory compliance when managing waste containing this aporphine (B1220529) alkaloid.

Currently, a dedicated Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not publicly available. In the absence of such specific guidance, This compound waste should be treated as hazardous. The following procedures are based on general best practices for the disposal of unknown or uncharacterized solid laboratory chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service to ensure adherence to local, state, and federal regulations.

Recommended Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE ensemble is crucial to prevent potential exposure through inhalation, dermal contact, or eye contact. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat, and potentially a chemically resistant apron or suit depending on the scale of handling.

  • Respiratory Protection: A properly fitted respirator may be necessary if there is a risk of generating dust or aerosols.

Step-by-Step Disposal Protocol

  • Work in a Controlled Environment: All handling and packaging of this compound waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

  • Segregate the Waste: Do not mix this compound waste with other chemical waste streams. It should be collected in a dedicated, properly labeled container.

  • Use Appropriate Containers: Collect solid this compound waste in a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid. Plastic containers are often preferred for solid waste.

  • Label the Waste Container: The container must be clearly labeled as "Hazardous Waste." The label should also include:

    • The chemical name: "this compound"

    • The quantity of waste.

    • The date of accumulation.

    • The name of the generating laboratory and principal investigator.

  • Store Safely: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.

  • Arrange for Pickup and Disposal: Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for the collection and proper disposal of the this compound waste. Provide them with all available information about the compound.

Quantitative Data Summary for Disposal

Due to the lack of specific disposal data for this compound, the following table summarizes the procedural information for its management as a hazardous chemical waste.

ParameterGuideline
Waste Classification Hazardous Waste (due to unknown toxicity profile)
Primary Container Sealable, chemically compatible container (e.g., plastic for solids)
Labeling Requirements "Hazardous Waste", Chemical Name, Quantity, Accumulation Date, Lab Info
Storage Location Designated and secure satellite accumulation area
Disposal Method Via institutional EHS or a licensed hazardous waste contractor
Regulatory Compliance Adherence to local, state, and federal waste disposal regulations is mandatory

Experimental Protocols: Not Applicable

Detailed experimental protocols for the disposal of this compound are not available. The procedure outlined above is based on established best practices for the management of hazardous and uncharacterized laboratory chemicals.

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

Thaliporphine_Disposal_Workflow cluster_prep Waste Generation & Preparation cluster_contain Containment & Labeling cluster_storage Storage & Disposal Generate_Waste This compound Waste Generated Assess_Hazards Assess Hazards (Treat as Unknown/Hazardous) Generate_Waste->Assess_Hazards Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Work_in_Hood Work in Chemical Fume Hood Select_PPE->Work_in_Hood Segregate Segregate Waste Work_in_Hood->Segregate Choose_Container Select Compatible Container Segregate->Choose_Container Label_Container Label as 'Hazardous Waste' with Full Details Choose_Container->Label_Container Store Store in Secure Satellite Accumulation Area Label_Container->Store Contact_EHS Contact Institutional EHS or Waste Contractor Store->Contact_EHS Arrange_Pickup Arrange for Professional Disposal Contact_EHS->Arrange_Pickup Documentation Maintain Disposal Records Arrange_Pickup->Documentation

Caption: this compound Disposal Workflow Diagram

Personal protective equipment for handling Thaliporphine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for Handling Thaliporphine

Disclaimer: As of this writing, a specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guidance is based on best practices for handling potent aporphine (B1220529) alkaloids and cytotoxic research compounds. Researchers must supplement this guidance with a thorough, lab-specific risk assessment and adhere to all institutional and regulatory standards.

This compound is an aporphine alkaloid that requires stringent handling protocols to mitigate risks associated with its potential biological activity. All operations should be designed to minimize the potential for exposure through inhalation, dermal contact, or ingestion.

Hazard Assessment and Data Summary

Due to the limited availability of specific toxicological data, this compound should be handled as a potent and potentially hazardous substance. The primary goal is to contain the compound at the source during all manipulations.

The table below summarizes the available chemical and physical properties for this compound. No official Occupational Exposure Limits (OELs) have been established.

ParameterValueSource
Chemical Name 2,9,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol[1]
CAS Number 5083-88-5[1]
Chemical Class Aporphine Alkaloid
Molecular Formula C₂₀H₂₃NO₄[1]
Molecular Weight 341.4 g/mol [1]
Occupational Exposure Limit (OEL) Not Established[2][3][4][5][6]

Operational and Disposal Plans

Primary Engineering Controls

All procedures involving powdered this compound (e.g., weighing, aliquoting, and reconstitution) must be performed within a certified containment device to prevent the generation and release of airborne particles.

  • Primary Containment: Use a powder containment hood, a Class II, Type B2 biological safety cabinet (exhausted to the outside), or a glovebox isolator.[7] These systems operate under negative pressure to contain the compound.[7]

  • Secondary Controls: The laboratory should be maintained under negative pressure relative to adjacent areas. Access to the designated handling area should be restricted and controlled via a self-closing door.[7]

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the hazardous material and must be used in conjunction with engineering controls.[7] The following PPE is mandatory for handling this compound.

Required PPE:

  • Gloves: Two pairs of chemotherapy-rated, powder-free nitrile gloves (tested to ASTM D6978 standard) are required.[8][9] The outer glove should have a long cuff that covers the gown sleeve.

  • Gown: A disposable, back-closing, long-sleeved gown made of an impermeable material (e.g., polyethylene-coated polypropylene).[8] Cuffs should be elastic or knit.[8]

  • Eye Protection: Chemical splash goggles or safety glasses with side shields.

  • Respiratory Protection: When handling the compound outside of a primary containment device, a NIOSH-approved N95 or higher-level respirator is required to protect against inhalation.[9] Surgical masks offer little to no protection from chemical aerosols and should not be used.[9][10]

  • Hair and Shoe Covers: Disposable hair bonnets and shoe covers must be worn to prevent contamination of personal clothing and lab areas.[8]

Donning and Doffing Procedure:

  • Donning (Putting On): PPE must be donned in a designated antechamber or area adjacent to the primary containment zone.[7] The sequence is typically: shoe covers, hair cover, inner gloves, gown, outer gloves (over the gown cuff), and finally, eye and respiratory protection.

  • Doffing (Taking Off): PPE should be removed carefully in the designated area to avoid self-contamination. The sequence is generally the reverse of donning: remove outer gloves, gown, shoe covers, inner gloves, eye protection, and respirator. Wash hands thoroughly with soap and water after removing all PPE.[9]

Waste Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste.[11] Under no circumstances should this waste be disposed of in regular trash or down the drain.[11]

Step-by-Step Disposal Protocol:

  • Segregation: At the point of generation, segregate all this compound-contaminated waste. This includes used PPE, disposable labware (e.g., weigh paper, pipette tips), and cleaning materials.

  • Containment:

    • Solid Waste: Collect all solid waste in a dedicated, leak-proof, puncture-resistant container lined with a heavy-duty plastic bag.[12]

    • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container.[11]

    • Sharps Waste: Needles, syringes, or other contaminated sharps must be placed in a designated sharps container.[11]

  • Labeling: Clearly label all waste containers as "Hazardous Waste: this compound" and include the date and name of the responsible researcher.[11]

  • Storage: Store sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area within the laboratory, away from incompatible materials.[11]

  • Final Disposal: The recommended disposal method for potent research compounds is high-temperature incineration by a licensed professional waste disposal service.[13] Contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and proper disposal.[12]

Visualized Workflow

The following diagram illustrates the essential workflow for safely handling this compound, from preparation to disposal.

Thaliporphine_Handling_Workflow This compound Handling & Safety Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Containment) cluster_cleanup 3. Post-Handling & Disposal Phase PREP Assemble Materials & Spill Kit DON_PPE Don Full PPE PREP->DON_PPE Proceed to Donning Area WEIGH Weigh Compound DON_PPE->WEIGH Enter Containment Area RECON Reconstitute in Solution WEIGH->RECON DECON Decontaminate Work Surface RECON->DECON Exit Containment Area SEG_WASTE Segregate Hazardous Waste DECON->SEG_WASTE DOFF_PPE Doff PPE SEG_WASTE->DOFF_PPE Proceed to Doffing Area DISPOSE Store Waste for EHS Pickup DOFF_PPE->DISPOSE

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thaliporphine
Reactant of Route 2
Thaliporphine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.